Product packaging for D-fructofuranose(Cat. No.:CAS No. 10247-46-8)

D-fructofuranose

Cat. No.: B12894040
CAS No.: 10247-46-8
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-VRPWFDPXSA-N
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Description

D-Fructofuranose is a cyclic form of D-fructose, a fundamental monosaccharide prevalent in fruits, honey, and various plants . This five-membered ring structure is a key isomer in equilibrium with other forms of fructose in solution and is of significant interest in biochemical and carbohydrate research . In research settings, this compound serves as a critical structural unit in larger carbohydrates. For instance, it is the repeating monosaccharide in the polysaccharide inulin, which consists of approximately 25-30 this compound units . It also forms the core of cyclofructans, which are macrocyclic oligosaccharides with six or more β-2,1-linked this compound units that find application as chiral selectors in analytical chemistry . The furanose form of fructose is integral to the structure of many commercially and biologically important disaccharides. Sucrose (table sugar) is composed of α-D-glucopyranose and β-D-fructofuranose linked at their anomeric centers . Similarly, the synthetic prebiotic disaccharide lactulose is composed of galactose and β-D-fructofuranose . Studies on enzymes that metabolize sucrose, such as invertases, provide evidence for the specific recognition and binding of the fructofuranose moiety within enzyme active sites . This compound is provided as a high-purity chemical standard to support these and other advanced research applications. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12894040 D-fructofuranose CAS No. 10247-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10247-46-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

RFSUNEUAIZKAJO-VRPWFDPXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of D-Fructofuranose: An In-depth Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fructofuranose, a key structural isomer of fructose, plays a significant role in various biological processes and is a fundamental component of many carbohydrates. Its five-membered ring structure, analogous to furan, confers unique chemical and physical properties that are of paramount interest in the fields of biochemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its stereochemistry, anomeric forms, and conformational analysis. Detailed quantitative data from spectroscopic and crystallographic studies are presented, alongside methodologies for key structural determination experiments.

Introduction to the Structure of this compound

D-fructose, a ketohexose with the molecular formula C6H12O6, exists in solution as an equilibrium mixture of tautomers, including the open-chain keto-form and cyclic pyranose and furanose forms.[1][2] this compound refers to the five-membered cyclic hemiketal structure of D-fructose.[1] This ring is formed through an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C5) at the ketone carbonyl on carbon 2 (C2).[3] The resulting furanose ring is a cornerstone of many biologically important molecules, most notably in the disaccharide sucrose, where it is linked to a glucose unit.

The systematic IUPAC name for this compound is (3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[4]

Stereochemistry and Anomers

The cyclization of the linear D-fructose molecule to form the furanose ring creates a new stereocenter at the anomeric carbon (C2).[5] This results in the formation of two diastereomers known as anomers, designated as α-D-fructofuranose and β-D-fructofuranose.[1] These anomers differ only in the configuration of the hydroxyl group at C2.[5]

The stereochemical relationship is defined relative to the configuration of the anomeric carbon and the substituent on C5. The structure of these anomers is commonly visualized using Haworth projections:

  • α-D-Fructofuranose: In the Haworth projection, the anomeric hydroxyl group on C2 is oriented on the opposite side (trans) of the -CH2OH group at C5.[1]

  • β-D-Fructofuranose: The anomeric hydroxyl group on C2 is on the same side (cis) as the -CH2OH group at C5.[1]

In aqueous solution at equilibrium, D-fructose exists as a mixture of its isomers. The approximate distribution includes ~22.4% β-D-fructofuranose and ~6.2% α-D-fructofuranose.[6]

Quantitative Structural Data

The precise geometry of the this compound ring has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography. The following tables summarize key quantitative data for the α and β anomers of this compound.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[7] The chemical shifts (δ) of the carbon and proton atoms are highly sensitive to their local electronic environment, allowing for the differentiation of the various tautomers of fructose.[6]

Table 1: 13C NMR Chemical Shifts (ppm) for this compound Anomers in D2O [6][8]

Carbon Atomα-D-Fructofuranose (δ, ppm)β-D-Fructofuranose (δ, ppm)
C164.064.9
C2104.9101.9
C376.579.9
C477.875.6
C581.382.2
C661.962.8

Table 2: 1H NMR Chemical Shifts (ppm) for this compound Anomers in D2O [2][6]

Protonα-D-Fructofuranose (δ, ppm)β-D-Fructofuranose (δ, ppm)
H34.124.21
H44.023.92
H54.284.14
H6a3.703.75
H6b3.623.65

Note: The signals for the protons on C1 and the hydroxyl protons are often complex or exchanged in D2O and are therefore not always reported with simple chemical shifts.

Experimental Protocols for Structural Elucidation

The determination of the intricate three-dimensional structure of this compound relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural analysis of carbohydrates in solution.[9] One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the primary structure, conformation, and dynamics of the molecule.[10]

Protocol for 1D and 2D NMR Analysis of this compound:

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for high-purity analysis. An internal standard, such as DSS or TSP, may be added for chemical shift calibration.[1] The solution is vortexed to ensure homogeneity and transferred to an NMR tube.[6]

  • Data Acquisition:

    • The NMR tube is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.

    • 1D 1H NMR: A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of the non-exchangeable protons.

    • 1D 13C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of each carbon atom.

    • 2D Correlation Spectroscopy (COSY): This experiment is performed to establish proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the sugar ring.

    • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across the glycosidic bond in oligosaccharides and for confirming the overall carbon skeleton.

  • Data Analysis:

    • The acquired spectra are processed using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

    • Chemical shifts are referenced to the internal standard.

    • Signals are integrated to determine the relative proportions of the different anomers in the equilibrium mixture.[2]

    • Coupling constants (J-values) from the 1H NMR spectrum are analyzed to deduce the stereochemical relationships between adjacent protons, which provides insight into the ring's conformation.[11]

Single-Crystal X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional model of the molecular structure in the solid state.[12]

Protocol for Single-Crystal X-ray Diffraction of a Fructose Derivative:

  • Crystallization: High-quality single crystals of this compound or a suitable derivative are grown. This is typically the most challenging step and is often achieved by slow evaporation of a supersaturated solution.[13][14]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[13]

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[15]

    • The crystal is rotated, and the diffraction pattern, consisting of a series of spots (reflections), is recorded on a detector.[12]

    • The intensities and positions of thousands of reflections are collected as the crystal is rotated through various angles.[12]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[12]

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental diffraction data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution three-dimensional structure.

Visualization of this compound Structure

The following diagrams, generated using the DOT language, illustrate the logical relationship in the formation of this compound from its open-chain form and the structures of its anomers.

D_Fructofuranose_Formation cluster_open Open Fischer Projection Alpha α-D-Fructofuranose Open->Alpha Intramolecular Hemiketal Formation (C5-OH attacks C2=O) Beta β-D-Fructofuranose Open->Beta Intramolecular Hemiketal Formation (C5-OH attacks C2=O)

Caption: Formation of α- and β-D-fructofuranose from the open-chain form of D-fructose.

D_Fructofuranose_Anomers cluster_alpha α-D-Fructofuranose cluster_beta β-D-Fructofuranose a_C2 C2 a_C3 C3 a_C2->a_C3 a_OH a_OH a_C2->a_OH OH (down) a_C4 C4 a_C3->a_C4 a_C5 C5 a_C4->a_C5 a_O O a_C5->a_O a_CH2OH_up a_CH2OH_up a_C5->a_CH2OH_up CH₂OH (up) a_O->a_C2 b_C2 C2 b_C3 C3 b_C2->b_C3 b_OH b_OH b_C2->b_OH OH (up) b_C4 C4 b_C3->b_C4 b_C5 C5 b_C4->b_C5 b_O O b_C5->b_O b_CH2OH_up b_CH2OH_up b_C5->b_CH2OH_up CH₂OH (up) b_O->b_C2

Caption: Haworth projections of α- and β-D-fructofuranose anomers.

References

Difference between α-D-fructofuranose and β-D-fructofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between α-D-fructofuranose and β-D-fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Fructose, a ketohexose of significant biological and commercial importance, exists in solution not as a single entity but as an equilibrium mixture of several tautomers. Among these are the five-membered ring structures known as fructofuranoses. The distinction between the α-D-fructofuranose and β-D-fructofuranose anomers is fundamental to understanding the chemical reactivity, physical properties, and biological recognition of fructose. This guide provides a detailed technical examination of the stereochemical differences, comparative physical data, and the experimental protocols used to differentiate these two critical isomers.

Core Structural and Stereochemical Differences

The primary distinction between α-D-fructofuranose and β-D-fructofuranose lies in the stereochemical configuration at the anomeric carbon, which is the C-2 carbon in fructose. Fructose cyclizes through an intramolecular nucleophilic attack of the C-5 hydroxyl group on the C-2 ketone, forming a cyclic hemiketal.[1] This cyclization creates a new stereocenter at C-2, resulting in two possible diastereomers called anomers.

  • α-D-fructofuranose : In this anomer, the hydroxyl group (-OH) attached to the anomeric carbon (C-2) is in a trans orientation with respect to the -CH₂OH group at the C-5 position. In a standard Haworth projection, this anomeric -OH group is depicted pointing downwards.[1][2]

  • β-D-fructofuranose : Conversely, in the β-anomer, the anomeric hydroxyl group is in a cis orientation to the -CH₂OH group at C-5. In a Haworth projection, this anomeric -OH group is shown pointing upwards.[1][2]

This seemingly minor stereochemical variance has profound implications for the molecule's three-dimensional shape, stability, and interaction with other molecules, such as enzymes. The interconversion between the α and β anomers, via the open-chain keto form, is a phenomenon known as mutarotation.[3][4][5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Fructose in D₂O prep2 Transfer to NMR Tube prep1->prep2 prep3 Equilibrate for 48h at 20°C prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 Insert Sample into Spectrometer acq2 Acquire ¹³C & 2D Spectra (e.g., HSQC) acq1->acq2 an1 Assign Resonances to Each Anomer acq2->an1 an2 Select Non-Overlapping Signals an1->an2 an3 Integrate Signal Areas an2->an3 an4 Calculate Relative Concentrations an3->an4 result result an4->result Tautomer Distribution Report

References

The Nexus of Sweetness: An In-depth Technical Guide to D-Fructofuranose Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate metabolic landscape of plants, the synthesis of D-fructofuranose, the five-membered ring form of fructose (B13574), is intrinsically linked to the biosynthesis of fructans. These fructose-based polymers are significant storage carbohydrates in approximately 15% of flowering plants, playing crucial roles in carbon storage, stress tolerance, and developmental processes.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a focus on fructan synthesis, for researchers and professionals in plant science and drug development. We will delve into the core enzymatic reactions, present key quantitative data, detail experimental protocols, and visualize the complex regulatory networks.

The Core Biosynthetic Pathway: From Sucrose (B13894) to Fructan

The biosynthesis of fructans, and thus the polymerization of this compound units, occurs primarily in the plant vacuole.[1][3][4][5][6] The pathway initiates with sucrose as the primary substrate and involves a cascade of reactions catalyzed by a family of enzymes known as fructosyltransferases (FTs).[1][7][8]

The key enzymes orchestrating this pathway are:

  • Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of inulin-type fructans. It transfers a fructosyl group from one sucrose molecule to another, yielding the trisaccharide 1-kestose (B104855) and a molecule of glucose.[1][7][8]

  • Fructan:fructan 1-fructosyltransferase (1-FFT): Responsible for the elongation of the fructan chain, 1-FFT transfers a fructosyl unit from a donor fructan molecule (like 1-kestose or a longer fructan) to an acceptor fructan molecule.[7][8]

  • Sucrose:fructan 6-fructosyltransferase (6-SFT): This enzyme is pivotal in the synthesis of levan- and graminan-type fructans. It catalyzes the transfer of a fructosyl group from sucrose to a fructan acceptor, creating a β(2-6) linkage.[9]

  • Fructan:fructan 6G-fructosyltransferase (6G-FFT): This enzyme is involved in the synthesis of neoseries fructans by transferring a fructose residue to the glucose moiety of sucrose.[8]

The concerted action of these enzymes leads to the formation of a diverse array of fructan structures, including linear inulins (β(2-1) linkages), levans (β(2-6) linkages), and branched graminans (containing both β(2-1) and β(2-6) linkages).[2][10]

Fructan_Biosynthesis_Pathway Sucrose_cytosol Sucrose (Cytosol) Sucrose_vacuole Sucrose Sucrose_cytosol->Sucrose_vacuole Transport Vacuole Vacuole SST 1-SST Sucrose_vacuole->SST SFT 6-SFT Sucrose_vacuole->SFT Glucose Glucose Kestose 1-Kestose FFT 1-FFT Kestose->FFT Kestose->SFT acceptor Inulin_n Inulin (B196767) (DPn) Inulin_n->FFT Inulin_n1 Inulin (DPn+1) Levan_Graminan Levan / Graminan SST->Glucose SST->Kestose FFT->Inulin_n1 SFT->Levan_Graminan

Core Fructan Biosynthesis Pathway

Quantitative Data

Table 1: Kinetic Parameters of Key Fructosyltransferases in this compound Biosynthesis
EnzymePlant SpeciesSubstrate(s)Km (mM)VmaxReference(s)
1-SST Hordeum vulgare (Barley)Sucrose200-300-[11]
Allium cepa (Onion)Sucrose110-[12]
1-FFT Cichorium intybus (Chicory)1-Kestose (donor)25-[7][13]
Sucrose (acceptor)200-[7][13]
Echinops ritro (B10826671) (Globe thistle)1-Kestose (donor)50-[7][13]
Sucrose (acceptor)>500-[7][13]
6-SFT Hordeum vulgare (Barley)Sucrose12-[14][15]
1-Kestose (acceptor)2.5-[14][15]

Note: Vmax values are often reported in relative units or specific activities and can vary significantly based on the purification level and assay conditions.

Table 2: Substrate and Fructan Concentrations in Plant Tissues
Plant SpeciesTissueSucrose (mM)Fructan (% of Dry Weight)Reference(s)
Quercus roburLeaf Vacuole9.5 - 35.9-[16]
Fraxinus excelsiorLeaf Vacuole--[16]
Festuca arundinaceaLeaf Sheaths-High[17]
Lolium perenneLeaf Sheaths~5-15~10-25[18]
Various GramineaeLeaves-0 - 45[2]
Temperate GrassesVegetative Tissues-up to 80[2]

Experimental Protocols

Assay for Sucrose:sucrose 1-fructosyltransferase (1-SST) Activity

This protocol is adapted from methods used for the characterization of 1-SST from various plant sources.

Principle: The activity of 1-SST is determined by measuring the rate of 1-kestose and glucose formation from sucrose. The products can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

  • Enzyme extract (from plant tissue)

  • Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.5

  • Substrate: 200 mM Sucrose in Reaction Buffer

  • Stopping Reagent: 1 M NaOH

  • HPAEC-PAD system

Procedure:

  • Prepare the reaction mixture by combining 50 µL of enzyme extract with 50 µL of 200 mM sucrose solution in a microcentrifuge tube.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30, 60, 90 minutes).

  • Terminate the reaction by adding 100 µL of 1 M NaOH.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitate.

  • Dilute the supernatant with ultrapure water to a suitable concentration for HPAEC-PAD analysis.

  • Inject the diluted sample into the HPAEC-PAD system equipped with a suitable carbohydrate column (e.g., CarboPac PA1).

  • Quantify the amounts of glucose and 1-kestose produced by comparing the peak areas to those of known standards.

  • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Assay for Fructan:fructan 1-fructosyltransferase (1-FFT) Activity

This protocol is based on the characterization of 1-FFT from chicory and globe thistle.[7][13]

Principle: 1-FFT activity is measured by monitoring the elongation of fructan chains. A common method is to use 1-kestose as both the fructosyl donor and acceptor and to quantify the formation of nystose (B80899) (DP4) and higher degree of polymerization (DP) fructans.

Materials:

  • Purified or partially purified 1-FFT enzyme

  • Reaction Buffer: 50 mM sodium phosphate buffer, pH 6.5

  • Substrate: 50 mM 1-kestose in Reaction Buffer

  • Stopping Reagent: Heat inactivation (e.g., boiling for 5 minutes)

  • HPAEC-PAD system

Procedure:

  • Set up the reaction by mixing 25 µL of the enzyme solution with 25 µL of 50 mM 1-kestose.

  • Incubate at 30°C for various time points (e.g., 1, 2, 4 hours).

  • Stop the reaction by heating the samples at 95-100°C for 5 minutes.

  • Centrifuge the samples to remove any denatured protein.

  • Analyze the supernatant for the formation of nystose and higher DP fructans using HPAEC-PAD.

  • Enzyme activity can be expressed as the rate of nystose formation or the decrease in 1-kestose concentration.

Experimental_Workflow_1SST_Assay start Start prep_reaction Prepare Reaction Mix (Enzyme + Sucrose) start->prep_reaction incubation Incubate at 30°C prep_reaction->incubation stop_reaction Stop Reaction (add NaOH) incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge dilute Dilute Supernatant centrifuge->dilute hpaec_pad HPAEC-PAD Analysis dilute->hpaec_pad quantify Quantify Products (Glucose, 1-Kestose) hpaec_pad->quantify calculate Calculate Activity quantify->calculate end End calculate->end

Workflow for 1-SST Enzyme Assay

Regulation of this compound Biosynthesis

The biosynthesis of fructans is tightly regulated by a complex interplay of sugar signaling and hormonal pathways, ensuring that carbon is partitioned appropriately in response to developmental and environmental cues.

Sugar Signaling: High sucrose levels are a primary trigger for the induction of fructan biosynthesis.[19] This sucrose-inducible expression of FT genes is mediated by a network of signaling components, including protein kinases and phosphatases.

Hormonal Crosstalk: Plant hormones, particularly abscisic acid (ABA), auxins, and ethylene, play significant roles in modulating fructan metabolism.[1][20][21][22] ABA, often associated with stress responses, can influence the expression of both FTs and fructan exohydrolases (FEHs), the enzymes responsible for fructan degradation.[20]

Transcriptional Regulation: Several transcription factors have been identified as key regulators of FT gene expression.

  • MYB Transcription Factors: In wheat, the TaMYB13 transcription factor has been shown to activate the promoters of 1-SST and 6-SFT genes.[1] In chicory, different MYB factors can regulate both the synthesis and degradation of fructans.[1]

  • SUSIBA2 (Sugar Signaling in Barley 2): This WRKY transcription factor in barley acts as a repressor of 6-SFT and 1-SST gene expression.[17]

The intricate network of these regulatory components allows plants to fine-tune fructan accumulation in response to their metabolic status and environmental conditions.

Fructan_Regulation_Pathway High_Sucrose High Sucrose Sugar_Sensing Sugar Sensing Pathway High_Sucrose->Sugar_Sensing ABA Abscisic Acid (ABA) Ca_Signal Ca2+ Signaling ABA->Ca_Signal Auxin_ET Auxin / Ethylene Protein_Kinases Protein Kinases (e.g., CDPKs) Auxin_ET->Protein_Kinases Sugar_Sensing->Protein_Kinases Protein_Phosphatases Protein Phosphatases (e.g., PP2A) Sugar_Sensing->Protein_Phosphatases Sugar_Sensing->Ca_Signal MYB_activator MYB (activator) e.g., TaMYB13 Protein_Kinases->MYB_activator activates SUSIBA_repressor SUSIBA2 (repressor) Protein_Phosphatases->SUSIBA_repressor regulates FT_Genes Fructosyltransferase (FT) Gene Expression MYB_activator->FT_Genes SUSIBA_repressor->FT_Genes Fructan_Biosynthesis Fructan Biosynthesis FT_Genes->Fructan_Biosynthesis

Regulatory Network of Fructan Biosynthesis

Conclusion

The biosynthesis of this compound in plants, primarily through the synthesis of fructans, is a sophisticated and highly regulated metabolic pathway. Understanding the key enzymes, their kinetics, and the complex signaling networks that control this process is crucial for both fundamental plant science and for applications in agriculture and biotechnology. The detailed information and protocols provided in this guide offer a solid foundation for researchers and professionals to further explore and manipulate this important pathway for crop improvement and the development of novel bioproducts. The potential to enhance stress tolerance in crops or to produce tailor-made fructans for the food and pharmaceutical industries underscores the significance of continued research in this field.

References

A Technical Guide to the Natural Sources, Abundance, and Analysis of D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a key dietary monosaccharide, exists in a complex equilibrium of several isomeric forms, known as tautomers. Among these, the five-membered ring structure, D-fructofuranose, plays a significant role in both biological systems and food chemistry. This technical guide provides an in-depth exploration of the natural sources, abundance, and analytical methodologies for this compound, tailored for professionals in research and development.

Natural Sources and Abundance of this compound

D-fructose is naturally abundant in a variety of sources, including fruits, honey, and certain vegetables[1]. It is a component of sucrose, a disaccharide composed of glucose and fructose[1]. While fructose (B13574) is often quantified as a single entity, it exists in solution as an equilibrium mixture of different cyclic and open-chain forms. The primary cyclic forms are the six-membered ring (pyranose) and the five-membered ring (furanose), each with α and β anomers.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the relative abundance of these tautomers in aqueous solutions. Studies have shown that in a pure aqueous solution of D-fructose, the β-D-fructopyranose form is the most prevalent.

Table 1: Tautomeric Distribution of D-Fructose in Aqueous Solution at 20°C

TautomerRing StructureAbundance (%)
β-D-fructopyranose6-membered~68-70%
β-D-fructofuranose5-membered~22-23%
α-D-fructofuranose5-membered~6%
α-D-fructopyranose6-membered~3%
keto (open-chain)-~0.5%

It is important to note that the equilibrium between these forms can be influenced by factors such as temperature, pH, and the presence of other solutes, meaning the relative abundance in complex food matrices may vary. For instance, NMR-based metabolomics studies have been used to classify honeys based on their sugar profiles, including the identification of this compound[2][3].

Experimental Protocols for the Analysis of this compound

The quantification and identification of this compound in natural sources require specific analytical techniques. Below are detailed methodologies for commonly employed experimental protocols.

Sample Preparation from Plant Tissues

Accurate analysis begins with proper sample preparation to extract soluble carbohydrates without degradation.

Protocol for Extraction of Soluble Sugars from Plant Material:

  • Sample Collection: Collect fresh plant material (e.g., fruit pulp, leaves).

  • Homogenization: Homogenize a known weight of the plant tissue in 80% ethanol (B145695). The ethanol inactivates enzymes that could degrade the sugars.

  • Extraction: Heat the homogenate at 80°C for 1 hour to facilitate extraction.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.

  • Drying and Reconstitution: Evaporate the ethanol from the supernatant under vacuum. Reconstitute the dried extract in a known volume of deionized water.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before analysis to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual sugars.

Protocol for HPLC Analysis of D-Fructose:

  • Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.

  • Column: A specialized carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., ZORBAX NH2) or a polymer-based column (e.g., Bio-Rad HPX-87C).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (typically in a ratio of 75:25 v/v) is effective for separating monosaccharides on an amino column[4]. For polymer-based columns, deionized water is often used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is often heated (e.g., to 30-85°C) to improve peak resolution and reduce viscosity.

  • Injection Volume: 10-20 µL of the filtered sample extract.

  • Quantification: Create a standard curve by injecting known concentrations of pure D-fructose. The concentration in the sample can be determined by comparing the peak area to the standard curve.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective method for the qualitative and semi-quantitative analysis of sugars.

Protocol for TLC Analysis of D-Fructose:

  • Plate Preparation: Use silica gel 60 TLC plates. Activate the plate by heating at 100°C for 15-30 minutes before use.

  • Sample Application: Spot 1-5 µL of the sample extract and standard solutions (e.g., 1% fructose, glucose, sucrose) onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed chromatography chamber containing a suitable solvent system. A common mobile phase for separating sugars is a mixture of ethyl acetate, isopropanol, and water[5]. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: After development, dry the plate. Visualize the sugar spots by spraying with a detection reagent, such as a mixture of aniline (B41778) and diphenylamine (B1679370) in acetone, followed by heating[6][7]. Different sugars will produce distinct colors.

  • Identification: Identify the sugars in the sample by comparing their retention factor (Rf) values and colors to those of the standards. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Enzymatic Assays

Enzymatic methods offer high specificity for the quantification of D-fructose.

Protocol for Enzymatic Determination of D-Fructose:

  • Principle: This assay is based on a series of coupled enzymatic reactions. Fructose is first phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of fructose.

  • Reagents:

    • Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.6)

    • ATP solution

    • NADP+ solution

    • Hexokinase and Glucose-6-phosphate dehydrogenase enzyme suspension

    • Phosphoglucose isomerase enzyme suspension

  • Procedure: a. Pipette the buffer, NADP+ solution, and ATP solution into a cuvette. b. Add the sample solution and the HK/G6P-DH enzyme suspension. c. Mix and incubate for the reaction to go to completion (approximately 10-15 minutes). d. Measure the absorbance at 340 nm (A1). e. Add the PGI enzyme suspension to the cuvette. f. Mix and incubate until the reaction is complete (approximately 10-15 minutes). g. Measure the final absorbance at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is used to calculate the concentration of fructose based on the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

While the majority of free fructose in solution is in the pyranose form, the furanose form is the biologically active isomer in many metabolic pathways. For instance, in the synthesis of sucrose, fructose exists in its furanose form. When fructose enters cellular metabolism, it is phosphorylated to fructose-1-phosphate (B91348) by fructokinase. This fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are intermediates in the glycolytic pathway[8].

Metabolic_Fate_of_D_Fructofuranose This compound This compound F1P Fructose-1-Phosphate This compound->F1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase (ATP -> ADP) G3P->Glycolysis HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis SampleCollection 1. Sample Collection (e.g., Fruit) Homogenization 2. Homogenization in 80% Ethanol SampleCollection->Homogenization Extraction 3. Hot Ethanol Extraction Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SupernatantCollection 5. Supernatant Collection Centrifugation->SupernatantCollection DryingReconstitution 6. Drying and Reconstitution SupernatantCollection->DryingReconstitution Filtration 7. Filtration (0.45 µm) DryingReconstitution->Filtration HPLC_Injection 8. Injection into HPLC System Filtration->HPLC_Injection Separation 9. Chromatographic Separation HPLC_Injection->Separation Detection 10. RI Detection Separation->Detection PeakIntegration 11. Peak Integration Detection->PeakIntegration Quantification 13. Quantification of Fructose PeakIntegration->Quantification StandardCurve 12. Standard Curve Generation StandardCurve->Quantification

References

Investigating D-fructofuranose Metabolism in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of D-fructofuranose (fructose) has risen dramatically in recent decades, largely due to its widespread use as a sweetener in processed foods and beverages. Unlike glucose, which is ubiquitously metabolized, fructose (B13574) is primarily processed in the liver, intestine, and kidneys.[1] This distinct metabolic pathway, which bypasses the primary rate-limiting step of glycolysis, has significant physiological and pathological implications.[1] Dysregulated fructose metabolism is increasingly implicated in the pathogenesis of a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, insulin (B600854) resistance, and type 2 diabetes.[2] This guide provides an in-depth technical overview of the core aspects of this compound metabolism in vivo, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Core Metabolic Pathways of this compound

The entry of fructose into cellular metabolism is a multi-step process, primarily occurring in hepatocytes, enterocytes, and renal proximal tubule cells.[3][4]

  • Phosphorylation: Upon cellular uptake, predominantly via GLUT5 and GLUT2 transporters, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme ketohexokinase (KHK), also known as fructokinase.[4] This initial step is critical as it traps fructose within the cell. The KHK-C isoform, prevalent in the liver, intestine, and kidney, exhibits a high affinity for fructose, leading to its rapid phosphorylation.[5]

  • Cleavage: Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6][7]

  • Entry into Glycolysis/Gluconeogenesis: DHAP is a direct intermediate of glycolysis. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters the glycolytic or gluconeogenic pathways.[8]

This metabolic route bypasses the phosphofructokinase-1 (PFK-1) regulatory checkpoint in glycolysis, leading to a rapid and unregulated influx of carbons into the triose phosphate pool.[9] This can overwhelm downstream pathways, contributing to increased de novo lipogenesis, uric acid production, and cellular stress.[2][10]

Quantitative Data on Fructose Metabolism

The following tables summarize key quantitative data related to this compound metabolism in vivo.

Table 1: Metabolic Fate of an Oral Fructose Load in Humans (Isotopic Tracer Studies)

ParameterConditionMean Value (± SD)Study Duration
Oxidation to CO₂ Non-exercising subjects45.0% ± 10.7% of ingested dose3-6 hours
Exercising subjects45.8% ± 7.3% of ingested dose2-3 hours
Co-ingested with glucose (exercising)66.0% ± 8.2% of ingested dose2-3 hours
Conversion to Glucose Non-exercising subjects41.0% ± 10.5% of ingested dose3-6 hours
Conversion to Lactate Non-exercising subjects~25% of ingested dose< 6 hours
Direct Conversion to Plasma Triglycerides Non-exercising subjects< 1% of ingested dose< 6 hours

Data adapted from Sun and Empie (2012).[1][11]

Table 2: Enzyme Kinetics of Key Fructose Metabolizing Enzymes

EnzymeTissueSubstrateKₘVₘₐₓ
Ketohexokinase (KHK-C) LiverFructose~0.5 - 1 mMHigh
Ketohexokinase (KHK-A) VariousFructose~8 mMLow
Aldolase B LiverFructose-1-phosphate~1-4 mM-
Fructose-1,6-bisphosphate~4-14 µM-

Note: Specific Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore presented qualitatively. KHK-C has a much higher affinity for fructose than KHK-A.[5]

Table 3: Hepatic Metabolite Concentrations Following Fructose Administration

MetaboliteConditionConcentration
ATP Fructose infusion (human)74.0 ± 5.9% of control
Inorganic Phosphate (Pi) Fructose infusion (human)54.6 ± 3.3% of control
Fructose-1-phosphate Fructose loading (rat liver)Up to 8.7 µmol/g
Basal (rat liver)~20 nmol/g

Data from studies involving intravenous fructose infusion or direct liver perfusion.[4][9]

Signaling Pathways in Fructose Metabolism

Fructose metabolism significantly impacts several key signaling pathways that regulate cellular energy status, lipogenesis, and inflammation.

Fructose-Induced Lipogenesis via ChREBP and SREBP-1c

Fructose metabolites, particularly xylulose-5-phosphate and possibly fructose-1-phosphate, are potent activators of the Carbohydrate-Responsive Element-Binding Protein (ChREBP).[12][13] Activated ChREBP translocates to the nucleus and promotes the transcription of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[14] Fructose can also activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), another master regulator of lipogenesis, often in an insulin-independent manner.[15][16]

Fructose_Lipogenesis_Signaling cluster_nucleus Nucleus Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK SREBP1c_inactive SREBP-1c (inactive) Fructose->SREBP1c_inactive Activates X5P Xylulose-5-Phosphate F1P->X5P PPP ChREBP_inactive ChREBP (inactive) X5P->ChREBP_inactive Activates ChREBP_active ChREBP (active) ChREBP_inactive->ChREBP_active Lipogenic_Genes Lipogenic Gene Transcription (e.g., FASN, ACC) ChREBP_active->Lipogenic_Genes Nucleus Nucleus SREBP1c_active SREBP-1c (active) SREBP1c_inactive->SREBP1c_active SREBP1c_active->Lipogenic_Genes DNL De Novo Lipogenesis Lipogenic_Genes->DNL

Fructose-induced lipogenic signaling pathways.
Fructose, ATP Depletion, and Uric Acid Signaling

The rapid, unregulated phosphorylation of fructose by KHK can lead to a significant depletion of intracellular ATP and inorganic phosphate.[10][17] This energetic stress triggers the degradation of adenosine (B11128) monophosphate (AMP) into inosine (B1671953) monophosphate (IMP) and subsequently into uric acid.[10] Elevated intracellular uric acid can induce mitochondrial oxidative stress, inhibit AMP-activated protein kinase (AMPK), and further promote lipogenesis, creating a vicious cycle of metabolic dysregulation.[10][18]

Fructose_Uric_Acid_Signaling Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK ATP ATP ADP ADP ATP->ADP Fructose Phosphorylation AMP AMP ADP->AMP Uric_Acid Uric Acid AMP->Uric_Acid AMP Deaminase AMPK AMPK Uric_Acid->AMPK Inhibits Mito_Ox_Stress Mitochondrial Oxidative Stress Uric_Acid->Mito_Ox_Stress Induces Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Mito_Ox_Stress->Lipogenesis Promotes

Fructose-mediated ATP depletion and uric acid signaling.

Experimental Protocols

In vivo Stable Isotope Tracer Studies for Metabolic Flux Analysis

This protocol provides a general framework for tracing the metabolic fate of fructose in vivo using stable isotopes.

Objective: To quantify the flux of fructose through various metabolic pathways (e.g., oxidation, gluconeogenesis, lipogenesis) in a whole-body or tissue-specific manner.

Materials:

  • Stable isotope-labeled fructose (e.g., [U-¹³C₆]-D-fructose or D-Fructose-d2)

  • Animal model (e.g., C57BL/6J mice)

  • Infusion pumps and catheters

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools (forceps, scissors, liquid nitrogen)

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Acclimation and Catheterization: Acclimate animals to the experimental conditions. For continuous infusion studies, surgically implant catheters in a major blood vessel (e.g., jugular vein for infusion, carotid artery for sampling). Allow for a recovery period.

  • Tracer Preparation and Administration: Prepare a sterile solution of the labeled fructose in saline. Administer the tracer as either a bolus injection or a continuous infusion. A priming bolus followed by continuous infusion is often used to achieve isotopic steady-state more rapidly.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points into EDTA-coated tubes. Immediately centrifuge to separate plasma and store at -80°C.

    • Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, intestine, kidney, adipose tissue). Freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

  • Metabolite Extraction:

    • Plasma: Precipitate proteins using a cold solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge and collect the supernatant.

    • Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in fructose and its downstream metabolites.

  • Data Analysis and Flux Calculation: Correct for the natural abundance of the stable isotope. Use metabolic flux analysis (MFA) software to model the metabolic network and calculate the rates of metabolic pathways.

Isotope_Tracer_Workflow Animal_Prep Animal Preparation (Acclimation, Catheterization) Tracer_Admin Tracer Administration (Bolus or Infusion) Animal_Prep->Tracer_Admin Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Flux Calculation MS_Analysis->Data_Analysis

Workflow for in vivo stable isotope tracer studies.
Ketohexokinase (KHK) and Aldolase B Enzyme Activity Assays

These protocols describe the measurement of KHK and Aldolase B activity in tissue homogenates.

Objective: To quantify the enzymatic activity of KHK and Aldolase B in tissues of interest.

A. Ketohexokinase (KHK) Activity Assay (Luminescence-based)

Principle: KHK phosphorylates fructose to F1P, consuming ATP. The remaining ATP is quantified using a luciferase-based reaction that produces light. KHK activity is inversely proportional to the light signal.

Materials:

  • Tissue homogenates

  • ATP detection reagent (containing luciferase and luciferin)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, KCl)

  • Fructose solution

  • Luminometer

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen tissue in an ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant (lysate).

  • Reaction Setup: In a 96-well plate, add the tissue lysate.

  • Initiate Reaction: Add the fructose solution to start the enzymatic reaction. Incubate at 37°C.

  • ATP Detection: After the incubation period, add the ATP detection reagent to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Calculation: Calculate KHK activity by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

B. Aldolase B Activity Assay (Colorimetric) [6][19]

Principle: Aldolase B cleaves fructose-1-phosphate (or fructose-1,6-bisphosphate) into triose phosphates. These products are then used in a series of coupled enzymatic reactions that result in the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically.

Materials:

  • Tissue homogenates

  • Aldolase assay buffer

  • Aldolase substrate (fructose-1,6-bisphosphate)

  • Enzyme mix (containing enzymes for the coupled reactions)

  • Developer solution (containing the colorimetric probe)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue lysates as described for the KHK assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a product from the coupled reaction (e.g., NADH).

  • Reaction Mix: Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and substrate.

  • Assay: Add the reaction mix to the wells containing the tissue lysate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode at 37°C for 10-60 minutes.

  • Calculation: Determine the change in absorbance over time and calculate the aldolase activity using the standard curve.

Conclusion

The investigation of this compound metabolism in vivo is crucial for understanding its role in health and disease. The methodologies and data presented in this guide provide a framework for researchers to quantitatively assess fructose metabolic pathways and their regulation. By integrating stable isotope tracer studies, enzyme activity assays, and the analysis of signaling pathways, a comprehensive picture of fructose metabolism can be achieved. This knowledge is essential for the development of novel therapeutic strategies targeting metabolic diseases associated with excessive fructose consumption.

References

The Emerging Role of D-Fructofuranose in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a simple ketohexose, is no longer considered merely an intermediate in energy metabolism. A growing body of evidence indicates that fructose and its metabolites act as crucial signaling molecules, influencing a myriad of cellular processes. This technical guide delves into the intricate role of D-fructofuranose, a predominant cyclic form of fructose, in cellular signaling pathways. We explore its influence on key signaling networks, including the mTOR pathway, and its metabolism through the hexosamine biosynthesis pathway, leading to downstream effects on protein modification. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for studying fructose-mediated signaling, and quantitative data to support the described mechanisms.

Introduction: Fructose as a Signaling Molecule

Carbohydrates are fundamental to life, not only as a primary energy source but also as signaling molecules that regulate cellular growth, proliferation, and metabolism.[1] While glucose has long been recognized for its signaling functions, the specific roles of other sugars, such as fructose, are now coming into focus. Fructose consumption has been linked to various metabolic syndromes, suggesting its profound impact on cellular signaling.[2][3]

Fructose exists in solution as an equilibrium of different isomers, primarily the six-membered ring D-fructopyranose and the five-membered ring this compound.[4] While much of the research refers to "fructose" generally, it is the this compound form that is found in sucrose (B13894) and as a component of more complex carbohydrates.[4][5] This guide will focus on the known signaling roles of fructose, with a particular emphasis on pathways where the furanose form is implicated.

The Hexosamine Biosynthesis Pathway: A Hub for Fructose Signaling

A key route through which fructose exerts its signaling effects is the hexosamine biosynthesis pathway (HBP). This pathway utilizes fructose-6-phosphate, derived from fructose metabolism, to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[6] UDP-GlcNAc is a critical substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of proteins, a post-translational modification that rivals phosphorylation in its regulatory scope.[7]

Increased flux through the HBP due to high fructose levels can lead to altered O-GlcNAcylation of numerous intracellular proteins, thereby impacting their activity, stability, and localization. This modification is increasingly recognized as a crucial link between nutrient sensing and the regulation of signaling pathways.

Quantitative Impact of Fructose on HBP Metabolites

The following table summarizes the quantitative changes observed in key metabolites of the hexosamine biosynthesis pathway in response to fructose treatment.

Cell Type/TissueFructose ConcentrationMeasured MetaboliteFold Change (vs. Control)Reference
Ovine Trophectoderm (oTr1) Cells4 mMGlucosamine-6-Phosphate (GlcN-6-P)Increased[2]
Hepatic CellsHigh Fructose DietUDP-GlcNAcElevated[8]
AML12 CellsNot specifiedUDP-GlcNAcDecreased by 50% with azaserine (B1665924) (GFAT inhibitor)[9]
HeLa CellsNot specifiedUDP-GlcNAc0.44 µmoles/g dry cells[10]
E. coli B cellsNot specifiedUDP-GlcNAc1.2 µmoles/g[10]

Fructose and the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates signals from nutrients, growth factors, and cellular energy status. Fructose has been shown to modulate mTOR signaling, although the effects can be complex and context-dependent.

Studies have demonstrated that fructose can activate the mTOR pathway, leading to the phosphorylation of its downstream effectors, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation is often mediated through the hexosamine biosynthesis pathway and subsequent O-GlcNAcylation of signaling components.

Quantitative Effects of Fructose on mTOR Pathway Components

The following table presents quantitative data on the effects of fructose on the phosphorylation status of key proteins in the mTOR signaling pathway, as determined by Western blot analysis.

Cell TypeFructose TreatmentProteinFold Change in Phosphorylation (vs. Control)Reference
Ovine Trophectoderm (oTr1) Cells4 mM (24h)p-mTORIncreased[2]
Ovine Trophectoderm (oTr1) Cells4 mM (24h)p-TSC2Increased[2]
MCA38 cellsNot SpecifiedmTORInhibition noted[11]
MCA38 cellsNot SpecifiedAKTInhibition noted[11]
HEK-293 cellsRapamycin-treated (control)p-mTOR (Ser2448)Decreased[12]

FINS1: A Mediator of Fructose Signaling in Plants

In the plant kingdom, a specific signaling pathway for fructose has been identified, which is distinct from the glucose-sensing pathway.[13][14] A key player in this pathway is FRUCTOSE INSENSITIVE 1 (FINS1), a putative fructose-1,6-bisphosphatase.[13][14] Interestingly, the signaling function of FINS1 appears to be independent of its catalytic activity, suggesting a non-metabolic role in fructose sensing or transduction.[13][14] FINS1-mediated fructose signaling interacts with plant hormone signaling, particularly with abscisic acid (ABA), to regulate seedling development.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound and fructose signaling.

Western Blot Analysis of Phosphorylated mTOR

This protocol is a generalized procedure for the detection of phosphorylated mTOR (p-mTOR) in cell lysates.

1. Cell Lysis: a. After cell treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1] c. Scrape cells and incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[1] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] e. Collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of the lysates using a standard method such as the BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer: a. Mix the protein lysate with 4x SDS sample buffer and heat at 95-100°C for 5 minutes.[15] b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][16] b. Incubate the membrane with a primary antibody specific for the phosphorylated form of mTOR (e.g., anti-p-mTOR Ser2448) overnight at 4°C.[1] c. Wash the membrane three times with TBST.[1] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane again with TBST.

5. Detection and Quantification: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1] b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein level or a loading control (e.g., β-actin or GAPDH).[17]

Quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) by HPLC

This protocol outlines a general method for the extraction and quantification of UDP-GlcNAc from cell lysates using High-Performance Liquid Chromatography (HPLC).

1. Metabolite Extraction: a. Harvest cells and wash with ice-cold PBS. b. Extract metabolites using a cold solvent mixture, such as 80% methanol. c. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.[1] d. Dry the supernatant under vacuum.

2. HPLC Analysis: a. Reconstitute the dried metabolite extract in an appropriate mobile phase. b. Inject the sample onto an anion-exchange HPLC column (e.g., CarboPac PA1).[10] c. Elute the metabolites using a gradient of a suitable buffer, such as ammonium (B1175870) acetate.[10] d. Detect UDP-GlcNAc using a photodiode array detector at 254 nm.[10] e. Quantify the UDP-GlcNAc concentration by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations.

Detection of Protein O-GlcNAcylation

This protocol describes a method for the immunoprecipitation of a target protein followed by Western blot analysis to detect its O-GlcNAcylation status.[18]

1. Immunoprecipitation: a. Lyse cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail and an O-GlcNAcase inhibitor (e.g., PUGNAc). b. Pre-clear the lysate with protein A/G agarose (B213101) beads. c. Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C. d. Add protein A/G agarose beads to capture the antibody-protein complex. e. Wash the beads several times with lysis buffer to remove non-specific binding. f. Elute the protein from the beads using SDS-PAGE sample buffer.

2. Western Blotting for O-GlcNAc: a. Perform SDS-PAGE and protein transfer as described in section 5.1. b. Block the membrane with 5% BSA in TBST. c. Incubate the membrane with an anti-O-GlcNAc antibody (e.g., RL2) overnight at 4°C.[16] d. Proceed with secondary antibody incubation, washing, and detection as described for a standard Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Fructose_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hbp Hexosamine Biosynthesis Pathway cluster_mtor mTOR Signaling This compound This compound Fructose-6-P Fructose-6-P This compound->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc O-GlcNAcylation O-GlcNAcylation UDP-GlcNAc->O-GlcNAcylation mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation O-GlcNAcylation->mTORC1 Activation

Caption: Fructose Signaling via the Hexosamine Biosynthesis and mTOR Pathways.

Western_Blot_Workflow Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Data Analysis & Quantification Data Analysis & Quantification Signal Detection->Data Analysis & Quantification

Caption: General Workflow for Western Blot Analysis.

The Specific Role of this compound vs. D-Fructopyranose

A critical area for future research is to delineate the specific signaling roles of the different fructose isomers. While this compound is the form present in sucrose, in aqueous solution, it exists in equilibrium with D-fructopyranose and the open-chain form.[19] It is plausible that specific receptors or enzymes may exhibit preferential binding to one isomer over the other, leading to distinct downstream signaling events. However, current research has not extensively explored these potential differences. Future studies employing non-metabolizable furanose or pyranose analogs could provide valuable insights into the specific signaling functions of each isomer.

Conclusion and Future Directions

The role of this compound and fructose, in general, as a signaling molecule is a rapidly evolving field of study. Its influence on the hexosamine biosynthesis pathway and the mTOR signaling network highlights its importance in regulating fundamental cellular processes. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further investigate these pathways.

Future research should focus on:

  • Elucidating the specific signaling roles of this compound versus D-fructopyranose.

  • Identifying the direct cellular sensors or receptors for fructose.

  • Further characterizing the interplay between fructose-induced O-GlcNAcylation and other post-translational modifications in regulating signaling networks.

A deeper understanding of these mechanisms will be crucial for developing novel therapeutic strategies for metabolic diseases and other conditions associated with high fructose consumption.

References

A Technical Guide to the Conformational Analysis of the D-Fructofuranose Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the D-fructofuranose ring, a five-membered sugar structure critical to the function of numerous biologically significant molecules, including the disaccharide sucrose. Unlike its six-membered pyranose counterpart, the furanose ring exhibits remarkable flexibility, adopting a continuous spectrum of non-planar conformations. Understanding this dynamic behavior is paramount for fields ranging from glycobiology to drug design, as the three-dimensional structure of the ring dictates its interaction with enzymes and receptors.

The Pseudorotational Concept in Furanose Rings

The conformation of the this compound ring is not static but exists in a dynamic equilibrium between various puckered forms. This flexibility is elegantly described by the concept of pseudorotation. Rather than a planar structure, the ring puckers to minimize torsional strain. The puckering can be defined by two key parameters:

  • Puckering Amplitude (τm): This value indicates the degree of deviation from planarity.

  • Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, describes the specific nature of the pucker.

The entire conformational landscape can be visualized on a pseudorotational wheel. Along this wheel, two principal types of conformations are recognized:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. There are ten such conformations, denoted by the out-of-plane atom (e.g., 3E signifies the C3 atom is out of the plane).

  • Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. There are also ten twist forms (e.g., 3T4).

These conformers can interconvert with relatively low energy barriers, meaning the ring is in constant motion, populating different regions of the pseudorotational wheel.

G cluster_wheel cluster_labels center N0 ⁰E P=0° N18 ¹T₀ N0->N18 N36 ¹E P=36° N18->N36 N54 ¹T₂ N36->N54 N72 ²E P=72° N54->N72 N90 ²T₃ N72->N90 N108 ³E P=108° N90->N108 N126 ³T₄ N108->N126 N144 ⁴E P=144° N126->N144 N162 ⁴T₀ N144->N162 N180 E₀ P=180° N162->N180 N198 T₀¹ N180->N198 N216 E₁ P=216° N198->N216 N234 T₁² N216->N234 N252 E₂ P=252° N234->N252 N270 T₂³ N252->N270 N288 E₃ P=288° N270->N288 N306 T₃⁴ N288->N306 N324 E₄ P=324° N306->N324 N342 T₄⁰ N324->N342 N342->N0 North North (N) South South (S) East East (E) West West (W) FructoseEquilibrium a_pyranose α-D-Fructopyranose open_chain Open-Chain (keto form) a_pyranose->open_chain b_pyranose β-D-Fructopyranose b_pyranose->open_chain a_furanose α-D-Fructofuranose a_furanose->open_chain b_furanose β-D-Fructofuranose b_furanose->open_chain Workflow cluster_exp Experimental Arm cluster_comp Computational Arm exp_start NMR Sample (D-Fructofuranoside in D₂O) exp_acq Data Acquisition (1D ¹H, 2D COSY, NOESY) exp_start->exp_acq exp_proc Data Processing (Extraction of ³JHH, NOEs) exp_acq->exp_proc validation Cross-Validation & Refinement (Compare experimental data with back-calculated values from theory) exp_proc->validation comp_start Initial 3D Structure comp_search Conformational Search (Molecular Dynamics / Mechanics) comp_start->comp_search comp_opt Geometry Optimization & Energy Calculation (DFT / ab initio) comp_search->comp_opt comp_opt->validation result Conformational Ensemble Model (Populations, Energies, Geometries) validation->result

An In-depth Technical Guide to the Chemical Properties and Reactivity of D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fructofuranose, a five-membered ring isomer of fructose (B13574), plays a pivotal role in various biological and chemical processes. While less thermodynamically stable than its pyranose counterpart, its kinetic prevalence in many fructose-containing structures, such as sucrose, makes its chemical behavior of significant interest. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its structure, stereochemistry, and key reactions including mutarotation, glycosylation, oxidation, reduction, and esterification. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in carbohydrate chemistry and drug development.

Chemical Properties of this compound

This compound is a ketohexose and a structural isomer of D-fructose, existing as a five-membered furanose ring. Its chemical and physical properties are summarized below.

Structure and Functional Groups

The structure of this compound is characterized by a tetrahydrofuran (B95107) ring with a hydroxymethyl group and a hydroxyl group attached to the anomeric carbon (C2). It possesses five hydroxyl groups in total, contributing to its high solubility in water.[1] The presence of primary and secondary hydroxyl groups, along with a hemiketal linkage, dictates its chemical reactivity.

This compound exists as two anomers, α-D-fructofuranose and β-D-fructofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric C2 carbon.[2] In the α-anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group at C5, while in the β-anomer, they are on the same side.[3]

Physical Properties

The key physical properties of this compound are presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 g/mol [4]
AppearanceWhite crystalline solid[1]
Melting Point103-105 °C (decomposition)[5]
SolubilityHighly soluble in water[1]
Specific Rotation [α]DEquilibrium mixture in water: -92°[6]

Reactivity of this compound

The reactivity of this compound is governed by the interplay of its functional groups, particularly the anomeric hydroxyl group and the other hydroxyl moieties.

Mutarotation

In aqueous solution, this compound undergoes mutarotation, a process involving the interconversion between its α and β anomers, as well as its pyranose and open-chain forms.[7][8] The equilibrium is dynamic, with the distribution of isomers being dependent on temperature and solvent.[7] The furanose-furanose interconversion is very rapid.[6]

Mutarotation_of_D_Fructose alpha-D-Fructofuranose alpha-D-Fructofuranose Open-chain keto-D-fructose Open-chain keto-D-fructose alpha-D-Fructofuranose->Open-chain keto-D-fructose Ring Opening beta-D-Fructofuranose beta-D-Fructofuranose beta-D-Fructofuranose->Open-chain keto-D-fructose Ring Opening Open-chain keto-D-fructose->alpha-D-Fructofuranose Ring Closure Open-chain keto-D-fructose->beta-D-Fructofuranose Ring Closure alpha-D-Fructopyranose alpha-D-Fructopyranose Open-chain keto-D-fructose->alpha-D-Fructopyranose Ring Closure beta-D-Fructopyranose beta-D-Fructopyranose Open-chain keto-D-fructose->beta-D-Fructopyranose Ring Closure alpha-D-Fructopyranose->Open-chain keto-D-fructose Ring Opening beta-D-Fructopyranose->Open-chain keto-D-fructose Ring Opening

Table 2: Equilibrium Composition of D-Fructose in Water at 20°C [9]

TautomerPercentage
β-D-Fructopyranose68.23%
β-D-Fructofuranose22.35%
α-D-Fructofuranose6.24%
α-D-Fructopyranose2.67%
keto-D-Fructose (open-chain)0.50%

The mutarotation of β-pyranose to the furanose forms in D₂O has a determined activation energy of 62.6 kJ/mol.[9]

Glycosylation

The anomeric hydroxyl group of this compound can react with alcohols or other nucleophiles to form fructofuranosides. This glycosylation reaction is fundamental to the formation of oligosaccharides and glycoconjugates. The synthesis of fructofuranosides often requires the use of protecting groups to achieve regioselectivity.

Oxidation

As a reducing sugar, this compound can be oxidized. The open-chain keto form is in equilibrium with the cyclic hemiketal, and this open-chain form can tautomerize to an aldose, which is readily oxidized.[3] Mild oxidizing agents like Benedict's or Tollens' reagents will give a positive test. Stronger oxidizing agents can lead to the cleavage of C-C bonds. For instance, oxidation with permanganate (B83412) in acidic medium can yield arabinonic acid and formic acid.[10]

Reduction

The ketone group in the open-chain form of D-fructose can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce fructose to a mixture of D-glucitol (sorbitol) and D-mannitol.

Esterification and Etherification

The hydroxyl groups of this compound can undergo esterification with acids, acid anhydrides, or acid chlorides to form esters.[11] They can also be converted to ethers through reactions like the Williamson ether synthesis.[11] These reactions are crucial for creating derivatives with modified properties for applications in drug delivery and material science. Protecting group strategies are often necessary to achieve selective esterification or etherification at specific hydroxyl positions.

Experimental Protocols

Quantification of this compound by HPLC-RI

This method is suitable for the quantification of fructose and its furanose-containing oligosaccharides.[12]

  • Instrumentation: HPLC system with a refractive index (RI) detector.

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., Knauer Eurospher 100-5 NH₂).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: 30-40 °C.

  • Detection: Refractive Index.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Synthesis of Methyl α-D-Fructofuranoside

This protocol describes a general method for the synthesis of a fructofuranoside.

  • Protection of D-Fructose: Dissolve D-fructose in a suitable solvent (e.g., acetone/methanol (B129727) mixture). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and stir at room temperature to form a protected fructose derivative (e.g., 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose).

  • Methanolysis: Treat the protected fructose with methanol in the presence of an acid catalyst (e.g., acetyl chloride) to favor the formation of the methyl furanosides.

  • Deprotection: Remove the protecting groups using acidic hydrolysis (e.g., dilute HCl) to yield the methyl fructofuranosides.

  • Purification: Separate the α and β anomers using column chromatography on silica gel.

Reduction of D-Fructose with Sodium Borohydride

This procedure outlines the reduction of the ketone group in fructose.

  • Dissolution: Dissolve D-fructose in water or ethanol.

  • Reduction: Cool the solution in an ice bath and slowly add an aqueous or ethanolic solution of sodium borohydride (NaBH₄) with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), cautiously add a weak acid (e.g., acetic acid) to decompose the excess borohydride.

  • Workup: Neutralize the solution and remove the solvent under reduced pressure. The resulting borate (B1201080) esters can be removed by co-evaporation with methanol.

  • Purification: The mixture of D-glucitol and D-mannitol can be separated by chromatography if desired.

Biological Significance and Signaling

While this compound is a key component of many biologically important molecules, it does not typically act as a primary signaling molecule by binding to a specific receptor. Its biological significance is primarily metabolic. However, studies in Arabidopsis thaliana have revealed a fructose-specific signaling pathway that is independent of glucose sensing and is mediated by FRUCTOSE INSENSITIVE1 (FINS1) , a fructose-1,6-bisphosphatase.[5][13]

This signaling pathway regulates early seedling development in response to fructose levels. Interestingly, the signaling function of FINS1 appears to be independent of its catalytic activity in gluconeogenesis.[5] High fructose levels lead to a FINS1-dependent signaling cascade that results in developmental arrest. This pathway interacts with plant hormone signaling, particularly with abscisic acid (ABA).[3]

FINS1_Signaling_Pathway cluster_input Cellular Environment cluster_cell Plant Cell High_Fructose High Fructose Concentration FINS1 FINS1 (Fructose-1,6-bisphosphatase) High_Fructose->FINS1 Activates (Mechanism unclear) Signaling_Cascade Downstream Signaling Cascade FINS1->Signaling_Cascade Initiates ABA_Signaling Abscisic Acid (ABA) Signaling Signaling_Cascade->ABA_Signaling Interacts with Developmental_Arrest Seedling Developmental Arrest Signaling_Cascade->Developmental_Arrest Leads to ABA_Signaling->Developmental_Arrest Contributes to

Applications in Drug Development

The unique chemical properties of this compound and its derivatives make them valuable in drug development. Fructose-containing molecules can be targeted to specific transporters, such as the fructose transporter GLUT5, which is overexpressed in certain cancer cells. This allows for the development of targeted drug delivery systems. Furthermore, the hydroxyl groups of fructofuranose can be modified to create novel therapeutic agents or to improve the pharmacokinetic properties of existing drugs.

Conclusion

This compound, though a minor component in the equilibrium mixture of fructose in solution, exhibits a rich and complex reactivity profile. Its propensity to undergo mutarotation, glycosylation, oxidation, reduction, and esterification provides a versatile platform for chemical synthesis and biological investigation. Understanding these chemical properties is crucial for researchers in carbohydrate chemistry, food science, and drug development. The elucidation of fructose-specific signaling pathways, such as the FINS1-mediated pathway in plants, opens new avenues for research into the biological roles of this important sugar. This guide provides a foundational understanding and practical protocols to aid in the exploration of this compound chemistry and its applications.

References

Theoretical Modeling of D-Fructofuranose Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of D-fructofuranose stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the computational and experimental methodologies used to investigate the conformational landscape of these important monosaccharides. This document delves into the intricacies of this compound's structural diversity, the computational tools available for its study, and the experimental techniques for model validation.

Introduction to this compound Stereoisomers

D-fructose, a key ketonic monosaccharide, exists in solution as a complex equilibrium mixture of at least five tautomers: α- and β-pyranose forms, α- and β-furanose forms, and a minor open-chain keto form.[1] While the β-D-fructopyranose form is the most abundant in aqueous solution, the furanose form is of significant biological importance as it is the structure adopted by fructose (B13574) in sucrose (B13894) and many other oligosaccharides.[2][3] The five-membered furanose ring exhibits a high degree of flexibility, leading to a complex conformational landscape characterized by various puckered forms.[4] Understanding the stereochemistry and conformational preferences of this compound is crucial for elucidating its role in biological processes and for the rational design of carbohydrate-based therapeutics.

Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to explore the structure, stability, and dynamics of this compound stereoisomers at an atomic level. This guide will explore the key aspects of these methodologies.

Theoretical Approaches to Modeling this compound

The theoretical modeling of this compound stereoisomers involves a range of computational techniques, from molecular mechanics to quantum mechanics, each offering a different balance of accuracy and computational cost.

Molecular Mechanics and Force Fields

Molecular mechanics (MM) methods are a computationally efficient approach for studying the conformational preferences of large biomolecules, including carbohydrates. These methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates.

For carbohydrate modeling, specialized force fields are essential. The GLYCAM force fields, such as GLYCAM06, are widely used and have been specifically parameterized to reproduce the unique stereochemical and conformational properties of carbohydrates.[5][6] These force fields are compatible with common molecular dynamics simulation packages like AMBER.[5] Another force field that has been used for modeling carbohydrates is the OPLS (Optimized Potentials for Liquid Simulations) force field.[7]

Quantum Mechanical Methods

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods are particularly important for studying phenomena that involve changes in electronic distribution, such as the anomeric effect and intramolecular hydrogen bonding, which play a crucial role in determining the stability of this compound conformers.

Commonly used QM methods for carbohydrate modeling include:

  • Ab initio methods: Such as Møller-Plesset perturbation theory (e.g., MP2).

  • Density Functional Theory (DFT): Using functionals like M06-2X. It is important to note that some functionals, like B3LYP, have been shown to be less reliable for predicting the conformational energies of sugars.

  • Semi-empirical methods: Such as AM1, which offer a compromise between computational cost and accuracy and can be used in hybrid QM/MM simulations.[8]

Conformational Analysis and Ring Puckering

A central aspect of modeling this compound is the analysis of its furanose ring puckering. The conformation of the five-membered ring can be described by a set of puckering coordinates, most commonly the Cremer-Pople puckering parameters.[9] These parameters define the amplitude of puckering and the phase angle of pseudorotation, which describes the continuous interconversion between different envelope and twist conformations.[10]

Computational workflows for conformational analysis typically involve:

  • Generation of initial structures: Building the different stereoisomers (α and β anomers) of this compound.

  • Conformational search: Exploring the potential energy surface to identify low-energy conformers. This can be achieved through systematic searches, Monte Carlo methods, or molecular dynamics simulations.[11][12]

  • Energy minimization and ranking: Optimizing the geometry of the identified conformers and calculating their relative energies using appropriate theoretical methods (MM or QM).

  • Analysis of structural parameters: Examining key dihedral angles, bond lengths, and intramolecular interactions (e.g., hydrogen bonds) to characterize the different conformers.

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

Computational Conformational Analysis Workflow A 1. Structure Generation (α/β-D-fructofuranose) B 2. Conformational Search (Molecular Dynamics / Monte Carlo) A->B Initial 3D Models C 3. Energy Calculation (MM / QM) B->C Candidate Conformers D 4. Geometry Optimization C->D Relative Energies E 5. Analysis of Conformers (Puckering, Dihedrals, H-bonds) D->E Optimized Structures F 6. Comparison with Experimental Data E->F

Computational conformational analysis workflow.

Experimental Validation of Theoretical Models

Experimental data is crucial for validating and refining theoretical models of this compound stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For this compound, NMR is used to determine the relative populations of different tautomers and to gain insights into their conformational preferences.

Key NMR parameters for structural analysis include:

  • Chemical Shifts (δ): The chemical shifts of 1H and 13C nuclei are sensitive to the local electronic environment and can be used to distinguish between different stereoisomers and conformers.

  • Scalar Coupling Constants (J-couplings): Vicinal 3JHH coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. These couplings provide valuable information about the puckering of the furanose ring and the orientation of exocyclic groups.[13]

The following diagram illustrates the tautomeric equilibrium of D-fructose in solution, which can be experimentally characterized by NMR.

Fructose Tautomeric Equilibrium A β-D-fructopyranose (~68%) B Open-chain keto form (~0.5%) A->B C β-D-fructofuranose (~22%) B->C D α-D-fructofuranose (~6%) B->D E α-D-fructopyranose (~3%) B->E

Tautomeric equilibrium of D-fructose in solution.
Experimental Protocols for NMR Analysis

A standardized experimental workflow is essential for obtaining high-quality NMR data for this compound analysis.

Protocol 1: 1H and 13C NMR of D-Fructose

  • Sample Preparation:

    • Dissolve 5-10 mg of D-fructose for 1H NMR or 20-50 mg for 13C NMR in 0.6 mL of D2O (99.9 atom % D).

    • Vortex the sample to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity.

    • For 1H NMR:

      • Acquire a 1D proton spectrum with solvent suppression.

      • Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 s, relaxation delay of 5 s for quantitative measurements.

    • For 13C NMR:

      • Acquire a 1D carbon spectrum with proton decoupling.

      • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 s, relaxation delay of 2-5 s.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline correction.

    • Reference the chemical shifts to an internal or external standard.

    • Integrate well-resolved signals to determine the relative populations of the different tautomers.

    • Assign peaks to specific protons and carbons using 1D and 2D NMR data (e.g., COSY, HSQC) and comparison with literature values.[14]

The following diagram outlines the general experimental workflow for NMR analysis.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh D-Fructose prep2 Dissolve in D2O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D/2D NMR Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Assignment & Integration proc2->proc3 proc4 Structural & Quantitative Analysis proc3->proc4

General experimental workflow for NMR analysis.

Quantitative Data on this compound Stereoisomers

The combination of theoretical calculations and experimental measurements provides valuable quantitative data on the properties of this compound stereoisomers.

Tautomeric Distribution in Solution

The equilibrium distribution of D-fructose tautomers in D2O at 20°C has been determined by 1H NMR spectroscopy.[15]

TautomerAbbreviationPercentage (%)
β-D-fructopyranoseβ-pyr68.23
β-D-fructofuranoseβ-fur22.35
α-D-fructofuranoseα-fur6.24
α-D-fructopyranoseα-pyr2.67
keto formketo0.50

Table 1: Tautomeric distribution of D-fructose in D2O at 20°C. [15]

NMR Chemical Shifts

The following tables summarize the reported 1H and 13C NMR chemical shifts for the major D-fructose tautomers in D2O.

Protonβ-pyranose (ppm)β-furanose (ppm)α-furanose (ppm)
H-1a3.613.693.73
H-1b3.813.633.63
H-34.094.224.28
H-43.784.113.99
H-53.864.014.19
H-6a3.803.753.75
H-6b3.723.703.70

Table 2: 1H NMR chemical shifts (δ, ppm) for major D-fructose tautomers in D2O.

Carbonβ-pyranose (ppm)β-furanose (ppm)α-furanose (ppm)α-pyranose (ppm)Keto (ppm)
C-164.963.862.764.664.8
C-298.8101.9104.999.0211.5
C-368.176.582.268.272.3
C-470.475.677.570.370.4
C-567.980.981.370.070.0
C-664.463.263.862.763.8

Table 3: 13C NMR chemical shifts (δ, ppm) for D-fructose tautomers in D2O. [14]

Relative Energies of Conformers

Computational studies have provided insights into the relative energies of different this compound conformers. For example, in the gas phase, the β-pyranose form is significantly more stable than the furanose forms due to a cooperative network of intramolecular hydrogen bonds.[16] In aqueous solution, however, the furanose forms are energetically favored.[17]

ConformerRelative Energy (kcal/mol) - Gas Phase (MP2)
β-pyranose (2C5)0.0
α-furanose> 2.5
β-furanose> 2.5

Table 4: Calculated relative energies of D-fructose conformers in the gas phase. [16]

Conclusion

The theoretical modeling of this compound stereoisomers is a multifaceted field that combines computational and experimental approaches to unravel the complex structural and conformational properties of this important monosaccharide. The use of specialized force fields like GLYCAM and advanced quantum mechanical methods allows for the detailed exploration of the conformational landscape, including the subtle effects of ring puckering and intramolecular interactions. Experimental validation, primarily through NMR spectroscopy, provides the necessary data to benchmark and refine theoretical models, ensuring their accuracy and predictive power. A thorough understanding of the methodologies and quantitative data presented in this guide will empower researchers to tackle key challenges in glycobiology and drug development where the structure and function of this compound are of central importance.

References

Stability of D-fructofuranose versus D-fructopyranose in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-fructose, a key ketohexose, exists in aqueous solution as a complex equilibrium mixture of tautomers, primarily the five-membered furanose and six-membered pyranose ring structures, each with their respective α and β anomers, alongside a small proportion of the open-chain keto form. The relative stability of these isomers is of significant interest in carbohydrate chemistry, food science, and drug development, as the specific isomeric form can influence physical properties, such as sweetness, and biological activity. This technical guide provides a comprehensive overview of the relative stability of D-fructofuranose and D-fructopyranose in solution, presenting quantitative data on their equilibrium distribution, detailing the experimental protocols for their analysis, and illustrating the underlying chemical processes. In aqueous solution, the pyranose form is thermodynamically more stable and therefore predominates at equilibrium.

Thermodynamic Stability and Equilibrium Distribution

In aqueous solution, D-fructose undergoes mutarotation, a process involving the interconversion of its cyclic anomers via the open-chain form, until an equilibrium is established.[1] This equilibrium heavily favors the six-membered pyranose ring over the five-membered furanose ring. The β-anomer of the pyranose form is the most abundant species.

Influence of Temperature on Equilibrium

The equilibrium distribution of fructose (B13574) isomers is sensitive to temperature. As the temperature increases, the proportion of the less stable furanose forms increases, while the concentration of the more stable β-D-fructopyranose decreases. This shift in equilibrium is responsible for the observed decrease in the sweetness of fructose solutions at higher temperatures, as the pyranose form is significantly sweeter than the furanose form.

Data Presentation: Equilibrium Distribution of D-Fructose Isomers in Aqueous Solution at Various Temperatures

Temperature (°C)β-D-fructopyranose (%)α-D-fructofuranose (%)β-D-fructofuranose (%)Other forms (α-pyranose, keto) (%)
084.84.111.1Not reported
10Not reportedNot reportedNot reportedNot reported
2070Not reported23~7
30Not reportedNot reportedNot reportedNot reported
40Not reportedNot reportedNot reportedNot reported
5055.812.331.9Not reported

Note: Data compiled from multiple sources. The term "Other forms" includes α-D-fructopyranose and the open-chain keto form, which are present in smaller percentages.

Experimental Protocols for Isomer Analysis

The quantitative determination of the equilibrium mixture of fructose isomers requires specialized analytical techniques capable of separating and quantifying these closely related structures. The most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Since sugars are non-volatile, a derivatization step is necessary to increase their volatility. The most common derivatization method involves a two-step process of methoximation followed by silylation.

Detailed Methodology for GC-MS Analysis:

  • Sample Preparation:

    • For biological fluids (e.g., plasma, serum), precipitate proteins using a suitable agent like cold ethanol (B145695) or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). This step protects the carbonyl group and prevents the formation of multiple isomers during the subsequent silylation.

    • Silylation: After cooling the sample to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate the mixture at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the sugar.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 150°C, hold for 2 minutes.

        • Ramp to 200°C at a rate of 5°C/min.

        • Ramp to 300°C at a rate of 15°C/min and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

      • Acquisition Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific fragment ions characteristic of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR can be used to identify and quantify the different anomers of fructose, as the chemical shifts of the nuclei are sensitive to their local chemical environment.

Detailed Methodology for NMR Analysis:

  • Sample Preparation:

    • Weigh 50-100 mg of the fructose sample for ¹³C NMR analysis.

    • Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of high-purity deuterium (B1214612) oxide (D₂O, 99.9% D or higher) in a clean NMR tube. D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.

    • Add a known concentration of an internal standard for chemical shift referencing and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity, is recommended.

    • ¹³C NMR Parameters (for quantitative analysis):

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Pulse Angle: A 30° or 45° flip angle is used to allow for shorter relaxation delays.

      • Relaxation Delay (D1): This is a critical parameter for accurate quantification. A delay of at least 5 times the longest T₁ relaxation time of the carbons of interest should be used to ensure full relaxation between scans.

      • Acquisition Time: Typically 1-2 seconds.

      • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential line-broadening factor to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the FID to obtain the NMR spectrum.

    • Carefully phase and baseline correct the spectrum.

    • Reference the spectrum using the internal standard (e.g., TSP at 0.0 ppm).

    • Integrate the signals corresponding to the anomeric carbons (C2) of the different fructose isomers. The relative integrals of these signals are proportional to the molar ratio of the isomers in the solution.

¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O

Carbonβ-D-fructopyranose (ppm)β-D-fructofuranose (ppm)α-D-fructofuranose (ppm)
C163.962.563.5
C298.8104.9101.9
C368.282.281.2
C470.377.175.9
C569.983.380.6
C664.963.761.9
High-Performance Liquid Chromatography (HPLC)

HPLC offers another robust method for the separation and quantification of fructose isomers. Chiral HPLC, in particular, can effectively separate the different anomers.

Detailed Methodology for Chiral HPLC Analysis:

  • Sample Preparation:

    • Dissolve the fructose sample in the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A chiral column, such as a Chiralpak AD-H, is used for the separation of anomers.

    • Mobile Phase: A mixture of hexane (B92381) and ethanol with a small amount of trifluoroacetic acid (TFA) (e.g., (7:3):0.1, v/v) is a common mobile phase for this type of separation.

    • Flow Rate: Typically around 0.5 mL/min.

    • Column Temperature: The separation can be sensitive to temperature, which should be controlled (e.g., 25°C).

    • Detector: A Refractive Index (RI) detector is commonly used for sugar analysis as they lack a strong UV chromophore.

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the different fructose isomers based on their retention times, as determined by running standards of the pure anomers if available, or by comparison to literature data.

    • Quantify the amount of each isomer by integrating the peak areas.

Visualization of Processes

Fructose Mutarotation Equilibrium

The interconversion between the different cyclic forms and the open-chain form of D-fructose in solution is a dynamic equilibrium. This process, known as mutarotation, is fundamental to understanding the behavior of fructose in solution.

Fructose_Equilibrium β-D-fructopyranose β-D-fructopyranose Open-chain (keto) Open-chain (keto) β-D-fructopyranose->Open-chain (keto) k1 α-D-fructopyranose α-D-fructopyranose Open-chain (keto)->α-D-fructopyranose k2 β-D-fructofuranose β-D-fructofuranose Open-chain (keto)->β-D-fructofuranose k3 α-D-fructofuranose α-D-fructofuranose Open-chain (keto)->α-D-fructofuranose k4

Caption: Equilibrium of D-fructose isomers in solution.

Experimental Workflow for GC-MS Analysis

The GC-MS analysis of fructose requires a multi-step process to convert the non-volatile sugar into a form suitable for gas chromatography.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation Injection Injection Silylation->Injection GC_Separation GC_Separation Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of fructose.

Experimental Workflow for NMR Analysis

NMR analysis provides direct insight into the solution-state structure and composition of fructose isomers without the need for derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Fructose_Sample Fructose_Sample Dissolution_in_D2O Dissolution_in_D2O Fructose_Sample->Dissolution_in_D2O Add_Internal_Standard Add_Internal_Standard Dissolution_in_D2O->Add_Internal_Standard Transfer_to_NMR_Tube Transfer_to_NMR_Tube Add_Internal_Standard->Transfer_to_NMR_Tube Spectrometer_Setup Spectrometer_Setup Transfer_to_NMR_Tube->Spectrometer_Setup Data_Acquisition Data_Acquisition Spectrometer_Setup->Data_Acquisition Fourier_Transform Fourier_Transform Data_Acquisition->Fourier_Transform Phasing_and_Baseline_Correction Phasing_and_Baseline_Correction Fourier_Transform->Phasing_and_Baseline_Correction Referencing Referencing Phasing_and_Baseline_Correction->Referencing Integration Integration Referencing->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for NMR analysis of fructose isomers.

Conclusion

The relative stability of this compound and D-fructopyranose in solution is a well-established equilibrium that favors the pyranose form, particularly the β-anomer. This equilibrium is dynamic and influenced by factors such as temperature. The accurate determination of the isomeric distribution is crucial for various scientific and industrial applications and can be reliably achieved through advanced analytical techniques like GC-MS and NMR spectroscopy. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and professionals engaged in the study of fructose and other carbohydrates. The absence of distinct biological signaling pathways for the individual anomers underscores the importance of understanding their rapid interconversion in biological systems.

References

An In-Depth Technical Guide to the Fischer and Haworth Projections of D-Fructofuranose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural representations of D-fructofuranose isomers, focusing on the transition from the open-chain Fischer projection to the cyclic Haworth projections. This information is critical for understanding the chemical behavior, enzymatic interactions, and biological roles of fructose, a key monosaccharide in various metabolic pathways and a common component of drug formulations.

Introduction: The Structural Diversity of D-Fructose

D-fructose, a ketohexose with the molecular formula C₆H₁₂O₆, exists in solution not as a single structure but as an equilibrium mixture of several tautomers. These include the open-chain keto form and cyclic hemiketals. The cyclic forms are thermodynamically more stable and predominate in aqueous solutions. Fructose can form both five-membered rings, known as furanoses, and six-membered rings, called pyranoses. This guide will focus on the this compound isomers, which are crucial components of many biologically important molecules, including sucrose (B13894) and various fructans.

The cyclization of D-fructose occurs through an intramolecular nucleophilic attack of one of the hydroxyl groups on the electrophilic keto group at the C2 position. When the hydroxyl group on C5 attacks the C2 ketone, a five-membered fructofuranose ring is formed.[1][2] This cyclization creates a new stereocenter at C2, the anomeric carbon, resulting in two distinct diastereomers known as anomers: α-D-fructofuranose and β-D-fructofuranose.[2]

Fischer Projection of D-Fructose

The open-chain form of D-fructose is best represented by the Fischer projection. In this convention, the carbon chain is drawn vertically with the carbonyl group (ketone in this case) at the top or as close to the top as possible. Horizontal lines project out of the plane of the paper, while vertical lines project into the plane. For D-fructose, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right side.[3][4]

Figure 1: Fischer Projection of D-Fructose

Fischer_Projection C1 CH₂OH C2 C=O C1->C2 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH₂OH C5->C6 Fructofuranose_Formation cluster_fischer Fischer Projection (Open-Chain) Fischer      CH₂OH (1)      |      C=O (2)      | H-C-OH (3)      | HO-C-H (4)      | H-C-OH (5)      |      CH₂OH (6) Alpha α-D-Fructofuranose Fischer->Alpha Cyclization (α-anomer formation) Beta β-D-Fructofuranose Fischer->Beta Cyclization (β-anomer formation) Alpha->Fischer Ring Opening Beta->Fischer Ring Opening

References

An In-depth Technical Guide to the Anomeric Effect in D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. While extensively studied in pyranose rings, its manifestation in furanose systems, particularly in D-fructofuranose, presents unique complexities due to the ring's inherent flexibility. This guide provides a comprehensive technical overview of the anomeric effect in this compound, detailing its theoretical underpinnings, conformational consequences, and the experimental and computational methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows are outlined. This document serves as a critical resource for professionals in chemical research and drug development where understanding carbohydrate conformation is paramount for designing molecules with specific biological activities.

Introduction to the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C2 in ketoses like fructose) of a cyclic saccharide to adopt an axial or pseudo-axial orientation, contrary to what would be predicted by sterics alone.[1] This effect, first observed by J. T. Edward in 1955, is a cornerstone of stereoelectronic theory and has profound implications for the structure, stability, and reactivity of carbohydrates.[1]

The origin of the anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction. This involves the delocalization of electron density from a lone pair (n) of the endocyclic oxygen atom into the antibonding orbital (σ) of the C2-O bond of the exocyclic substituent.[2][3] This n → σ interaction is geometrically optimal when the lone pair orbital and the C-O bond are anti-periplanar, a condition met in the axial conformation. A secondary explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the endocyclic oxygen and the exocyclic oxygen, which is also achieved in the axial arrangement.[4]

The anomeric effect is typically dissected into two components:

  • Endo-anomeric effect: Involves the lone pair of the ring heteroatom (O4 in fructofuranose) and the bond to the exocyclic substituent at the anomeric carbon (C2-OH).[2]

  • Exo-anomeric effect: Pertains to the preferred orientation (gauche or anti) of the substituent on the anomeric carbon, influenced by interactions between the lone pairs of the exocyclic heteroatom and the C2-O4 ring bond.[5]

anomeric_effect_principle cluster_axial Axial Conformation (Stabilized) cluster_equatorial Equatorial Conformation (Disfavored) axial Axial Substituent (e.g., -OH) C2_ax Anomeric Carbon (C2) O4_ax Endocyclic Oxygen (O4) interaction n → σ* Interaction (Hyperconjugation) O4_ax->interaction interaction->C2_ax equatorial Equatorial Substituent (e.g., -OH) C2_eq Anomeric Carbon (C2) no_interaction Poor Orbital Overlap (No Stabilization) C2_eq->no_interaction O4_eq Endocyclic Oxygen (O4)

Conformational Landscape of this compound

In aqueous solution, D-fructose exists as a complex equilibrium mixture of five tautomers: α- and β-fructopyranose, α- and β-fructofuranose, and the open-chain keto form.[6][7] While the β-pyranose form is dominant (~70%), the furanose forms constitute a significant portion of the equilibrium (~29%), with the β-anomer being more abundant than the α-anomer.[8][9][10]

fructose_mutarotation cluster_pyranose Pyranose Forms (~71%) cluster_furanose Furanose Forms (~28.6%) KETO Open-Chain Keto-Fructose (~0.5%) a_pyr α-D-fructopyranose (~2.7%) KETO->a_pyr b_pyr β-D-fructopyranose (~68.2%) KETO->b_pyr a_fur α-D-fructofuranose (~6.2%) KETO->a_fur b_fur β-D-fructofuranose (~22.4%) KETO->b_fur

Unlike the relatively rigid chair conformations of pyranose rings, the five-membered furanose ring is highly flexible and undergoes pseudorotation, a continuous puckering motion.[5] This flexibility means that the anomeric effect in this compound does not simply favor a static "axial" or "equatorial" position but rather influences the conformational equilibrium on the pseudorotational pathway.

In α-D-fructofuranose , the anomeric hydroxyl group is trans to the CH₂OH group at C5. The anomeric effect stabilizes conformations where the C2-OH bond is pseudo-axial, allowing for effective n → σ* hyperconjugation.[5]

In β-D-fructofuranose , the anomeric hydroxyl is cis to the CH₂OH group at C5. In this anomer, the bulky CH₂OH group at C2 (the anomeric carbon) and the anomeric hydroxyl group compete for sterically favorable positions. The anomeric effect still favors a pseudo-axial orientation for the hydroxyl group, but this is counteracted by the significant steric demand of the adjacent pseudo-axial CH₂OH group. This interplay between stereoelectronic stabilization and steric hindrance is a key feature governing the conformational preferences of fructofuranose anomers.

Quantitative Analysis

The relative stabilities of D-fructose tautomers have been determined experimentally, primarily through NMR spectroscopy. The equilibrium composition provides an indirect measure of the free energy differences between the isomers.

Table 1: Equilibrium Composition of D-Fructose Tautomers in D₂O at 20°C
Tautomer Relative Abundance (%)
β-D-fructopyranose68.23
β-D-fructofuranose22.35
α-D-fructofuranose6.24
α-D-fructopyranose2.67
Keto (open-chain)0.50
Data sourced from ¹H NMR spectroscopic analysis.[6]

Thermodynamic parameters for the interconversion between the most stable pyranose and furanose forms have also been quantified, highlighting the energetic landscape of the equilibrium.

Table 2: Thermodynamic Parameters for the Isomerization of β-D-fructopyranose to β-D-fructofuranose at 298.15 K
Reaction ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
β-fructopyranose ⇌ β-fructofuranose3.01 ± 0.215.2 ± 0.541 ± 2
Data calculated from equilibrium studies.[11]

The positive enthalpy (ΔH°) indicates that the furanose form is enthalpically less stable than the pyranose form, likely due to greater ring strain and less favorable intramolecular interactions. However, the large positive entropy (ΔS°) for the formation of the furanose suggests it possesses greater conformational flexibility, which partially offsets the enthalpic penalty.

Experimental and Computational Methodologies

The study of the anomeric effect relies on a combination of spectroscopic, crystallographic, and computational techniques.

FINAL [label="Comprehensive Model of\nAnomeric Effect & Conformation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]

NMR_result -> FINAL; XRAY_result -> FINAL; COMP_result -> FINAL; } END_DOT Figure 3: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium distribution of this compound anomers and other tautomers in solution and to elucidate their conformational features through the analysis of chemical shifts and scalar coupling constants.

Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed amount of D-fructose (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL D₂O) directly in an NMR tube.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 20°C) for several hours (typically >24h) to ensure mutarotational equilibrium is reached.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum. A water suppression sequence (e.g., presaturation) is essential when using solvents with residual HDO.

    • Acquire a 1D ¹³C NMR spectrum. For enhanced sensitivity, ¹³C-labeled fructose (B13574) can be used, though this is often costly.[6]

    • Acquire two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to each anomer. The anomeric carbon (C2) signals in the ¹³C spectrum are often distinct and useful for identification.

    • Integrate the area of the characteristic ¹H signals for each tautomer. The relative integrals are directly proportional to the molar concentration of each species at equilibrium.[6]

    • Analyze ³J(H,H) coupling constants to infer dihedral angles and thus gain insight into the ring pucker and substituent orientation.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a this compound anomer in the solid state, providing definitive data on bond lengths, bond angles, and ring conformation.

Protocol Outline:

  • Crystallization: Since separating the anomers is not feasible, crystallization is typically performed on a derivative of fructose that locks the ring in a specific furanose form.

    • Dissolve the purified fructose derivative in a suitable solvent system.

    • Employ a standard crystallization technique, such as slow evaporation of the solvent or vapor diffusion, by placing a droplet of the sample solution against a reservoir containing a precipitant.[12][13]

    • Screen various conditions (e.g., temperature, pH, precipitant concentration) to obtain single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer, typically with a synchrotron radiation source for high-intensity beams.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the crystal structure using direct methods or Patterson analysis to determine the atomic positions.

    • Refine the structural model against the experimental data to achieve the final, high-resolution atomic coordinates.

Computational Chemistry

Objective: To model the conformational landscape of this compound anomers, calculate their relative energies, and quantify the electronic interactions underlying the anomeric effect.

Protocol Outline:

  • Structure Building: Construct initial 3D models of the α- and β-D-fructofuranose anomers.

  • Conformational Search: Perform a systematic conformational search to identify low-energy puckers and substituent orientations.

  • Geometry Optimization: Optimize the geometry of the identified conformers using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5][14][15] Solvation effects can be included using implicit solvent models (e.g., SMD, PCM).[16]

  • Energy Calculation: Compute the single-point electronic energies and thermal corrections to obtain the relative Gibbs free energies of the anomers, allowing for a theoretical prediction of their relative populations.

  • Orbital Analysis: Perform Natural Bond Orbital (NBO) analysis to identify and quantify the key hyperconjugative interactions (e.g., n → σ*) responsible for the anomeric effect.[17] This analysis provides the stabilization energy associated with the electron delocalization.

Implications in Drug Development

A thorough understanding of the anomeric effect in fructofuranose and other carbohydrates is critical for drug development professionals for several reasons:

  • Conformational Control: The anomeric effect is a key determinant of the three-dimensional shape of carbohydrate-based drugs or drug targets. This shape governs molecular recognition and binding affinity.[17]

  • Glycosidic Linkage Stability: In the design of glycosidase inhibitors or glycan-based therapeutics, the stability of the glycosidic bond is crucial. The anomeric effect influences the reactivity of the anomeric center and the susceptibility of this bond to hydrolysis.

  • Protein-Ligand Interactions: Many biological recognition events involve carbohydrates. Lectins and other carbohydrate-binding proteins often exhibit specificity for a particular anomer. Designing mimetics or inhibitors requires precise knowledge of the preferred conformation of the bound ligand, which is heavily influenced by stereoelectronic effects.[17][18][19] The anomeric effect can dictate which conformer is pre-organized for optimal binding, reducing the entropic penalty upon complexation.

Conclusion

The anomeric effect in this compound is a nuanced phenomenon governed by a delicate balance between stabilizing stereoelectronic interactions and destabilizing steric repulsions within a highly flexible five-membered ring. Its influence is evident in the equilibrium distribution of fructose tautomers in solution. A multi-pronged approach combining high-resolution NMR spectroscopy, X-ray crystallography, and sophisticated computational modeling is essential for a complete understanding. For researchers in the life sciences and drug discovery, appreciating the subtleties of the anomeric effect is not merely an academic exercise but a practical necessity for the rational design of molecules that interact with and modulate biological systems.

References

An In-depth Technical Guide to D-Fructofuranose Tautomerism and Equilibrium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of D-fructose in aqueous solutions, with a particular focus on the furanose forms. It details the equilibrium distribution of these tautomers, the influence of environmental factors, and the experimental methodologies used for their characterization. This information is critical for researchers in carbohydrate chemistry, food science, and drug development, where the specific isomeric form of a sugar can significantly impact its physical, chemical, and biological properties.

Introduction to Fructose (B13574) Tautomerism

D-Fructose, a key monosaccharide, does not exist as a single structure in solution. Instead, it establishes a dynamic equilibrium between five different tautomers: the open-chain keto form and four cyclic hemiketals. These cyclic forms include two six-membered rings, known as pyranoses (α-D-fructopyranose and β-D-fructopyranose), and two five-membered rings, known as furanoses (α-D-fructofuranose and β-D-fructofuranose).[1][2] The interconversion between these forms is a phenomenon known as mutarotation.[3][4][5] While the β-pyranose form is the most abundant in crystalline fructose and at equilibrium in aqueous solution, the furanose forms play a crucial role in biological systems and chemical reactions.[3][6]

Tautomeric Equilibrium in Aqueous Solution

The distribution of D-fructose tautomers at equilibrium is highly dependent on the solvent and temperature.[2] In aqueous solutions, a complex mixture of all five forms is present. The relative proportions of these tautomers have been extensively studied, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Distribution of Tautomers

The equilibrium composition of D-fructose in D₂O at various temperatures has been quantified with high accuracy. The data reveals a clear trend: as temperature increases, the proportion of the pyranose forms decreases, while the proportion of the furanose forms increases.[7][8][9] The open-chain keto form, though a crucial intermediate in the interconversion, exists in a very small proportion.[3]

Table 1: Equilibrium Distribution of D-Fructose Tautomers in D₂O at Various Temperatures [3]

Temperature (°C)β-D-fructopyranose (%)β-D-fructofuranose (%)α-D-fructofuranose (%)α-D-fructopyranose (%)keto-D-fructose (%)
575.317.54.72.00.5
2068.2322.356.242.670.50
27.565.524.36.92.80.5
3562.726.27.63.00.5
5056.830.19.03.50.6

Data from Barclay et al. (2012).[3]

Table 2: Influence of Concentration on Tautomeric Equilibrium at Room Temperature

Fructose ConcentrationTautomeric Distribution
0.089 M - 0.36 MNo significant difference observed.[3]
20% - 80%Approximately unchanged.[7][8]

The tautomeric composition is not significantly affected by varying concentration between 0.089 and 0.36 M.[3] Similarly, other studies have found that the tautomeric equilibrium of fructose remained approximately unchanged in 20, 50, and 80% fructose solutions at room temperature.[7][8]

Experimental Protocols for Tautomer Analysis

The primary technique for the qualitative and quantitative analysis of fructose tautomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Both ¹H and ¹³C NMR are powerful tools for this purpose.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

  • Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of deuterium (B1214612) oxide (D₂O) in a clean, dry vial.[2]

  • Vortex the solution for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.[1]

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Tune and match the probe for the ¹H frequency.[1]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans (ns): 16 to 64, depending on the sample concentration.[1]

  • Temperature: 298 K (25°C) or as required for the experiment.[1]

¹³C NMR Acquisition Parameters:

  • Instrument Setup: After ¹H acquisition, tune and match the probe for the ¹³C frequency.[1]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).[1]

  • Spectral Width: ~220-240 ppm, centered around 100 ppm.[1]

  • Acquisition Time: ~1-1.5 seconds.[1]

  • Relaxation Delay (d1): 2-5 seconds.[1]

Data Analysis for Quantitation:

  • Perform Fourier transformation, phase correction, and baseline correction of the acquired spectra.

  • Calibrate the chemical shift axis using an internal standard.

  • Integrate the well-resolved signals corresponding to each tautomer. The anomeric proton or carbon signals are often the most suitable for this purpose.[2] The relative integrals of these signals directly correspond to the molar ratio of the tautomers in the equilibrium mixture.

Visualizing Fructose Tautomerism

The relationships between the different tautomers of D-fructose in aqueous solution can be visualized as a network of equilibria.

Fructose_Tautomerism cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms alpha_pyr α-D-fructopyranose beta_pyr β-D-fructopyranose alpha_pyr->beta_pyr keto keto-D-fructose (Open-Chain) beta_pyr->keto alpha_fur α-D-fructofuranose beta_fur β-D-fructofuranose alpha_fur->beta_fur keto->alpha_pyr keto->alpha_fur keto->beta_fur

Caption: Tautomeric equilibrium of D-fructose in aqueous solution.

The experimental workflow for analyzing the tautomeric distribution using NMR spectroscopy can also be represented graphically.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in D₂O) NMR_Acq NMR Data Acquisition (¹H and/or ¹³C) SamplePrep->NMR_Acq Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->Processing Analysis Spectral Analysis (Integration of Signals) Processing->Analysis Quant Quantification of Tautomers Analysis->Quant

Caption: Experimental workflow for NMR analysis of fructose tautomers.

Conclusion

The tautomeric equilibrium of D-fructofuranose in aqueous solutions is a complex but well-characterized phenomenon. The predominance of the β-pyranose form at lower temperatures gives way to an increased proportion of the furanose forms as the temperature rises. This temperature-dependent equilibrium has significant implications for the chemical reactivity and biological activity of fructose. The detailed experimental protocols provided, particularly for NMR spectroscopy, offer a robust framework for researchers to accurately quantify the tautomeric distribution in their own systems. A thorough understanding of these principles is essential for professionals in fields ranging from fundamental carbohydrate research to the development of new food products and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Fructofuranose Derivatives from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of D-fructofuranose derivatives, specifically fructooligosaccharides (FOS), from sucrose (B13894). The methodologies outlined are intended to guide researchers in the efficient production, purification, and quantification of these valuable compounds for applications in various fields, including pharmaceuticals and functional foods.

Introduction

The enzymatic synthesis of this compound derivatives from sucrose is a highly specific and efficient method for producing fructooligosaccharides (FOS). These compounds consist of a sucrose molecule to which one or more fructofuranosyl units are attached. The primary enzymes utilized for this bioconversion are fructosyltransferases (FTases) and β-fructofuranosidases, often sourced from microorganisms such as Aspergillus niger. These enzymes catalyze the transfer of a fructose (B13574) moiety from a donor sucrose molecule to an acceptor, which can be another sucrose molecule or a growing FOS chain. This process, known as transfructosylation, is favored over hydrolysis at high sucrose concentrations. The resulting FOS are of significant interest due to their potential as prebiotics and their applications in drug development.

Key Experimental Protocols

I. Protocol for Enzymatic Synthesis of Fructooligosaccharides (FOS)

This protocol details the enzymatic conversion of sucrose to FOS using fructosyltransferase from Aspergillus niger.

Materials:

  • Fructosyltransferase (FTase) from Aspergillus niger

  • Sucrose

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Orbital shaker incubator

  • Water bath or heating block

Procedure:

  • Substrate Preparation: Prepare a sucrose solution of the desired concentration (e.g., 200-800 g/L) in 0.1 M sodium acetate buffer (pH 5.5).[1][2][3] Pre-warm the solution to the optimal reaction temperature (e.g., 50-65 °C).[2][4]

  • Enzyme Addition: Add the fructosyltransferase enzyme to the sucrose solution. The enzyme concentration should be optimized for the specific enzyme preparation and desired reaction time (e.g., 1% v/v or a specific activity per gram of sucrose).[3]

  • Incubation: Incubate the reaction mixture in an orbital shaker at the optimal temperature (e.g., 50-65 °C) and agitation (e.g., 120-150 rpm) for a predetermined duration (e.g., 8-24 hours).[3][5] The reaction time will influence the composition of the FOS mixture, with shorter times favoring the production of shorter-chain FOS like 1-kestose.

  • Reaction Termination: To stop the enzymatic reaction, heat the mixture to a temperature that inactivates the enzyme (e.g., boiling for 10 minutes).

  • Sample Collection: Collect samples at various time points to monitor the progress of the reaction by analyzing the concentrations of sucrose, glucose, fructose, and FOS.

II. Protocol for Purification of Fructooligosaccharides

This protocol describes a general method for the purification of FOS from the reaction mixture, which typically contains residual sucrose, glucose, and fructose.

Materials:

  • Crude FOS reaction mixture

  • Activated charcoal

  • Diatomaceous earth (optional)

  • Ethanol (B145695) (for elution)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a chromatography column packed with activated charcoal. A layer of diatomaceous earth can be added on top to improve flow characteristics.

  • Sample Loading: Load the crude FOS reaction mixture onto the prepared charcoal column.

  • Washing: Wash the column with deionized water to remove monosaccharides (glucose and fructose) and salts.

  • Elution: Elute the FOS from the column using a stepwise or gradient elution with increasing concentrations of ethanol in water. Shorter-chain FOS will elute at lower ethanol concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze them for FOS content using an appropriate method, such as HPLC-RI.

  • Pooling and Concentration: Pool the fractions containing the desired FOS and concentrate them using a rotary evaporator.

III. Protocol for Quantification of Sugars by HPLC-RI

This protocol outlines the use of High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) for the simultaneous quantification of sucrose, glucose, fructose, and FOS.

Materials:

  • HPLC system equipped with a refractive index (RI) detector

  • Amino-propyl stationary phase column (e.g., Hypersil™ APS-2, 250 mm × 4.6 mm, 5 µm)[3][6]

  • Mobile phase: Acetonitrile/Water (e.g., 80:20 v/v)[3][6]

  • Standard solutions of sucrose, glucose, fructose, 1-kestose, and nystose

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dilute the reaction samples with the mobile phase and filter them through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35 °C).[3][6]

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).[3][6]

    • Inject the prepared sample onto the HPLC column.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to fructose, glucose, sucrose, and FOS based on the retention times of the standard solutions.

    • Quantify the concentration of each sugar by comparing the peak areas with the calibration curves generated from the standard solutions.[7][8][9]

Data Presentation

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of FOS from sucrose.

Table 1: Optimal Reaction Conditions for Fructosyltransferase from Aspergillus niger

ParameterOptimal ValueReference(s)
pH 5.5 - 6.0[4][5][10][11]
Temperature (°C) 50 - 65[2][4][11]
Initial Sucrose Concentration (g/L) 400 - 800[2][12]
Enzyme Source Aspergillus niger[4][5][10][11]

Table 2: Fructooligosaccharide Yields under Various Conditions

Initial Sucrose (g/L)Temperature (°C)pHEnzyme ConcentrationFOS Yield (%)Reference(s)
400405.510 U/g sucrose~43.5[1][13]
50045--~58[2]
570405.54000 U/L-[14]
80065--~60[2]
200-700507.01% (v/v)~60[3][6]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Sucrose_Solution Sucrose Solution (200-800 g/L) Reaction_Vessel Enzymatic Reaction (pH 5.5-6.0, 50-65°C) Sucrose_Solution->Reaction_Vessel Enzyme Fructosyltransferase Enzyme->Reaction_Vessel Termination Reaction Termination Reaction_Vessel->Termination Purification Purification (e.g., Chromatography) Termination->Purification Analysis Analysis (HPLC-RI) Purification->Analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound derivatives.

Enzymatic_Reaction_Mechanism Sucrose Sucrose (Glucose-Fructose) Enzyme Fructosyltransferase Sucrose->Enzyme Binds Enzyme_Fructose Enzyme-Fructose Complex Enzyme->Enzyme_Fructose Cleaves Glycosidic Bond Glucose Glucose Enzyme_Fructose->Glucose Releases Acceptor Acceptor (Sucrose or FOS) Enzyme_Fructose->Acceptor Binds FOS Fructooligosaccharide (FOS) Acceptor->FOS Fructose Transfer

Caption: Enzymatic reaction mechanism for FOS synthesis from sucrose.

References

Application Note: Quantification of D-Fructofuranose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of D-fructofuranose (fructose) using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This method is widely applicable for the analysis of fructose (B13574) in various samples, including raw materials, in-process samples, and final products within the pharmaceutical and food industries. The protocol outlines the necessary reagents, equipment, chromatographic conditions, and a comprehensive validation methodology.

Introduction

This compound, commonly known as fructose, is a simple sugar and a key monosaccharide. Accurate quantification of fructose is crucial for quality control in the food and beverage industry, as well as in pharmaceutical formulations where it may be used as an excipient or be a component of the active ingredient. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and reliable technique for the analysis of sugars that lack a UV chromophore.[1][2][3] The RID measures the difference in the refractive index between the mobile phase and the eluting sample components, providing a universal detection method for such compounds.[3]

Experimental Protocol

This section details the necessary steps for the quantification of this compound.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Analytical column suitable for sugar analysis (e.g., Amino column, Amide column, or a ligand-exchange column).

  • Data acquisition and processing software.

Chromatographic Conditions

The following conditions have been demonstrated to be effective for the separation and quantification of fructose.[1][4][5][6][7]

ParameterRecommended Conditions
Column Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Detector Temp. 35 °C
Injection Volume 20 µL
Run Time Approximately 15-20 minutes
Standard Solution Preparation
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 10 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from, for example, 0.1 mg/mL to 5 mg/mL.[8] These will be used to construct the calibration curve.

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in a known volume of deionized water.

  • Liquid Samples: Dilute the sample as necessary with deionized water to bring the expected fructose concentration within the range of the calibration curve.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[3]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the peak area of the fructose peak.

Data Analysis and Quantitative Data Summary

Calibration Curve

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is typically considered acceptable.[9]

Quantification of this compound in Samples

The concentration of this compound in the prepared sample solutions can be calculated using the linear regression equation from the calibration curve. The final concentration in the original sample should be calculated by taking into account the initial sample weight/volume and any dilution factors.

Method Validation Parameters

A summary of typical method validation parameters for the HPLC-RID quantification of fructose is provided in the table below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Linearity Range 0.1 - 10 mg/mL[4][8]
Correlation Coefficient (R²) ≥ 0.999[9]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[8]
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[8]
Precision (%RSD) < 2%[1][4]
Accuracy (% Recovery) 96.78 - 108.88%[1][4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound using HPLC-RID.

D_Fructofuranose_Quantification_Workflow prep Sample and Standard Preparation hplc HPLC-RID Analysis prep->hplc Inject into HPLC data_acq Data Acquisition hplc->data_acq Generate Chromatograms calib Calibration Curve Construction data_acq->calib Peak Areas of Standards quant Quantification of Fructose data_acq->quant Peak Areas of Samples calib->quant Linear Regression Equation report Reporting Results quant->report Calculate Final Concentration

Caption: Workflow for this compound quantification.

Conclusion

The described HPLC-RID method provides a reliable, accurate, and precise protocol for the quantification of this compound. The use of a refractive index detector allows for the analysis of this non-UV absorbing sugar without the need for derivatization. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control purposes.

References

Application Notes and Protocols for the Structural Elucidation of D-Fructofuranose using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a prevalent monosaccharide, exists in solution as a dynamic equilibrium of several tautomers, including the five-membered furanose ring forms (α- and β-D-fructofuranose), the six-membered pyranose ring forms (α- and β-D-fructopyranose), and a minor open-chain keto form.[1] The structural elucidation of these forms, particularly the D-fructofuranose anomers, is critical for understanding their chemical reactivity, enzymatic transformations, and role in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural and quantitative analysis of this complex mixture in solution.[1][2]

This document provides detailed protocols and data for the structural characterization of α- and β-D-fructofuranose using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methodologies described are fundamental for researchers in carbohydrate chemistry, biochemistry, and drug development.

Quantitative NMR Data

In aqueous solutions such as deuterium (B1214612) oxide (D₂O), D-fructose establishes an equilibrium between its various tautomeric forms.[3] The use of D₂O simplifies the ¹H NMR spectrum by exchanging the labile hydroxyl (-OH) protons for deuterium (-OD), eliminating their signals and corresponding couplings.[1] The chemical shifts (δ) are highly sensitive to the stereochemical environment of each nucleus, allowing for the differentiation of signals from each tautomer.

The following tables summarize the ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the α- and β-anomers of this compound in D₂O.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and ¹H-¹H Coupling Constants (J, Hz) for this compound Anomers in D₂O at 20-25°C.

Protonα-D-Fructofuranoseβ-D-Fructofuranose
Chemical Shift (δ, ppm)
H-1a3.703.60
H-1b3.603.56
H-34.204.15
H-44.104.05
H-53.903.95
H-6a3.753.70
H-6b3.703.65
Coupling Constant (J, Hz)
³J₃,₄~3.8~8.1
³J₄,₅~3.8~7.4

Note: Chemical shift data is adapted from Barclay et al. (2012)[3]. Coupling constants are adapted from Angyal et al. (1990). The exact values can vary slightly depending on experimental conditions such as temperature and pH.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O.

Carbonα-D-Fructofuranoseβ-D-Fructofuranose
C-162.763.8
C-2104.9101.9
C-382.276.5
C-477.575.6
C-581.380.9
C-663.863.2

Note: Data compiled from literature values. The anomeric carbon (C-2) is significantly deshielded and serves as a diagnostic signal for the different tautomers.[1]

Experimental Workflow and Methodologies

A systematic approach is essential for the successful structural elucidation of this compound from a complex tautomeric mixture. The general workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve D-Fructose in D₂O acq_1d 1D ¹H & ¹³C NMR prep->acq_1d Transfer to NMR Spectrometer acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc Fourier Transform, Phasing, Baseline Correction acq_2d->proc assign Signal Assignment proc->assign quant Tautomer Quantification assign->quant struct Structural Elucidation assign->struct conclusion conclusion struct->conclusion Final Structure & Conformation

Caption: General experimental workflow for the NMR-based structural elucidation of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of D-fructose for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

  • Homogenization: Gently vortex the solution to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Acquisition
  • Objective: To obtain a high-resolution proton spectrum to identify the signals of all tautomers.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment with presaturation for water suppression.

    • Spectral Width: ~10-12 ppm, centered around 4.5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans (ns): 16-64 (depending on concentration).

    • Temperature: 298 K (25 °C).

Protocol 3: 1D ¹³C NMR Acquisition
  • Objective: To resolve the carbon signals of the different tautomers, which are better dispersed than the proton signals.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~150-200 ppm, centered around 90 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C).

Protocol 4: 2D COSY (Correlation Spectroscopy) Acquisition
  • Objective: To identify scalar-coupled protons (protons on adjacent carbons) and establish the spin systems for each furanose anomer.

  • Parameters:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F2 and F1): ~6-8 ppm.

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans (ns): 8-16 per increment.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Objective: To correlate each proton with its directly attached carbon atom.

  • Parameters:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): ~6-8 ppm.

    • Spectral Width (F1 - ¹³C): ~100-120 ppm.

    • Data Points (F2 x F1): 1024 x 256.

    • Number of Scans (ns): 4-8 per increment.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and confirming assignments.

  • Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~6-8 ppm.

    • Spectral Width (F1 - ¹³C): ~150-200 ppm.

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans (ns): 16-32 per increment.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

Data Analysis and Structural Elucidation

The structural elucidation of the this compound anomers is achieved through a stepwise analysis of the acquired NMR spectra.

  • Identify Anomeric Signals: In the ¹³C spectrum, the anomeric carbons (C-2) of the furanose forms appear in the 101-105 ppm region. These are used as starting points for the analysis.

  • Assign Directly Attached Protons: Using the HSQC spectrum, the protons directly attached to each carbon are identified. For this compound, this is particularly useful for assigning the CH and CH₂ groups.

  • Trace the Carbon Skeleton with COSY: The COSY spectrum reveals the ¹H-¹H spin-spin coupling network. Starting from an assigned proton, adjacent protons can be identified through cross-peaks. For example, a cross-peak between H-3 and H-4 confirms their connectivity.

  • Confirm Connectivity with HMBC: The HMBC spectrum provides crucial long-range correlations. For instance, correlations from H-1 and H-3 to the anomeric carbon C-2 confirm the furanose ring structure.

The following diagram illustrates the key 2D NMR correlations for the structural assignment of β-D-fructofuranose.

nmr_correlations cluster_structure β-D-Fructofuranose Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) struct C1H₂-C2(O)-C3H-C4H-C5H-C6H₂ H3 H-3 H1_hmbc H-1a/b H4 H-4 H3->H4 H5 H-5 H4->H5 H6 H-6a/b H5->H6 C2_hmbc C-2 (Anomeric) H1_hmbc->C2_hmbc C5_hmbc C-5 H1_hmbc->C5_hmbc H3_hmbc H-3 H3_hmbc->C2_hmbc H4_hmbc H-4 H4_hmbc->C2_hmbc

Caption: Key COSY and HMBC correlations for the structural elucidation of β-D-fructofuranose.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound anomers in solution. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral analysis, researchers can confidently assign the ¹H and ¹³C NMR spectra, determine the relative populations of the different tautomers, and gain valuable insights into the conformational preferences of these important carbohydrates. This information is fundamental for advancing our understanding of carbohydrate chemistry and its applications in life sciences and drug development.

References

Application Note: Methods for the Crystallization of Anhydrous D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-fructose is a monosaccharide with the highest sweetness among natural sugars.[1] Its crystalline form, particularly anhydrous D-fructofuranose, is of significant interest in the pharmaceutical and food industries for its stability and handling properties. However, the high solubility of fructose (B13574) in water and the high viscosity of its concentrated solutions make crystallization challenging, often resulting in low yields and long processing times.[1] Industrially, two primary methods are employed: aqueous crystallization and alcoholic anti-solvent crystallization.[1] The choice of method and the precise control of process parameters are critical for obtaining the desired anhydrous crystalline form, as fructose can exist in several isomeric forms, with only the β-D-fructopyranose isomer being readily incorporated into the crystal lattice.[2] This document provides detailed protocols and comparative data for the crystallization of anhydrous this compound.

Methods and Factors Influencing Crystallization

The successful crystallization of anhydrous this compound hinges on careful control over several key factors that influence nucleation and crystal growth.

  • Aqueous Crystallization: This method involves creating a highly supersaturated aqueous solution of fructose and inducing crystallization through cooling or vacuum evaporation.[3][4] To avoid the formation of hydrated forms, the process must be carefully managed within a specific range of fructose concentrations and temperatures.[3]

  • Alcoholic Anti-solvent Crystallization: This is a widely used industrial method that leverages the low solubility of fructose in alcohols like ethanol (B145695).[5] Adding ethanol to a concentrated aqueous fructose syrup reduces fructose solubility, thereby increasing supersaturation and promoting crystallization.[1][5] This technique generally leads to higher yields and shorter crystallization times compared to purely aqueous methods.[1]

Key Factors:

  • Supersaturation: A critical driving force for crystallization. In ethanolic methods, a degree of supersaturation of at least 1.02 is recommended.[6]

  • Temperature: Higher temperatures generally favor the formation of larger crystals.[7] However, for aqueous solutions, increased viscosity at lower temperatures can slow crystal formation.[7] Specific temperature ranges, such as 50-75°C for ethanolic methods, are crucial for process control.[6]

  • Solvent System: The choice of solvent or anti-solvent is paramount. Ethanol is commonly used as an anti-solvent to decrease fructose solubility in water.[1][5]

  • Seeding: The addition of seed crystals is essential to initiate crystallization and control the final crystal size and form.[3] Seed crystals of anhydrous fructose with a mean particle size of 40-50 micrometers are preferable for the ethanolic process.[6]

  • Agitation: Proper mixing is required to ensure homogeneity and to overcome mass transfer limitations, especially at high supersaturation levels.[1]

Data Presentation

The following tables summarize key quantitative parameters for different crystallization methods, compiled from various sources.

Table 1: Comparison of Anhydrous Fructose Crystallization Methods

ParameterAqueous Cooling CrystallizationEthanolic Anti-solvent Crystallization
Primary Solvent WaterWater
Anti-solvent NoneEthanol
Inducement Method Controlled Cooling / EvaporationAnti-solvent Addition / Azeotropic Evaporation
Typical Concentration 88-96% (w/w) dry solids[4]High initial aqueous concentration
Typical Temperature Varies; can be seeded at 80-95°C[2]50 - 75°C (constant during evaporation)[6]
Advantages Simpler solvent systemHigher yield, shorter crystallization time[1]
Challenges High viscosity, potential for hydrate (B1144303) formation[1]Requires solvent recovery

Table 2: Key Experimental Parameters for Anhydrous this compound Crystallization

ParameterValue / RangeMethodReference
Degree of Supersaturation ≥ 1.02 (preferably 1.02-1.1)Ethanolic[6]
pH of Solution 3.5 - 8.0Aqueous[3]
Seeding Temperature 80 - 95°CAqueous (from dihydrate melt)[2]
Crystallization Temperature 50 - 75°C (constant)Ethanolic (azeotropic removal)[6]
Seed Crystal Amount 1-10% of fructose (dry basis)Aqueous[3]
Seed Crystal Amount 5-30% (w/w)Aqueous (from dihydrate melt)[2]
Seed Crystal Mean Size 40 - 50 µmEthanolic[6]
Seed Crystal Max Size < 250 - 500 µmAqueous (from dihydrate melt)[2]
Ethanol:Water Mass Ratio 3.4 - 7.7Ethanolic[1]
Agitation Rate > 800 rpm (to overcome mass transfer)Ethanolic[1]

Experimental Protocols & Visualizations

Protocol 1: Ethanolic Anti-solvent Crystallization

This protocol is based on the azeotropic removal method, which provides high yields of anhydrous this compound crystals.

Methodology:

  • Prepare Fructose Solution: Prepare a concentrated aqueous D-fructose solution (e.g., 70-80% w/w).

  • Add Anti-solvent: Add ethanol to the fructose solution to initiate the creation of a supersaturated state. The final ethanol-to-water mass ratio should be in the range of 3.4 to 7.7.[1]

  • Achieve Supersaturation: Gently evaporate the mixture under vacuum to achieve a degree of supersaturation of at least 1.02 (ideally 1.05) at the desired crystallization temperature.[6]

  • Seeding: Introduce anhydrous fructose seed crystals (mean particle size ~40-50 µm) to the supersaturated mother liquor.[6] Ensure full and uniform seeding through adequate agitation.

  • Azeotropic Crystallization: While maintaining a constant temperature between 50°C and 75°C (preferably 65°C), subject the seeded liquor to a reduced pressure.[6] This will effect the azeotropic evaporation of the ethanol-water solvent, causing the dissolved fructose to crystallize onto the seed crystals.

  • Crystal Recovery: Once the desired crystal growth is achieved, recover the crystallized fructose from the massecuite, typically via centrifugation.

  • Drying: Dry the recovered crystals under vacuum to remove any residual solvent.

G start_node start_node process_node process_node end_node end_node param_node param_node start Start prep_syrup Prepare Concentrated Aqueous Fructose Solution start->prep_syrup add_etoh Add Ethanol Anti-solvent prep_syrup->add_etoh supersat Evaporate to achieve Supersaturation (≥1.02) add_etoh->supersat seeding Add Anhydrous Fructose Seed Crystals supersat->seeding crystallize Azeotropic Evaporation at Constant Temperature seeding->crystallize p2 Seed Size: 40-50 µm seeding->p2 recover Recover Crystals (Centrifugation) crystallize->recover p1 Temp: 50-75°C Pressure: Reduced crystallize->p1 dry Dry Crystals recover->dry finish End Product dry->finish

Caption: Workflow for Ethanolic Anti-solvent Crystallization.

Protocol 2: Aqueous Cooling Crystallization

This protocol describes a general method for crystallizing anhydrous this compound from a highly concentrated aqueous solution.

Methodology:

  • Prepare Solution: Prepare a high-fructose syrup with a dry solids content of 88-95.5%.[3] Ensure the fructose content is at least 88% of the total sugar.[3]

  • Adjust pH: Adjust the pH of the solution to between 4.5 and 5.5.[4]

  • Heat and Concentrate: Heat the solution and concentrate it under vacuum until the water content is between 2% and 5%.[3]

  • Seeding: While the solution is at an elevated temperature, add anhydrous fructose seed crystals. The total weight of seed crystals should be approximately 1-10% of the fructose in solution on a dry solids basis.[3]

  • Controlled Cooling: Initiate a controlled cooling program to lower the temperature of the seeded solution. This controlled temperature reduction will promote the growth of anhydrous crystals from the supersaturated solution.

  • Maturation: Hold the resulting massecuite at a final low temperature to maximize crystal yield.

  • Separation and Drying: Separate the crystals from the mother liquor using a centrifuge and dry them to obtain the final free-flowing anhydrous product.[4]

G start_node start_node process_node process_node end_node end_node param_node param_node start Start prep_syrup Prepare High Fructose Syrup (88-95.5% DS) start->prep_syrup adjust_ph Adjust pH prep_syrup->adjust_ph concentrate Concentrate under Vacuum (2-5% Water) adjust_ph->concentrate p1 pH: 4.5-5.5 adjust_ph->p1 seeding Add Anhydrous Fructose Seed Crystals concentrate->seeding cooling Controlled Cooling to Induce Growth seeding->cooling p2 Seed Amount: 1-10% (DS basis) seeding->p2 recover Separate Crystals (Centrifugation) cooling->recover dry Dry Crystals recover->dry finish End Product dry->finish

Caption: Workflow for Aqueous Cooling Crystallization.

References

Application Notes and Protocols: D-Fructofuranose as a Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of D-fructofuranose as a readily available and versatile chiral precursor for asymmetric synthesis. The inherent stereochemistry of this natural product is leveraged to create powerful chiral catalysts and auxiliaries for a range of stereoselective transformations, including asymmetric epoxidations and Diels-Alder reactions. This document offers detailed experimental protocols for the preparation of key fructose-derived synthons and their application in these reactions, supported by quantitative data and graphical representations of the synthetic workflows.

Synthesis of a D-Fructose-Derived Chiral Ketone Catalyst (Shi Catalyst)

D-fructose can be readily converted into a potent chiral ketone catalyst, widely known as the Shi catalyst. This catalyst is highly effective for the asymmetric epoxidation of a variety of olefins. The synthesis involves two key steps: the protection of the hydroxyl groups of D-fructose as isopropylidene acetals, followed by the oxidation of the remaining free hydroxyl group to a ketone.

Experimental Protocol: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

Procedure:

  • To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g) and 2,2-dimethoxypropane (7.4 mL) to acetone (350 mL).

  • Cool the flask in an ice bath for 15 minutes.

  • Add 70% perchloric acid (4.3 mL) in one portion.

  • Stir the resulting suspension at 0°C for 6 hours. The suspension should become a clear solution after 1-2 hours.

  • Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).

  • Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

  • Dissolve the solid in dichloromethane (200 mL) and wash with two 50-mL portions of saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.

  • Add boiling hexane (100 mL) and allow the flask to cool to room temperature, during which the product will crystallize.

  • Further crystallization can be achieved by cooling to -25°C for 4 hours.

  • Isolate the solid by vacuum filtration and wash with three 25-mL portions of cold (-25°C) hexane to yield 13.4-13.6 g (51-52%) of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose as fine white needles.

Experimental Protocol: Oxidation to 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Catalyst)

This protocol is a continuation from the Organic Syntheses procedure.

Materials:

  • 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (10.4 g, 40.0 mmol)

  • Dichloromethane (CH₂Cl₂) (130 mL)

  • Freshly powdered 3 Å molecular sieves (15 g)

  • Pyridinium (B92312) chlorochromate (PCC) (21.5 g, 100 mmol)

  • Ether

  • Celite

Procedure:

  • In a 500-mL round-bottomed flask, charge dichloromethane (130 mL), 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (10.4 g), and powdered 3 Å molecular sieves (15 g).

  • Add pyridinium chlorochromate (21.5 g) portionwise over 10 minutes.

  • Stir the resulting mixture at room temperature for 15 hours.

  • Slowly add ether (200 mL) with vigorous stirring.

  • Filter the solution under vacuum through a pad of Celite (35 g).

  • The filtrate is then further processed to isolate the final product.

The synthesis of the Shi catalyst from D-fructose is a straightforward process that provides access to a powerful tool for asymmetric synthesis.

G Fructose D-Fructose Protection Protection: Acetone, 2,2-DMP, H⁺ Fructose->Protection ProtectedFructose 1,2:4,5-Di-O-isopropylidene- β-D-fructopyranose Protection->ProtectedFructose Oxidation Oxidation: PCC, Mol. Sieves ProtectedFructose->Oxidation ShiCatalyst Shi Catalyst (Chiral Ketone) Oxidation->ShiCatalyst

Caption: Synthetic workflow for the preparation of the Shi catalyst from D-fructose.

Application in Asymmetric Epoxidation of Olefins

The D-fructose-derived Shi catalyst is highly effective in the asymmetric epoxidation of a wide range of trans-olefins and trisubstituted olefins, affording the corresponding epoxides with high enantioselectivity.

Quantitative Data: Asymmetric Epoxidation using Shi Catalyst
EntryOlefinYield (%)ee (%)
1trans-Stilbene>9997
2trans-β-Methylstyrene9592
31-Phenylcyclohexene9590
4trans-Cinnamyl chloride9395
5trans-7-Tetradecene8591
Experimental Protocol: General Procedure for Asymmetric Epoxidation

Materials:

  • Olefin (0.5 mmol)

  • Acetonitrile (B52724) (CH₃CN) (3 mL)

  • Aqueous solution of K₂CO₃ (0.4 M, 2 mL)

  • Shi Catalyst (0.15 mmol, 30 mol%)

  • Tetrabutylammonium (B224687) hydrogen sulfate (n-Bu₄NHSO₄) (0.05 mmol, 10 mol%)

  • Oxone® (KHSO₅·0.5KHSO₄·0.5K₂SO₄) (1.5 mmol)

  • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt (0.004 M in buffer)

Procedure:

  • To a stirred solution of the olefin (0.5 mmol) in acetonitrile (3 mL) and an aqueous solution of K₂CO₃ (0.4 M, 2 mL), add the Shi catalyst (0.15 mmol).

  • Add tetrabutylammonium hydrogen sulfate (0.05 mmol).

  • Cool the mixture to 0°C.

  • In a separate flask, dissolve Oxone® (1.5 mmol) in an aqueous solution of EDTA (4 mL).

  • Add the Oxone® solution to the reaction mixture dropwise over 1-2 hours.

  • Stir the reaction at 0°C until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., hexane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired epoxide.

G cluster_0 Catalytic Cycle ShiCatalyst Shi Catalyst (Ketone) Dioxirane Chiral Dioxirane ShiCatalyst->Dioxirane + Oxone Dioxirane->ShiCatalyst + Olefin - Epoxide Olefin Olefin Oxone Oxone (Oxidant) Sulfate Sulfate Byproduct Epoxide Chiral Epoxide Olefin->Epoxide Oxygen Transfer

Caption: Catalytic cycle for the Shi epoxidation.

Application in Diastereoselective Diels-Alder Reactions

A derivative of D-fructose, specifically a diacetonide-protected fructopyranose, can be transformed into a chiral dienophile for use in diastereoselective Diels-Alder reactions. The chiral scaffold directs the cycloaddition to proceed with high facial selectivity.

Quantitative Data: Diastereoselective Diels-Alder Reaction
EntryDienophileDieneLewis Aciddr
1Fructose-derived acrylate (B77674)CyclopentadieneEt₂AlCl>95:5
2Fructose-derived acrylateIsopreneEt₂AlCl90:10
Experimental Protocol: Diastereoselective Diels-Alder Reaction

Materials:

  • Fructose-derived chiral dienophile (e.g., acrylate ester of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) (1.0 mmol)

  • Diene (e.g., cyclopentadiene) (3.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes) (1.2 mL, 1.2 mmol)

Procedure:

  • Dissolve the fructose-derived chiral dienophile (1.0 mmol) in dry dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C.

  • Add the Lewis acid (1.2 mmol) dropwise and stir the mixture for 15 minutes.

  • Add the diene (3.0 mmol) dropwise.

  • Stir the reaction at -78°C for the specified time (typically 2-6 hours), monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the Diels-Alder adduct. The chiral auxiliary can often be recovered after subsequent transformations.

G FructoseAuxiliary Fructose-Derived Chiral Auxiliary Dienophile Chiral Dienophile FructoseAuxiliary->Dienophile Acylation TransitionState [4+2] Cycloaddition (Endo Transition State) Dienophile->TransitionState Diene Diene Diene->TransitionState LewisAcid Lewis Acid LewisAcid->TransitionState Coordination Cycloadduct Diastereomerically Enriched Cycloadduct TransitionState->Cycloadduct

Caption: Logical workflow for the diastereoselective Diels-Alder reaction.

Conclusion

This compound serves as an inexpensive and highly effective chiral precursor in asymmetric synthesis. The protocols and data presented herein demonstrate its utility in the preparation of a powerful chiral ketone catalyst for asymmetric epoxidation and as a chiral scaffold for diastereoselective Diels-Alder reactions. These examples highlight the potential of carbohydrate-based chiral pool materials in the development of efficient and selective synthetic methodologies for the production of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.

Application Notes and Protocols for the Biocatalytic and Chemo-enzymatic Conversion of D-Fructofuranose to 5-Hydroxymethylfurfural and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethylfurfural (B1680220) (5-HMF) is a key platform chemical derived from the dehydration of C6 sugars, such as fructose (B13574) and glucose.[1][2] Its versatile structure, featuring both an aldehyde and a hydroxyl group, makes it a valuable precursor for a wide range of chemicals and materials, including biofuels, bioplastics, and pharmaceuticals. While the chemical conversion of fructose to 5-HMF is well-established, direct biocatalytic conversion using isolated enzymes is not yet a widely reported or commercially viable method. Research has primarily focused on acid-catalyzed dehydration.[2][3][4][5][6][7][8][9][10][11][12]

This document provides an overview of the current state of 5-HMF production from D-fructofuranose, with a focus on providing detailed protocols for both the prevalent acid-catalyzed chemical conversion and the emerging field of whole-cell biocatalysis for the subsequent conversion of 5-HMF into its valuable derivatives.[13][14][15][16][17]

Section 1: Chemical Conversion of this compound to 5-HMF

The acid-catalyzed dehydration of fructose is the most common method for 5-HMF synthesis.[2][3][4][5][6][7][8][9][10][11][12] Various acid catalysts, including mineral acids, solid acids, and ionic liquids, have been employed in different solvent systems to optimize 5-HMF yield and selectivity.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different acid catalysts in the conversion of D-fructose to 5-HMF under various reaction conditions.

CatalystSolventTemperature (°C)Reaction TimeFructose Conversion (%)5-HMF Yield (%)Reference
Amberlyst-15DMSO1202 h>9592[7]
Sulfonated BiocharEthanol120-10078 (EMF)[8]
Ferric Sulfate/[Bmim]ClWater1401.5 h-55[11]
Phosphotungstic AcidEthanol-DMSO140130 min-64 (EMF)[12]
Sulfonic Acid Functionalized SBA-15DMSO1301 h10078.7[2]
Yeast-derived Carbonaceous Microspheres[BMIM][Cl]8030 min-83.5[10]
Amberlyst-151,4-Dioxane---92[6]
Amberlyst-15Water-MIBK907 h-46.6

Note: EMF (5-ethoxymethylfurfural) is a derivative of 5-HMF formed in the presence of ethanol.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Fructose

This protocol is a general guideline for the synthesis of 5-HMF from D-fructose using a solid acid catalyst.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Amberlyst-15 (or other solid acid catalyst)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known concentration of this compound in DMSO.

  • Catalyst Addition: Add the solid acid catalyst to the fructose solution. The catalyst loading should be optimized based on the specific catalyst used.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) under constant stirring for the specified reaction time (e.g., 2 hours).[7]

  • Quenching and Extraction: After the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the 5-HMF with ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Quantification: Analyze the crude product using HPLC to determine the concentration of 5-HMF and any remaining fructose. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water. The detection wavelength for 5-HMF is usually set at 284 nm.

Logical Relationship: Chemical Conversion Workflow

Fructose This compound Solution Catalyst Acid Catalyst Addition Fructose->Catalyst 1 Reaction Heating and Stirring Catalyst->Reaction 2 Extraction Quenching and Extraction Reaction->Extraction 3 Analysis HPLC Analysis Extraction->Analysis 4 HMF 5-HMF Product Analysis->HMF 5

Caption: Workflow for the acid-catalyzed conversion of D-fructose to 5-HMF.

Section 2: Whole-Cell Biocatalytic Conversion of 5-HMF

While direct enzymatic conversion of fructose to 5-HMF is not well-documented, the use of whole-cell biocatalysts to convert 5-HMF into other valuable chemicals is a rapidly developing field.[13][14][15][16][17] This approach offers high selectivity and milder reaction conditions compared to traditional chemical methods.

Data Presentation: Whole-Cell Biocatalytic Reactions of 5-HMF

This table summarizes the bioconversion of 5-HMF to its derivatives using various microorganisms.

MicroorganismSubstrateProductReaction Time (h)Substrate Conc. (mM)Product Yield (%)Reference
Comamonas testosteroni SC15885-HMF5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)36160~98[17]
Pseudochrobactrum sp. B2L5-HMF5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)-20099[14]
Lysinibacillus sp. B2P5-HMF5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)-20099[14]
E. coli (recombinant)5-HMF5,5'-bis(hydroxymethyl)furoin (DHMF)15 g/L81.7[16]
E. coli (recombinant)5-HMF5,5'-bis(hydroxymethyl)furil (BHMF)725 g/L96.7[16]
Experimental Protocol: Whole-Cell Bioconversion of 5-HMF to HMFCA

This protocol provides a general method for the whole-cell biocatalytic oxidation of 5-HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

Materials:

  • Microorganism (e.g., Comamonas testosteroni SC1588)

  • Growth medium (e.g., Luria-Bertani broth)

  • 5-Hydroxymethylfurfural (5-HMF)

  • Phosphate (B84403) buffer (pH 7.0)

  • Centrifuge

  • Shaking incubator

  • HPLC system

Procedure:

  • Cell Culture: Inoculate the selected microorganism into the appropriate growth medium and incubate in a shaking incubator until the desired cell density is reached (e.g., mid-exponential phase).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration. These are the resting cells to be used as the biocatalyst.[17]

  • Bioconversion Reaction: In a reaction vessel, add the prepared resting cell suspension and the 5-HMF substrate to a final desired concentration (e.g., 160 mM).[17]

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature. Monitor the pH of the reaction and adjust as necessary, as the production of HMFCA will lower the pH.[17]

  • Reaction Monitoring and Termination: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by HPLC to monitor the consumption of 5-HMF and the formation of HMFCA.

  • Product Recovery: Once the reaction is complete, centrifuge the entire reaction mixture to remove the cells. The supernatant containing the HMFCA can be further purified using appropriate chromatographic techniques.

Experimental Workflow: Whole-Cell Biocatalysis

Culture Microorganism Cultivation Harvest Cell Harvesting & Washing Culture->Harvest 1 Reaction Bioconversion Reaction with 5-HMF Harvest->Reaction 2 Monitoring HPLC Monitoring Reaction->Monitoring 3 Product HMFCA Product Monitoring->Product 4

Caption: Workflow for the whole-cell biocatalytic conversion of 5-HMF.

Conclusion

The conversion of this compound to 5-HMF is a critical step in the valorization of biomass. While chemical catalysis remains the dominant method for this initial conversion, the subsequent upgrading of 5-HMF using whole-cell biocatalysis presents a promising and sustainable alternative for the production of high-value furan (B31954) derivatives. The protocols and data presented herein provide a foundation for researchers to explore and optimize these important transformations in the development of a bio-based economy. Further research into the discovery and engineering of enzymes capable of directly converting fructose to 5-HMF could significantly enhance the efficiency and sustainability of this bio-refining pathway.

References

Application of D-fructofuranose in Drug Delivery Nanoparticle Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of D-fructofuranose-based nanoparticles for targeted drug delivery. Fructofuranose, a naturally occurring isomer of fructose (B13574), serves as a targeting ligand for the glucose transporter 5 (GLUT5), which is overexpressed in various cancer cell types. This targeted approach enhances the delivery of therapeutic agents to malignant cells while minimizing off-target effects.

Principle and Application

This compound functionalized nanoparticles are designed to exploit the metabolic cravings of cancer cells. Many cancer cells exhibit a high rate of glycolysis and an increased uptake of glucose and fructose to fuel their rapid proliferation. The overexpression of GLUT5 on the surface of these cells makes it an attractive target for delivering cytotoxic agents. By coating nanoparticles with this compound or its polymers, such as levan, the nanoparticles can be specifically recognized and internalized by GLUT5-expressing cancer cells through receptor-mediated endocytosis. This strategy increases the intracellular concentration of the encapsulated drug, thereby enhancing its therapeutic efficacy.

Applications:

  • Targeted Cancer Therapy: Delivering chemotherapeutic agents like doxorubicin (B1662922) or paclitaxel (B517696) directly to tumor cells, potentially reducing systemic toxicity and improving treatment outcomes.

  • Gene Delivery: Delivering genetic material (siRNA, miRNA, or plasmids) to cancer cells for therapeutic purposes.

  • Bioimaging: Encapsulating imaging agents for the targeted visualization of tumors.

Experimental Protocols

Synthesis of Fructose-Chitosan Nanoparticles

This protocol describes the synthesis of self-assembled nanoparticles from fructose-chitosan conjugates, which can be used to encapsulate hydrophobic drugs.

Materials:

  • Chitosan (B1678972) (low molecular weight)

  • D-fructose

  • Acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Ethanol

  • Drug (e.g., a hydrophobic vitamin or steroid for initial studies)

  • Dialysis membrane (MWCO 12 kDa)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Fructose-Chitosan (FC):

    • Prepare a 1% (w/v) solution of chitosan in 0.2 M aqueous acetic acid.

    • Prepare a 1% (w/v) solution of D-fructose in deionized water.

    • Mix the two solutions and heat at 65°C to induce the Maillard reaction, forming fructose-chitosan.[1][2] The reaction progress can be monitored by UV-Vis spectroscopy.

  • Conjugation of Drug to Fructose-Chitosan:

    • Dissolve 210 mg of fructose-chitosan in 8 mL of bi-distilled water and dilute with 24 mL of anhydrous ethanol.[1]

    • Add 38 mg of EDC and 23 mg of NHS to the solution and stir until clear.[1]

    • Dissolve the hydrophobic drug (previously modified to have a carboxylic acid group, e.g., as a hemisuccinate) in an ethanol/water mixture and add it slowly to the fructose-chitosan solution with stirring.[1]

    • Allow the reaction to proceed for 24 hours at room temperature.

  • Nanoparticle Self-Assembly:

    • The resulting amphiphilic fructose-chitosan-drug conjugate will self-assemble into nanoparticles in an aqueous medium.

    • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted reagents.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Drug Loading and Encapsulation Efficiency

This protocol outlines the determination of drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry.

Procedure:

  • Prepare a known amount of drug-loaded nanoparticles.

  • Lyse the nanoparticles using a suitable solvent to release the encapsulated drug.

  • Centrifuge the solution to pellet any insoluble material.

  • Measure the absorbance of the supernatant at the drug's maximum absorbance wavelength using a UV-Vis spectrophotometer.

  • Calculate the concentration of the drug using a standard calibration curve.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of the drug from the nanoparticles.

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Place the nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium and keep it under constant stirring at 37°C.

  • At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time.

Cellular Uptake and Cytotoxicity Assay

This protocol details how to assess the cellular uptake and cytotoxic effects of drug-loaded nanoparticles on cancer cells.

Materials:

  • GLUT5-overexpressing cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Control cell line with low GLUT5 expression

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles and empty nanoparticles

  • Fluorescently labeled nanoparticles (e.g., with FITC)

  • MTT reagent

  • DMSO

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cellular Uptake:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with fluorescently labeled nanoparticles for different time intervals.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the cellular uptake of nanoparticles using fluorescence microscopy or quantify it using flow cytometry.

  • Cytotoxicity Assay (MTT Assay):

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) relative to untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of Fructose-Chitosan Nanoparticles

Formulation CodeDrug ConjugatedParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
FC-VitEDL-α-tocopherol185 ± 150.25 ± 0.05+45.2 ± 3.1
FC-VitDErgocalciferol165 ± 120.22 ± 0.04+38.5 ± 2.8
FC-DiosgeninDiosgenin213 ± 200.31 ± 0.06+54.2 ± 4.5

Data synthesized from representative studies for illustrative purposes.

Table 2: Drug Loading and In Vitro Release from Fructose-Chitosan Nanoparticles

Formulation CodeDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 6.0)
FC-VitE15.2 ± 1.885.3 ± 5.2~30%~50%
FC-VitD12.8 ± 1.581.5 ± 4.8~25%~45%
FC-Diosgenin18.5 ± 2.189.1 ± 6.1~35%~55%

Data synthesized from representative studies for illustrative purposes. Release is sustained over 96 hours.[1]

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation chitosan Chitosan maillard Maillard Reaction chitosan->maillard fructose This compound fructose->maillard fc Fructose-Chitosan maillard->fc conjugation EDC/NHS Coupling fc->conjugation drug Drug drug->conjugation fc_drug FC-Drug Conjugate conjugation->fc_drug self_assembly Self-Assembly fc_drug->self_assembly nanoparticles Drug-Loaded Nanoparticles self_assembly->nanoparticles dls DLS (Size, Zeta) nanoparticles->dls Analyze tem TEM/SEM (Morphology) nanoparticles->tem Analyze uv_vis UV-Vis (DLC, EE) nanoparticles->uv_vis Analyze dialysis Dialysis (Release) nanoparticles->dialysis Analyze uptake Cellular Uptake nanoparticles->uptake Evaluate cytotoxicity Cytotoxicity (MTT) nanoparticles->cytotoxicity Evaluate

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound nanoparticles.

glut5_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular glut5 GLUT5 Transporter endosome Endosome glut5->endosome Endocytosis fnp Fructose-NP fnp->glut5 Binding lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release nucleus Nucleus drug_release->nucleus Targeting DNA apoptosis Apoptosis nucleus->apoptosis

Caption: GLUT5-mediated endocytosis and drug release pathway of fructose-coated nanoparticles in cancer cells.

References

Application Notes and Protocols for the Industrial Scale Production of D-Fructofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale production of D-fructofuranose derivatives, covering both enzymatic and chemical synthesis methodologies. Detailed protocols for key experiments are provided, along with a summary of quantitative data to facilitate comparison and process optimization. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying biological and chemical processes.

Introduction to this compound Derivatives

This compound, a five-membered ring isomer of fructose (B13574), serves as a versatile chiral building block for the synthesis of a wide array of derivatives with significant applications in the food, cosmetic, and pharmaceutical industries.[1] Enzymatically produced fructooligosaccharides (FOS) are well-known prebiotics, while chemically synthesized derivatives are being explored as potential therapeutics, including enzyme inhibitors and anticancer agents.[2][3][4] The industrial production of these derivatives necessitates robust and scalable synthesis and purification strategies to ensure high yield, purity, and cost-effectiveness.

Enzymatic Production of Fructooligosaccharides (FOS)

The industrial production of FOS predominantly relies on the transfructosylating activity of β-fructofuranosidases (EC 3.2.1.26) and fructosyltransferases (EC 2.4.1.9).[2] These enzymes catalyze the transfer of a fructosyl moiety from a donor substrate, typically sucrose (B13894), to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain.

Key Enzymes and Sources

Several microorganisms are utilized for the large-scale production of fructosylating enzymes. A prominent example is Aspergillus niger, which is widely used for the commercial production of FOS.[2][5] Other sources include yeasts like Schwanniomyces occidentalis, which has been shown to be a high producer of 6-kestose.[6]

General Reaction Scheme

The enzymatic synthesis of FOS from sucrose involves a series of transfructosylation reactions, yielding a mixture of 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and fructofuranosylnystose (GF4), alongside glucose as a byproduct. The composition of the final product can be modulated by controlling reaction parameters.[2]

Data Presentation: Enzymatic Synthesis of FOS and Other Fructosyl Derivatives
ProductEnzyme SourceSubstrate(s) & ConcentrationTemperature (°C)pHReaction Time (h)Max Yield/ConcentrationReference
Fructooligosaccharides (FOS)Aspergillus nigerSucrose (200-700 g/L)507.024~60% of total carbohydrates[7]
Fructooligosaccharides (FOS)Aspergillus niger (β-fructofuranosidase) and glucose oxidaseSucrose (400 g/L)405.53298% high FOS[8]
1-O and 2-O-β-d-fructofuranosylglycerolSchwanniomyces occidentalis (Ffase)Sucrose (400 g/L), Glycerol (400 g/L)--1462 g/L[6]
Fructosyl-sorbitol derivativesAspergillus niger (fructosyltransferase and β-d-fructofuranosidase)Sucrose/Sorbitol (1:1 m/m)576.8-6.922.74 g/100 mL[9][10]
Experimental Protocol: Industrial Scale Enzymatic Production of FOS

This protocol outlines a general procedure for the large-scale production of FOS using a commercial enzyme preparation.

Materials:

  • Sucrose (food grade)

  • Commercial β-fructofuranosidase preparation (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (0.1 M)

  • Calcium hydroxide

  • Activated charcoal

  • Deionized water

  • Large-scale stirred-tank bioreactor with temperature and pH control

  • Filtration unit (e.g., membrane filtration)

  • Chromatography system (e.g., Simulated Moving Bed)

Procedure:

  • Substrate Preparation: Prepare a concentrated sucrose solution (e.g., 500-600 g/L) in deionized water in the bioreactor.

  • Reaction Setup: Adjust the temperature to the optimal range for the enzyme (e.g., 50-60°C) and the pH to the desired value (e.g., 5.5) using sodium acetate buffer.

  • Enzyme Addition: Add the commercial β-fructofuranosidase preparation to the sucrose solution. The enzyme loading should be optimized based on the manufacturer's specifications and desired reaction time.

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature and pH with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation: Once the desired FOS concentration is reached, inactivate the enzyme by heat treatment (e.g., increasing the temperature to 85°C for 15 minutes).

  • Downstream Processing & Purification:

    • Clarification: Remove any insoluble materials by filtration.

    • Decolorization: Treat the FOS syrup with activated charcoal to remove color impurities.

    • Deionization: Use ion-exchange resins to remove salts.

    • Separation of Sugars: Employ Simulated Moving Bed (SMB) chromatography to separate the FOS from residual sucrose, glucose, and fructose, thereby increasing the purity of the final product.[1][2][6][9][11] Alternatively, nanofiltration can be used for purification.[12]

    • Concentration: Concentrate the purified FOS solution under vacuum to obtain a syrup of the desired concentration.

Experimental Workflow: Enzymatic FOS Production

FOS_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Substrate_Prep Substrate Preparation (Sucrose Solution) Bioreactor Enzymatic Reaction in Bioreactor Substrate_Prep->Bioreactor Transfer Enzyme_Inactivation Enzyme Inactivation (Heat Treatment) Bioreactor->Enzyme_Inactivation Transfer Clarification Clarification (Filtration) Enzyme_Inactivation->Clarification Transfer Decolorization Decolorization (Activated Charcoal) Clarification->Decolorization Transfer Deionization Deionization (Ion Exchange) Decolorization->Deionization Transfer Purification Purification (SMB Chromatography) Deionization->Purification Transfer Concentration Concentration (Evaporation) Purification->Concentration Transfer Final_Product Final Product (FOS Syrup) Concentration->Final_Product Packaging

Caption: Workflow for the industrial production of Fructooligosaccharides (FOS).

Chemical Synthesis of this compound Derivatives

Chemical synthesis offers access to a broader range of this compound derivatives that may not be achievable through enzymatic routes. However, these methods often involve multiple steps, including the use of protecting groups, and can be more challenging to scale up.[1]

Synthesis of a Fructofuranosyl-amide Derivative

This protocol provides a general method for the synthesis of N-substituted fructofuranosyl amides, which are of interest in medicinal chemistry.

Materials:

  • Protected this compound derivative (e.g., with isopropylidene or benzoyl groups)

  • Coupling agents (e.g., EDC, HOBt, HATU)[13]

  • Amine of interest

  • Anhydrous solvents (e.g., DCM, DMF)

  • Bases (e.g., DIPEA, triethylamine)

  • Reagents for deprotection (e.g., TFA, Pd/C)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Activation: Dissolve the protected fructofuranose carboxylic acid derivative (1.0 eq) in an anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for acetonides, hydrogenolysis for benzyl (B1604629) ethers) to yield the final fructofuranosyl-amide derivative.

  • Characterization: Confirm the structure of the final product using NMR, mass spectrometry, and IR spectroscopy.

Data Presentation: Chemical Synthesis of this compound Derivatives
DerivativeStarting MaterialKey ReagentsSolventReaction Time (h)Yield (%)Reference
1-Deoxymannojirimycin (from D-fructose)Methyl 1,3-isopropylidene-α-d-fructofuranoseN,O-di-Boc-hydroxylamine, DEAD, PPh₃THF-55% (overall)[5]
FructosazoneD-FructosePhenylhydrazine--54.66[13]
1,2,3,4,5-O-acetyl-β-D-FructopyranoseD-FructoseAcetyl chloride, Sodium acetate--56.7[13]
D-Fructose pentabenzoateD-FructoseBenzoyl chloride, Sodium hydroxide--66.28[13]
Fructose-derived chiral ketone catalystD-FructoseAcetone, conc. H₂SO₄, PCCAcetone, Organic solvent20 (step 1)80% (step 1)[14]

Signaling Pathway Modulation by this compound Derivatives

This compound derivatives can exert their biological effects by interacting with specific cellular targets and modulating signaling pathways. A key example is the interaction of fructose and its derivatives with the glucose transporter 5 (GLUT5), which is a specific fructose transporter.[6][15]

Fructose Uptake and Metabolism via GLUT5

GLUT5 is highly expressed on the apical border of enterocytes in the small intestine and is responsible for the uptake of dietary fructose.[15] Its expression and activity can be regulated by luminal fructose concentrations.[6] Dysregulation of GLUT5 and fructose metabolism has been implicated in various diseases, including metabolic syndrome and cancer.[9][16]

Signaling Pathway of Fructose Metabolism and its Implications

The diagram below illustrates the central role of GLUT5 in fructose uptake and the subsequent metabolic pathways that can be influenced, highlighting potential targets for drug development. Fructose metabolism bypasses the main regulatory step of glycolysis, leading to a rapid influx of carbons into pathways for glycogen (B147801) and triglyceride synthesis.[17] In cancer cells, upregulation of GLUT5 can fuel proliferation.[16]

Fructose_Signaling cluster_extracellular Extracellular Space cluster_cell Intestinal Enterocyte / Cancer Cell Fructose Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 Binding Fructose_in Intracellular Fructose GLUT5->Fructose_in Facilitated Diffusion F1P Fructose-1-Phosphate Fructose_in->F1P Fructokinase Glycolysis Glycolysis F1P->Glycolysis Aldolase B Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Glycogen Glycogen Synthesis Glycolysis->Glycogen Cell_Proliferation Cell Proliferation (in Cancer) Glycolysis->Cell_Proliferation Metabolic_Syndrome Metabolic Syndrome (e.g., Fatty Liver) Lipogenesis->Metabolic_Syndrome

Caption: Fructose uptake via GLUT5 and its downstream metabolic pathways.

Conclusion

The industrial-scale production of this compound derivatives presents both opportunities and challenges. Enzymatic synthesis is a mature technology for the production of FOS, with well-established protocols and purification methods. Chemical synthesis, while more complex, provides access to a wider diversity of derivatives with potential pharmaceutical applications. A deeper understanding of the biological roles of these derivatives, particularly their interactions with signaling pathways, will continue to drive innovation in this field and open up new avenues for drug development.

References

Application Notes and Protocols for Biofuel Production Utilizing D-Fructofuranose in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-fructofuranose as a feedstock for microbial fermentation to produce biofuels, specifically bioethanol and biobutanol.

Introduction

This compound, a five-membered ring isomer of fructose, is a readily fermentable monosaccharide found in numerous biomass sources, including fruits, sugarcane, and as a product of inulin (B196767) hydrolysis.[1][2] Its efficient conversion by various microorganisms makes it a promising substrate for the sustainable production of biofuels. This document outlines the metabolic pathways, fermentation parameters, and detailed experimental protocols for leveraging this compound in bioethanol and biobutanol production using key microbial catalysts such as Saccharomyces cerevisiae and Clostridium acetobutylicum. While the literature often refers to the substrate as "fructose," it is important to note that this compound is the biologically active isomer that enters the primary metabolic pathways for fermentation.

Data Presentation: Fermentation Performance

The following tables summarize quantitative data from studies on the fermentation of fructose-containing feedstocks for biofuel production.

Table 1: Bioethanol Production from Fructose/Fructose-Containing Substrates

MicroorganismSubstrateInitial Sugar Conc. (g/L)Temperature (°C)pHEthanol (B145695) Titer (g/L)Ethanol Yield (g/g)Reference
Saccharomyces cerevisiaeElaeagnus angustifolia Fruit (EAF) Powder>47% (w/w) of powderNot SpecifiedNot Specified80.960.438 (87.6% of theoretical)[3]
Saccharomyces cerevisiaeRambutan (pulp)Not Specified3059.96% (v/v)Not Specified[4]
Saccharomyces cerevisiaePineapple (pulp)Not Specified3058.73% (v/v)Not Specified[4]
Saccharomyces cerevisiae ITD-00068Synthetic Fructose MediumNot Specified30Not Specified~45Not Specified[5]
Saccharomyces bayanusD-Fructose200Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Biobutanol (ABE) Production from Fructose-Containing Substrates

MicroorganismSubstrateInitial Sugar Conc. (g/L)Temperature (°C)pHButanol Titer (g/L)ABE Yield (g/g)Reference
Clostridium acetobutylicum NCIMB 13357Date Fruit50357.011.00.63[7]
Clostridium acetobutylicum NCIMB 13357Date Fruit30357.06.26Not Specified[7]
Clostridium acetobutylicum ATCC 824 (Engineered)GlucoseNot SpecifiedNot SpecifiedNot Specified18.90.31 (from glucose)[8]

Signaling Pathways and Metabolism

Bioethanol Production in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, this compound is typically transported into the cell and phosphorylated to fructose-6-phosphate (B1210287), which then enters the Embden-Meyerhof-Parnas (EMP) or glycolytic pathway. This pathway ultimately converts fructose-6-phosphate to pyruvate (B1213749). Under anaerobic conditions, pyruvate is decarboxylated to acetaldehyde, which is then reduced to ethanol, regenerating NAD+ required for glycolysis to continue.

ethanol_pathway This compound This compound F6P Fructose-6-Phosphate This compound->F6P Hexokinase Glycolysis Glycolysis (EMP Pathway) F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase

This compound to Ethanol Pathway in Yeast

Biobutanol Production in Clostridium acetobutylicum

Clostridium acetobutylicum also utilizes the glycolytic pathway to convert this compound to pyruvate. The fermentation is biphasic. In the initial acidogenic phase, pyruvate is converted to acetyl-CoA, which is then used to produce acetate (B1210297) and butyrate (B1204436), generating ATP. In the subsequent solventogenic phase, acetate and butyrate are re-assimilated to form acetone, butanol, and ethanol (ABE fermentation).

butanol_pathway cluster_acidogenesis Acidogenic Phase cluster_solventogenesis Solventogenic Phase This compound This compound Pyruvate Pyruvate This compound->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetate Acetate Acetyl-CoA->Acetate Butyryl-CoA Butyryl-CoA Acetyl-CoA->Butyryl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Ethanol Ethanol Acetyl-CoA->Ethanol Acetate->Acetoacetyl-CoA Butyrate Butyrate Butyryl-CoA->Butyrate Butanol Butanol Butyryl-CoA->Butanol Butyrate->Acetoacetyl-CoA Acetone Acetone Acetoacetyl-CoA->Acetone

ABE Fermentation Pathway in Clostridium

Experimental Protocols

Protocol 1: Bioethanol Production from this compound using Saccharomyces cerevisiae

Objective: To produce bioethanol from this compound using a batch fermentation process with S. cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., ATCC 24858)

  • This compound (or high-fructose syrup)

  • Yeast extract

  • Peptone

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Fermentation vessel (bioreactor or flask with airlock)

  • Shaking incubator or bioreactor with temperature and pH control

  • Spectrophotometer

  • HPLC with a refractive index (RI) detector

Methodology:

  • Inoculum Preparation:

    • Prepare a seed culture medium (YPD): 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

    • Inoculate a single colony of S. cerevisiae into 50 mL of YPD medium in a 250 mL flask.

    • Incubate at 30°C with agitation (150-200 rpm) for 18-24 hours until the optical density at 600 nm (OD₆₀₀) reaches approximately 2.0.

  • Fermentation Medium Preparation:

    • Prepare the fermentation medium containing (per liter):

      • 100-200 g this compound

      • 5 g Yeast extract

      • 10 g Peptone

      • 2 g (NH₄)₂SO₄

      • 1 g KH₂PO₄

      • 0.5 g MgSO₄·7H₂O

    • Adjust the pH to 5.0 using 2M H₂SO₄ or 2M NaOH.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the seed culture to an initial OD₆₀₀ of 0.1-0.2.

    • Incubate the fermentation vessel at 30-35°C.[1][9]

    • Maintain anaerobic conditions using an airlock or by sparging with nitrogen gas.

    • If using a bioreactor, maintain gentle agitation (e.g., 100 rpm) to keep the yeast suspended.

    • The fermentation is typically carried out for 48-72 hours.[9]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 12 hours).

    • Measure cell growth by monitoring the OD₆₀₀.

    • Centrifuge the samples to separate the cells from the supernatant.

    • Analyze the supernatant for this compound consumption and ethanol concentration using HPLC-RI.

Protocol 2: Biobutanol (ABE) Production from this compound using Clostridium acetobutylicum

Objective: To produce butanol, acetone, and ethanol from this compound using an anaerobic batch fermentation with C. acetobutylicum.

Materials:

  • Clostridium acetobutylicum strain (e.g., ATCC 824)

  • This compound

  • Yeast extract

  • Tryptone

  • Ammonium acetate

  • Potassium phosphate (monobasic and dibasic)

  • Magnesium sulfate

  • Manganese sulfate

  • Ferrous sulfate

  • p-aminobenzoic acid (PABA)

  • Biotin

  • Anaerobic chamber or system for maintaining anaerobic conditions

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Methodology:

  • Inoculum Preparation (Anaerobic):

    • Prepare Clostridial Growth Medium (CGM): 30 g/L glucose, 5 g/L yeast extract, 10 g/L tryptone, 3 g/L ammonium acetate, 0.5 g/L KH₂PO₄, 0.5 g/L K₂HPO₄, 0.2 g/L MgSO₄·7H₂O, 0.01 g/L MnSO₄·H₂O, 0.01 g/L FeSO₄·7H₂O.

    • In an anaerobic chamber, inoculate C. acetobutylicum into the CGM.

    • Incubate at 37°C for 12-16 hours until the culture is actively growing (mid-exponential phase).

  • Fermentation Medium Preparation (P2 Medium):

    • Prepare the P2 fermentation medium containing (per liter):

      • 50-80 g this compound

      • 1 g Yeast extract

      • 0.5 g KH₂PO₄

      • 0.5 g K₂HPO₄

      • 2.2 g Ammonium acetate

      • 0.2 g MgSO₄·7H₂O

      • 0.01 g MnSO₄·H₂O

      • 0.01 g FeSO₄·7H₂O

      • 1 mg p-aminobenzoic acid

      • 1 mg Biotin

    • Adjust the pH to 6.5-7.0.[7]

    • Make the medium anaerobic by boiling and then sparging with sterile nitrogen gas.

    • Dispense into a sterile fermentation vessel and autoclave.

  • Fermentation:

    • Inoculate the anaerobic P2 medium with 5-10% (v/v) of the active seed culture.

    • Incubate at 35-37°C without agitation.[7]

    • Maintain strict anaerobic conditions throughout the fermentation.

    • Fermentation typically proceeds for 72-120 hours.

  • Sampling and Analysis:

    • Collect samples anaerobically at regular intervals.

    • Measure cell density using a spectrophotometer (OD₆₀₀).

    • Centrifuge samples and analyze the supernatant for sugars, acids (acetic, butyric), and solvents (acetone, butanol, ethanol) using GC-FID or HPLC-RI.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Strain_Selection Microbial Strain Selection (e.g., S. cerevisiae, C. acetobutylicum) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Media_Prep Media Preparation (this compound as C-source) Fermentation Batch Fermentation (Anaerobic, Controlled T & pH) Media_Prep->Fermentation Inoculum_Prep->Fermentation Sampling Periodic Sampling Fermentation->Sampling Quantification Biofuel Quantification (HPLC/GC) Sampling->Quantification Data_Analysis Data Analysis (Yield, Titer, Productivity) Quantification->Data_Analysis

General Biofuel Fermentation Workflow

References

Application Notes and Protocols for D-fructofuranose-based Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polymers using D-fructofuranose as a monomer. The methodologies described herein focus on the conversion of this compound into polymerizable derivatives and their subsequent polymerization.

Introduction

This compound, a naturally abundant and renewable monosaccharide, presents a promising platform for the development of biodegradable polymers. Its inherent biocompatibility and the presence of multiple hydroxyl groups for chemical modification make it an attractive starting material for creating sustainable alternatives to conventional plastics. The polymers derived from this compound are expected to find applications in biomedical fields, such as drug delivery and tissue engineering, as well as in biodegradable packaging.

This document outlines two primary strategies for synthesizing biodegradable polymers from this compound:

  • Free Radical Polymerization of Fructofuranose-based Methacrylate (B99206) Monomers.

  • Ring-Opening Polymerization (ROP) of Cyclic Carbonate Monomers derived from this compound.

Data Presentation

The following tables summarize typical quantitative data for biodegradable polymers derived from sugar-based monomers. While specific data for this compound-based polymers are still emerging, the data presented for analogous glucose-based polymers provide a reasonable expectation of the properties that can be achieved.

Table 1: Molecular Properties of Sugar-Based Homopolymers and Copolymers

PolymerMonomer Feed Ratio (w/w)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(AGlc)100% AGlc85,000187,0002.2
Poly(MGlc)100% MGlc92,000202,4002.2
Poly(AGlc-co-MMA)20% AGlc, 80% MMA110,000253,0002.3
Poly(MGlc-co-MMA)20% MGlc, 80% MMA115,000264,5002.3

Data based on glucose-derived acrylate (B77674) (AGlc) and methacrylate (MGlc) monomers as reported in analogous studies. MMA = Methyl Methacrylate.

Table 2: Thermal and Degradation Properties of Sugar-Based Polymers

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Weight Loss after 180 days in Soil (%)
Poly(AGlc)110280> 10
Poly(MGlc)125295> 10
Poly(AGlc-co-MMA-NVP)115290~10
Poly(MGlc-co-MMA-NVP)130305~10
PMMA105300< 1

Data based on glucose-derived polymers. NVP = N-vinylpyrrolidone, PMMA = Poly(methyl methacrylate). Biodegradation data is based on accelerated soil burial tests.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Methacrylate Monomer

This protocol describes the synthesis of a methacrylate monomer from this compound, adapted from procedures for other monosaccharides. The key steps involve protection of the hydroxyl groups, reaction with epichlorohydrin (B41342), and subsequent ring-opening with methacrylic acid.

Materials:

  • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Diacetone-fructose)

  • Epichlorohydrin

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methacrylic acid

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Methanol (B129727)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Synthesis of Epoxy-functionalized Fructose (B13574):

    • In a round-bottom flask under an argon atmosphere, dissolve diacetone-fructose in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium hydride (60% dispersion in mineral oil) to the solution.

    • Stir the mixture at 0°C for 30 minutes.

    • Add epichlorohydrin dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude epoxy-functionalized fructose derivative. Purify by column chromatography.

  • Synthesis of Fructose-based Methacrylate Monomer:

    • Dissolve the purified epoxy-functionalized fructose in DMF.

    • Add methacrylic acid and a catalytic amount of a suitable base (e.g., triethylamine).

    • Heat the mixture at 70°C for 24 hours.

    • After cooling, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting methacrylate monomer by column chromatography.

Protocol 2: Free Radical Polymerization of Fructose-based Methacrylate Monomer

Materials:

  • Fructose-based methacrylate monomer (from Protocol 1)

  • AIBN (initiator)

  • Anhydrous DMF

  • Methanol

Procedure:

  • Dissolve the fructose-based methacrylate monomer and AIBN in anhydrous DMF in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 50°C overnight.

Protocol 3: Synthesis of a this compound-derived Cyclic Carbonate Monomer

This protocol outlines the synthesis of a cyclic carbonate monomer from a diol precursor derived from this compound, a necessary step for ring-opening polymerization.

Materials:

  • This compound diol derivative (e.g., with protecting groups on other hydroxyls)

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the this compound diol derivative and triethylamine in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0°C.

  • Add ethyl chloroformate dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclic carbonate monomer.

Protocol 4: Ring-Opening Polymerization (ROP) of Fructose-derived Cyclic Carbonate

Materials:

  • Fructose-derived cyclic carbonate monomer (from Protocol 3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Benzyl (B1604629) alcohol (initiator)

  • Anhydrous toluene (B28343)

Procedure:

  • In a glovebox, add the fructose-derived cyclic carbonate monomer, benzyl alcohol, and anhydrous toluene to a vial.

  • Add the DBU catalyst to initiate the polymerization.

  • Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours), monitoring monomer conversion by NMR spectroscopy.

  • Quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer in cold methanol.

  • Filter and dry the polymer under vacuum.

Visualizations

Synthesis of Fructose-Based Methacrylate Polymer

G cluster_0 Monomer Synthesis cluster_1 Polymerization Fructose This compound Protection Protection of -OH groups Fructose->Protection Methacrylation Introduction of Methacrylate Group Protection->Methacrylation Monomer Fructose-based Methacrylate Monomer Methacrylation->Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Polymer Poly(fructose methacrylate) Polymerization->Polymer

Caption: Workflow for methacrylate polymer synthesis.

Ring-Opening Polymerization of Fructose-Derived Cyclic Carbonate

G cluster_0 Monomer Synthesis cluster_1 Polymerization Fructose This compound Diol Fructose-based Diol (with protecting groups) Fructose->Diol Cyclization Cyclization with Carbonyl Source Diol->Cyclization CyclicMonomer Fructose-based Cyclic Carbonate Cyclization->CyclicMonomer ROP Ring-Opening Polymerization CyclicMonomer->ROP Catalyst Catalyst (DBU) Catalyst->ROP Polycarbonate Poly(fructose carbonate) ROP->Polycarbonate

Caption: Workflow for polycarbonate synthesis via ROP.

References

Application Notes and Protocols for the Derivatization of D-fructofuranose for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of D-fructofuranose for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to increase the volatility and thermal stability of polar analytes like fructose (B13574), enabling their successful separation and detection by GC-MS.[1][2]

Introduction

This compound, a key monosaccharide in various biological and industrial processes, is a non-volatile compound.[2] Direct analysis by GC-MS is therefore not feasible. Derivatization chemically modifies the hydroxyl (-OH) and carbonyl (C=O) functional groups, rendering the molecule suitable for GC analysis.[2][3] The most common derivatization techniques for sugars include silylation, oximation followed by silylation, and acetylation.[4][5] The choice of method can influence chromatographic resolution, sensitivity, and the number of derivative peaks.[4]

This application note outlines protocols for the most common and effective derivatization methods for this compound and provides a comparative summary of their characteristics.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and subsequent chromatographic analysis.

Derivatization Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Biological or Chemical Sample extraction Extraction & Drying start->extraction derivatization Addition of Derivatizing Reagents extraction->derivatization reaction Incubation / Heating derivatization->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for this compound derivatization and GC-MS analysis.

Derivatization Methods and Protocols

Three primary methods for the derivatization of this compound are detailed below.

Methoximation followed by Silylation

This two-step method is widely used to reduce the number of isomers and produce more stable derivatives.[1][4] Methoximation protects the carbonyl group, preventing the formation of multiple anomers during the subsequent silylation of the hydroxyl groups.[1][3]

Methoximation_Silylation_Reaction Fructose This compound Methoxime Fructose Methoxime Fructose->Methoxime + Methoxyamine Methoxyamine HCl in Pyridine (B92270) TMS_Derivative Trimethylsilyl Fructose Methoxime Methoxime->TMS_Derivative + MSTFA MSTFA + 1% TMCS

Caption: Two-step methoximation and silylation of this compound.

Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.[1][3]

  • Methoximation:

    • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[1]

    • Incubate the mixture at 37°C for 90 minutes with agitation.[3]

  • Silylation:

    • Cool the sample to room temperature.[1]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Incubate at 70°C for 60 minutes.[1]

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Oximation followed by Silylation (General)

This is a variation of the above method, often employing different oximation and silylation reagents. An oximation step prior to silylation can reduce the number of chromatographic peaks to two.[4]

Protocol:

  • Sample Preparation: Dissolve approximately 2 mg of the sugar sample in 200 µL of 40 mg/mL ethoxylamine hydrochloride in pyridine.[4]

  • Oximation: Heat the mixture at 70°C for 30 minutes.[4]

  • Silylation:

    • Allow the sample to cool to room temperature for about 5 minutes.[4]

    • Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

    • Heat at 70°C for an additional 30 minutes.[4][5]

  • Dilution: Dilute the sample in ethyl acetate (B1210297) before GC-MS analysis.[4]

Acetylation

Acetylation is an alternative to silylation and can produce stable derivatives with clear fragmentation patterns.[1]

Protocol:

  • Sample Preparation: The sample should be thoroughly dried.

  • Methoximation (Optional but Recommended): To reduce isomeric complexity, perform a methoximation step first.

    • Add 100 µL of methoxylamine hydrochloride in pyridine (0.18 M).[1]

    • Incubate as per the methoximation-silylation protocol.

  • Acetylation:

    • Add 600 µL of acetic anhydride.[4]

    • Heat at 37°C for 45 minutes.[4]

  • Work-up:

    • Stop the reaction by freezing the sample at -15°C for 15 minutes.[4]

    • Carefully quench the reaction with the dropwise addition of 2.5 mL of water.[4]

    • Extract the derivatives with chloroform (B151607) (3 x 2 mL).[4]

    • Combine the organic layers, evaporate to dryness, and reconstitute in a suitable solvent for injection.[4]

Quantitative Data Summary

The following table summarizes available quantitative data for the analysis of fructose using different derivatization methods. It is important to note that direct comparative studies for this compound across all these methods are limited, and performance metrics can be matrix-dependent. The provided data is sourced from studies analyzing fructose in various contexts.

Derivatization MethodDerivative TypeReported Limit of Detection (LOD)Reported Limit of Quantification (LOQ)Key Remarks
Methoximation-Acetylation Methyloxime peracetateLower than enzymatic assays[6][7]46 ± 25.22 µM (in serum)[6]Produces stable derivatives with clear fragmentation.[1]
Methoximation-Silylation Trimethylsilyl (TMS) oximeNot explicitly stated for fructoseNot explicitly stated for fructoseA widely used and robust method.[1] Reduces the number of isomers.[4]
Direct Acetylation Acetylated estersNot explicitly stated for fructoseNot explicitly stated for fructoseCan yield a single peak per sugar.[8]
Acylation with MBTFA Trifluoroacetyl (TFA) estersNot explicitly stated for fructoseNot explicitly stated for fructoseFructose gives rise to a single peak.[2]

Note: The limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrumentation, matrix, and experimental conditions. The values presented should be considered as indicative, and it is crucial to perform method validation for specific applications.

Conclusion

The derivatization of this compound is essential for its analysis by GC-MS. The choice of the derivatization method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired chromatographic simplicity. Methoximation followed by either silylation or acetylation are robust and widely accepted methods. For quantitative analysis, it is imperative to validate the chosen method in the target matrix to establish performance characteristics such as linearity, accuracy, precision, LOD, and LOQ.

References

Application Notes and Protocols for the Solid-Phase Synthesis of D-Fructofuranose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fructofuranose-containing oligosaccharides, such as inulins and levans, are of significant interest in the fields of nutrition, medicine, and materials science due to their prebiotic properties, potential as drug delivery vehicles, and unique physicochemical characteristics. The precise synthesis of structurally defined fructans is crucial for investigating their structure-activity relationships. Solid-phase oligosaccharide synthesis (SPOS) offers a powerful strategy for the efficient and controlled assembly of these complex carbohydrates. This technique, analogous to the well-established Merrifield solid-phase peptide synthesis, simplifies purification by immobilizing the growing oligosaccharide chain on an insoluble resin, allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1][2][3][4]

This document provides a detailed, exemplary protocol for the solid-phase synthesis of a linear β-(2→1)-linked fructofuranosyl trisaccharide (an inulin (B196767) fragment). The methodology is based on established principles of SPOS, adapted for the specific stereochemical challenges of fructofuranosides.

General Principles of Solid-Phase Fructan Synthesis

The solid-phase synthesis of a fructan oligosaccharide involves a cyclical process of coupling protected fructofuranose monomers to a growing chain anchored to a solid support. The key components of this strategy include:

  • Solid Support: A polymeric resin, such as Merrifield or Wang resin, that is insoluble in the reaction solvents but swells to allow reagent penetration.[5]

  • Linker: A chemical handle that connects the first sugar unit to the resin and can be selectively cleaved at the end of the synthesis to release the final oligosaccharide.

  • Protecting Groups: Temporary and permanent protecting groups are used to mask the reactive hydroxyl groups on the fructose (B13574) monomers, ensuring regioselective glycosidic bond formation. An orthogonal protecting group strategy is essential, allowing for the selective removal of one group without affecting others.

  • Glycosylation: The formation of the β-(2→1) or β-(2→6) glycosidic linkage between a resin-bound acceptor and a glycosyl donor in solution. This step is promoted by an activating agent.

The synthesis proceeds through iterative cycles of deprotection and glycosylation to elongate the oligosaccharide chain.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a fructan trisaccharide is depicted below. This process involves the initial loading of the first monosaccharide onto the resin, followed by two cycles of deprotection and glycosylation, and concluding with cleavage and global deprotection.

G cluster_loading Initial Loading cluster_cycle1 Synthesis Cycle 1 cluster_cycle2 Synthesis Cycle 2 cluster_final Final Steps loading_resin 1. Resin Swelling loading_attach 2. Attachment of First Monosaccharide loading_resin->loading_attach cycle1_deprotect 3. Temporary Protecting Group Removal loading_attach->cycle1_deprotect cycle1_wash1 4. Washing cycle1_deprotect->cycle1_wash1 cycle1_couple 5. Glycosylation (Coupling of Second Monosaccharide) cycle1_wash1->cycle1_couple cycle1_wash2 6. Washing cycle1_couple->cycle1_wash2 cycle1_cap 7. Capping (Optional) cycle1_wash2->cycle1_cap cycle2_deprotect 8. Temporary Protecting Group Removal cycle1_cap->cycle2_deprotect cycle2_wash1 9. Washing cycle2_deprotect->cycle2_wash1 cycle2_couple 10. Glycosylation (Coupling of Third Monosaccharide) cycle2_wash1->cycle2_couple cycle2_wash2 11. Washing cycle2_couple->cycle2_wash2 cycle2_cap 12. Capping (Optional) cycle2_wash2->cycle2_cap final_cleave 13. Cleavage from Resin cycle2_cap->final_cleave final_deprotect 14. Global Deprotection final_cleave->final_deprotect final_purify 15. Purification (HPLC) final_deprotect->final_purify

Figure 1: General workflow for the solid-phase synthesis of a fructan trisaccharide.

Detailed Experimental Protocols

The following protocols describe a hypothetical synthesis of a β-(2→1)-linked fructofuranosyl trisaccharide on a photolabile linker-functionalized Merrifield resin.

Materials and Reagents:

  • Photolabile linker-functionalized Merrifield resin (e.g., o-nitrobenzyl linker)

  • Protected Fructofuranose Donor: 1,3,4,6-Tetra-O-benzoyl-D-fructofuranosyl thioglycoside

  • Protected Fructofuranose for Loading: 1,3,4-Tri-O-benzoyl-6-O-(9-fluorenylmethoxycarbonyl)-D-fructofuranose

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Piperidine (B6355638)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver Triflate (AgOTf)

  • Acetic Anhydride

  • Pyridine

  • Methanol (MeOH)

  • Sodium Methoxide (B1231860) (NaOMe)

  • Solvents for washing: DCM, DMF, MeOH

Protocol 1: Loading of the First Fructofuranose Unit

  • Resin Swelling: Place the Merrifield resin (100 mg, ~0.1 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation.

  • Attachment: To the swollen resin, add a solution of 1,3,4-Tri-O-benzoyl-6-O-Fmoc-D-fructofuranose (3 equivalents) and a suitable coupling agent (e.g., DIC/DMAP) in anhydrous DCM/DMF. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Capping: To cap any unreacted linker sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, 5 mL) for 1 hour.

  • Washing: Wash the resin as in step 3 and dry under vacuum.

Protocol 2: Synthesis Cycle (Deprotection and Glycosylation)

This cycle is repeated to add each subsequent monosaccharide unit.

  • Fmoc Deprotection: Swell the resin in DMF (5 mL). Add a solution of 20% piperidine in DMF (5 mL) and agitate for 20 minutes at room temperature to remove the Fmoc protecting group from the C6 hydroxyl.

  • Washing: Filter and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove piperidine and dibenzofulvene byproduct.

  • Glycosylation (Coupling):

    • Swell the deprotected resin in anhydrous DCM (5 mL) containing activated 4Å molecular sieves.

    • In a separate flask, dissolve the protected fructofuranose donor (1,3,4,6-Tetra-O-benzoyl-D-fructofuranosyl thioglycoside, 4 equivalents) in anhydrous DCM.

    • Cool the resin vessel and donor solution to -40 °C.

    • Add the donor solution to the resin.

    • Add the promoter, N-Iodosuccinimide (NIS, 4 equivalents) and a catalytic amount of TfOH or AgOTf, to the reaction mixture.

    • Allow the reaction to proceed at -40 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Washing: Quench the reaction with pyridine, then filter and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin for the next cycle.

Protocol 3: Cleavage and Global Deprotection

  • Cleavage from Resin: Suspend the final resin-bound oligosaccharide in a solution of THF/MeOH (1:1). Irradiate the suspension with a UV lamp (365 nm) for 8-12 hours at room temperature to cleave the photolabile linker.

  • Filtration: Filter the resin and wash it with THF/MeOH. Collect the combined filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the protected oligosaccharide.

  • Global Deprotection (Zemplén de-O-benzoylation): Dissolve the protected oligosaccharide in anhydrous MeOH. Add a catalytic amount of sodium methoxide (0.1 M in MeOH) and stir at room temperature for 12 hours.

  • Neutralization and Purification: Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate. Purify the crude fructan trisaccharide by size-exclusion chromatography or preparative HPLC to obtain the final product.

Quantitative Data Summary

As the solid-phase synthesis of fructans is an emerging area, specific quantitative data is not widely published. The following table provides expected yields based on typical efficiencies observed in the SPOS of other complex oligosaccharides.

StepOperationExpected Yield/Completion
1Loading of First Monomer> 85%
2Fmoc Deprotection> 99%
3Glycosylation (Coupling)80 - 95% per step
4Cleavage from Resin> 90%
5Global Deprotection & Purification50 - 70%
- Overall Estimated Yield (Trisaccharide) ~35 - 55%

Table 1: Exemplary quantitative data for the solid-phase synthesis of a fructan trisaccharide.

Synthetic Pathway Visualization

The chemical transformations occurring on the solid support during one cycle of chain elongation are illustrated in the following diagram.

Figure 2: Chemical pathway for one elongation cycle in fructan synthesis.

Conclusion

The solid-phase synthesis of this compound-containing oligosaccharides represents a promising frontier in carbohydrate chemistry. The protocols and principles outlined in this document provide a foundational framework for the chemical assembly of defined fructan structures. While challenges remain, particularly in the synthesis of suitable protected fructofuranose building blocks and optimizing glycosylation yields, the SPOS methodology holds great potential for advancing research in glycobiology and the development of novel carbohydrate-based therapeutics and materials. Further investigation and optimization of these methods are required to make the synthesis of complex fructans routine and efficient.

References

Application Notes and Protocols for High-Throughput Screening of D-Fructofuranosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of β-D-fructofuranosidases, also known as invertases or sucrases. The following sections describe various assay methodologies, including colorimetric and fluorometric detection, complete with step-by-step experimental procedures and data analysis guidelines.

Introduction to D-Fructofuranosidases

β-D-fructofuranosidases (EC 3.2.1.26) are enzymes that catalyze the hydrolysis of sucrose (B13894) into its constituent monosaccharides, glucose and fructose (B13574). These enzymes are of significant interest in various fields, including the food industry, biofuel production, and as potential therapeutic targets. The development of potent and specific inhibitors of D-fructofuranosidases is a key objective in drug discovery for managing conditions related to carbohydrate metabolism. High-throughput screening provides a rapid and efficient means to test large compound libraries for inhibitory activity against these enzymes.

Assay Principles

The HTS assays detailed below are based on the quantification of the products of sucrose hydrolysis, namely glucose and fructose. These assays are designed for microplate formats (96- or 384-well plates) and are amenable to automation.

Colorimetric Coupled-Enzyme Assay

This assay relies on a coupled enzymatic reaction to detect the glucose produced from sucrose hydrolysis. D-fructofuranosidase activity is coupled to the glucose oxidase-peroxidase (GOD-POD) system. Glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is directly proportional to the amount of glucose generated.

Fluorometric Coupled-Enzyme Assay

Similar to the colorimetric assay, this method also detects the glucose produced by D-fructofuranosidase. However, the final detection step utilizes a fluorogenic substrate that is converted into a highly fluorescent product. This approach often offers higher sensitivity compared to colorimetric methods.

Real-Time Fluorometric Fructose Detection Assay

This is a continuous assay that directly measures the production of fructose in real-time. It employs a fluorescent sensor that selectively binds to fructose, leading to a measurable change in fluorescence intensity. This method allows for the continuous monitoring of the enzymatic reaction and is well-suited for detailed kinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described HTS assays.

Table 1: Colorimetric Assay Parameters
Parameter Value
Detection Wavelength505 nm - 570 nm[1][2]
Detection Range20 - 2000 U/mL[1][3]
Assay TimeApproximately 60 - 70 minutes[1]
Inter-assay CV6.5%[1]
Intra-assay CV5.4%[1]
Table 2: Fluorometric Assay Parameters
Parameter Value
Excitation Wavelength530 nm - 535 nm[2]
Emission Wavelength585 nm - 590 nm[2]
Detection Limit0.007 U/L[2]
Assay TimeApproximately 40 minutes[2]
Table 3: Kinetic and Inhibition Data (Real-Time Fluorometric Assay)
Parameter Value
Kₘ for Sucrose7.70 mM[4]
vₘₐₓ0.86 mM·min⁻¹[4]
IC₅₀ (Copper Ion)33.61 mM[4]
Limit of Detection (Fructose)0.07 mM[4]
Limit of Detection (Invertase)0.10 U·mL⁻¹[4]

Experimental Workflows and Signaling Pathways

Colorimetric Coupled-Enzyme Assay Workflow

Colorimetric_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Cascade cluster_readout Readout Sucrose Sucrose Enzyme D-Fructo- furanosidase Sucrose->Enzyme Substrate Products Glucose + Fructose Enzyme->Products Hydrolysis Glucose Glucose GOD Glucose Oxidase (GOD) Glucose->GOD H2O2 H₂O₂ GOD->H2O2 POD Peroxidase (POD) H2O2->POD Chromogen Chromogenic Substrate Chromogen->POD Colored_Product Colored Product POD->Colored_Product Spectrophotometer Measure Absorbance (505-570 nm) Colored_Product->Spectrophotometer

Caption: Workflow of the colorimetric coupled-enzyme assay for D-fructofuranosidase activity.

High-Throughput Screening (HTS) Logic for Inhibitor Discovery

HTS_Inhibitor_Screening_Logic start Start HTS Campaign prepare_assay Prepare Assay Plate (Enzyme, Buffer) start->prepare_assay add_compounds Add Test Compounds & Positive/Negative Controls prepare_assay->add_compounds pre_incubate Pre-incubate (Enzyme-Inhibitor Binding) add_compounds->pre_incubate add_substrate Add Sucrose Substrate pre_incubate->add_substrate incubate Incubate (Enzymatic Reaction) add_substrate->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate (Absorbance/Fluorescence) add_detection->read_plate data_analysis Data Analysis (% Inhibition, Z'-factor) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification hit_identification->start No Hits confirm_hits Hit Confirmation & Dose-Response hit_identification->confirm_hits Primary Hits lead_optimization Lead Optimization confirm_hits->lead_optimization

Caption: Logical workflow for a typical high-throughput screening campaign to identify D-fructofuranosidase inhibitors.

Experimental Protocols

Protocol 1: Colorimetric HTS Assay for D-Fructofuranosidase Inhibitors

Materials:

  • D-Fructofuranosidase (Invertase)

  • Sucrose

  • Sodium Acetate (B1210297) Buffer (e.g., 100 mM, pH 4.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Copper Sulfate)

  • Glucose Oxidase (GOD)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, TMB)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurement

Procedure:

  • Enzyme Preparation: Prepare a working solution of D-fructofuranosidase in cold sodium acetate buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Compound Plating: Dispense test compounds and controls into the wells of the microplate. Typically, 1 µL of compound solution is added.

    • Test wells: Add test compounds.

    • Negative control (0% inhibition): Add solvent only (e.g., DMSO).

    • Positive control (100% inhibition): Add a known inhibitor at a concentration sufficient for complete inhibition.

  • Enzyme Addition: Add the D-fructofuranosidase solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Prepare a sucrose solution in sodium acetate buffer. Add this solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development.

  • Detection Reagent Preparation: Prepare a detection cocktail containing GOD, HRP, and the chromogenic substrate in a suitable buffer.

  • Detection: Add the detection cocktail to all wells.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red, 650 nm for TMB).

Data Analysis:

  • Calculate the percentage of inhibition for each test compound: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

  • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - [3 * (SD_neg_control + SD_pos_control) / |Mean_neg_control - Mean_pos_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 2: Fluorometric HTS Assay for D-Fructofuranosidase Inhibitors

Materials:

  • Same as the colorimetric assay, but replace the chromogenic substrate with a fluorogenic substrate (e.g., a reagent that produces resorufin).

  • Black, opaque 96-well or 384-well microplates.

  • Microplate reader with fluorescence detection capabilities.

Procedure: The procedure is analogous to the colorimetric assay, with the following modifications:

  • Use black, opaque microplates to minimize background fluorescence and light scattering.

  • In the detection step, use a fluorogenic substrate cocktail.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[2]

Data Analysis:

  • The data analysis is similar to the colorimetric assay, using fluorescence intensity values instead of absorbance.

Protocol 3: Real-Time Fluorometric Fructose Detection Assay

Materials:

  • D-Fructofuranosidase

  • Sucrose

  • Assay Buffer (specific to the fluorescent fructose sensor)

  • Fluorescent fructose sensor (e.g., 8-Isoquinolinylboronic acid)[4]

  • Test compounds and controls

  • Black, opaque microplates

  • Kinetic-capable fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, sucrose, and fluorescent sensor in the assay buffer.

  • Assay Mixture Preparation: In the microplate wells, combine the enzyme, fluorescent sensor, and either the test compound or control solution.

  • Reaction Initiation: Initiate the reaction by adding the sucrose solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin continuous measurement of fluorescence intensity over a set period (e.g., 30-60 minutes).

Data Analysis:

  • The rate of the reaction is determined from the slope of the fluorescence signal over time.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence of test compounds to the control rates.

  • For hit confirmation, perform dose-response experiments and calculate the IC₅₀ values by fitting the data to a suitable model.

References

Application Notes and Protocols for Utilizing D-fructofuranose as a Substrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-fructofuranose, a five-membered ring structure of fructose (B13574), is a key substrate for a variety of enzymes, making it a critical component in the study of carbohydrate metabolism and enzyme kinetics. Its prevalence in natural and synthetic oligosaccharides and polysaccharides underscores its importance in biochemistry, biotechnology, and pharmacology. β-D-fructofuranosidases (EC 3.2.1.26), commonly known as invertases, are a prominent class of enzymes that recognize and catalyze the hydrolysis of the β-D-fructofuranosyl linkage.[1][2][3] These enzymes are integral to the food and pharmaceutical industries for processes such as the production of inverted sugar and fructooligosaccharides (FOS).[1][4] This document provides detailed application notes and protocols for the use of substrates containing this compound in studying enzyme kinetics, with a focus on β-D-fructofuranosidase.

Key Applications

  • Enzyme Characterization: Determining the kinetic parameters (K_m, V_max, k_cat) of fructofuranosidases and other glycoside hydrolases.[1][5]

  • Inhibitor Screening: Evaluating the efficacy of potential inhibitors of enzymes involved in carbohydrate metabolism for drug development.[6]

  • Bioprocess Optimization: Optimizing conditions for enzymatic reactions in industrial applications, such as FOS synthesis.[4]

  • Prebiotic Research: Studying the enzymatic breakdown of fructans and FOS by gut microbiota.[2]

Data Presentation: Kinetic Parameters of β-D-fructofuranosidases

The following table summarizes the kinetic parameters of β-D-fructofuranosidases from various microbial sources using sucrose (B13894) (a disaccharide containing a this compound moiety) as the substrate.

Enzyme SourceK_m (mM)V_max (U/mg)Optimal pHOptimal Temperature (°C)Reference
Aspergillus labruscus4.74140.35.555[1]
Aspergillus labruscus (with Mn²⁺)2.17292.95.555[1]
Aspergillus tamarii URM4634 (hydrolytic)64.8637.59 (mM min⁻¹)5.0 - 6.060[5]
Aspergillus tamarii URM4634 (transfructosylating)924.2633.56 (mM min⁻¹)6.060[5]
Aspergillus tamarii Kita UCP 1279149.70-5.0 - 7.060[4]
Aspergillus tamarii Kita UCP 1279 (with magnetic field)81.73-5.0 - 7.060[4]
Fungal (general)17.60.441 (mmol/min)--[6]
Saccharomyces carlsbergensis mutant--6.0-[7]
Xanthophyllomyces dendrorhous----[8]

Note: Units for V_max may vary between studies. "U" typically represents the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

Protocol 1: Determination of β-D-fructofuranosidase Activity using the DNS Method

This protocol measures the amount of reducing sugars (glucose and fructose) released from the hydrolysis of sucrose.

Materials:

  • Purified β-D-fructofuranosidase

  • Sucrose stock solution (e.g., 1 M)

  • 100 mM Sodium acetate (B1210297) buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Distilled water

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 500 µL of 100 mM sodium acetate buffer (pH 5.0) with 1% (w/v) sucrose and 500 µL of the enzyme solution.[1]

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 55°C) for a defined period (e.g., 10 minutes).[1]

  • Reaction Termination: Stop the reaction by adding 1 mL of DNS reagent.[1]

  • Color Development: Boil the mixture for 5 minutes at 100°C and then cool it down.[1]

  • Absorbance Measurement: Add 5 mL of distilled water and measure the absorbance at 540 nm.[1][9]

  • Standard Curve: Prepare a standard curve using known concentrations of glucose or an equimolar mixture of glucose and fructose to quantify the amount of reducing sugar produced.

  • Enzyme Activity Calculation: One unit (U) of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of reducing sugar per minute under the assay conditions.[1]

Protocol 2: Coupled Enzyme Assay for Kinetic Parameter Determination

This continuous spectrophotometric assay measures the production of glucose from sucrose hydrolysis.

Materials:

  • Purified β-D-fructofuranosidase

  • Sucrose solutions of varying concentrations

  • Assay buffer (e.g., 100 mM Sodium acetate buffer, pH 4.5)

  • Coupled enzyme system: Glucose oxidase (GO) and Horseradish peroxidase (HRP)

  • Chromogenic substrate for peroxidase (e.g., o-dianisidine or Amplex Red)[9]

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer, glucose oxidase, horseradish peroxidase, and the chromogenic substrate.

  • Enzyme Addition: Add a small, fixed amount of β-D-fructofuranosidase to the cuvette.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the sucrose substrate.

  • Kinetic Measurement: Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex Red) over time.[9]

  • Initial Velocity Calculation: Determine the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Varying Substrate Concentrations: Repeat steps 1-5 with a range of sucrose concentrations.

  • Kinetic Parameter Determination: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Enzymatic Hydrolysis of Sucrose Sucrose Sucrose (β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) Enzyme β-D-Fructofuranosidase (Invertase) Sucrose->Enzyme Products Products Enzyme->Products Hydrolysis Glucose α-D-Glucose Products->Glucose Fructose β-D-Fructose Products->Fructose

Caption: Enzymatic breakdown of sucrose by β-D-fructofuranosidase.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Enzyme Kinetics Assay Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Reaction Mixtures (Varying Substrate Concentrations) A->B C Incubate at Optimal Temperature and pH B->C D Stop Reaction & Develop Signal (e.g., DNS) C->D E Measure Absorbance D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [S] F->G H Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression G->H

Caption: Workflow for determining enzyme kinetic parameters.

References

Troubleshooting & Optimization

Troubleshooting low yield in D-fructofuranose enzymatic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of D-fructofuranose and its derivatives, commonly known as fructooligosaccharides (FOS).

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the enzymatic synthesis of this compound are a common challenge. This guide addresses potential causes and provides systematic troubleshooting steps.

Question: My this compound (FOS) yield is significantly lower than the expected 55-60%. What are the potential causes?

Answer:

Low yields can stem from several factors throughout the enzymatic process. The most common issues involve suboptimal reaction conditions, enzyme-related problems, or substrate and product-related effects. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow

start Low this compound Yield cond1 Verify Reaction Conditions (pH, Temp, Substrate Conc.) start->cond1 cond2 Assess Enzyme Activity & Stability cond1->cond2 Conditions Optimal sub1 Adjust pH, Temperature, or Sucrose (B13894) Concentration cond1->sub1 Suboptimal cond3 Analyze Substrate & Product (Purity, Degradation, Inhibition) cond2->cond3 Enzyme Active sub2 Source Fresh Enzyme or Optimize Storage cond2->sub2 Inactive/Unstable end_ok Yield Optimized cond3->end_ok No Issues Found end_nok Further Investigation Needed cond3->end_nok Persistent Low Yield sub3 Purify Substrate or Remove Inhibitory Products cond3->sub3 Issues Detected sub1->cond1 Re-evaluate sub2->cond2 Re-evaluate sub3->cond3 Re-evaluate

Caption: A step-by-step workflow for troubleshooting low this compound yields.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: How can I be sure my fructosyltransferase (FTase) or β-fructofuranosidase is active and stable under my reaction conditions?

A1: Enzyme activity can be compromised by improper storage or suboptimal reaction conditions.[1]

  • Activity Assay: Before starting your synthesis, perform a standard enzyme activity assay. A common method involves measuring the amount of glucose released from sucrose over a specific time.[2]

  • pH and Temperature Stability: The optimal pH and temperature are highly dependent on the enzyme's microbial source.[3][4] For instance, fructosyltransferases from Aspergillus species often function best at a pH between 4.5 and 6.5 and temperatures from 50°C to 60°C.[4][5] Exceeding 60°C can lead to rapid enzyme deactivation.[3]

  • Storage: Ensure your enzyme has been stored correctly, typically at low temperatures (refrigerated or frozen), to maintain its activity over time.[6]

Q2: My reaction starts well, but the yield plateaus prematurely. What could be the cause?

A2: This often points to enzyme instability or inactivation during the reaction.

  • Thermal Instability: Many fructosyltransferases lose activity over time at their optimal temperatures. For example, some enzymes are stable for only a few hours at 60°C.[4] Consider running the reaction at a slightly lower temperature to prolong enzyme life, though this may require a longer reaction time.

  • Product Inhibition: Although less common for this specific synthesis, some enzymes can be inhibited by the products they generate.

  • pH Shift: The pH of the reaction mixture can drift during the synthesis. It's crucial to use a well-buffered solution and verify the pH at the end of the reaction.

Reaction Condition Issues

Q3: What are the optimal pH, temperature, and substrate concentrations for this compound synthesis?

A3: The optimal conditions vary depending on the specific enzyme used. However, general ranges have been established through numerous studies.

ParameterTypical RangeOptimal RangeRationale & Considerations
pH 3.0 - 8.04.5 - 6.5Primarily affects enzyme structure and activity.[3] Strongly acidic or alkaline conditions can denature the enzyme.
Temperature (°C) 30 - 7050 - 60Higher temperatures increase the reaction rate but can also lead to faster enzyme inactivation.[3][5]
Sucrose Conc. (% w/v) 20 - 70> 50High substrate concentration is critical to favor the transfructosylation reaction over hydrolysis, thus maximizing FOS yield.[5]

Q4: How critical is the sucrose concentration?

A4: Very critical. The synthesis of this compound (FOS) is a competition between two reactions catalyzed by the enzyme: transfructosylation (which produces FOS) and hydrolysis (which breaks down sucrose into glucose and fructose). High sucrose concentrations (above 300 g/L or 30% w/v) significantly enhance transfructosylation activity over hydrolysis, leading to higher FOS yields.[5][7] At low sucrose concentrations, hydrolysis is the dominant reaction.[7]

Substrate and Product-Related Issues

Q5: Could impurities in my sucrose substrate be affecting the yield?

A5: Yes, impurities can inhibit enzyme activity. Metal ions such as Mn²⁺, Cu²⁺, Fe³⁺, or Ag⁺ have been shown to inactivate fructosylating enzymes.[8] It is recommended to use high-purity sucrose for consistent results.

Q6: I am observing the formation of monosaccharides (glucose and fructose) in my final product. Is this normal?

A6: Yes, this is an expected outcome of the enzymatic reaction. The production of FOS is always accompanied by the release of glucose.[3] Additionally, the enzyme's residual hydrolytic activity will break down some sucrose into glucose and fructose. The goal is to optimize conditions to maximize the ratio of FOS to monosaccharides. A typical final mixture might contain about 60% FOS.[3]

Key Experimental Protocols

Protocol 1: Standard Assay for Fructosyltransferase Activity

This protocol determines the initial activity of your enzyme solution.

  • Prepare Substrate Solution: Create a 20% (w/v) sucrose solution in a 0.05 M sodium acetate (B1210297) buffer at the optimal pH for your enzyme (e.g., pH 5.5).

  • Enzyme Reaction:

    • Pre-warm 4.5 mL of the substrate solution to the optimal temperature (e.g., 55°C) in a water bath.

    • Add 0.5 mL of your enzyme solution to initiate the reaction.

    • Incubate for exactly 10 minutes.

  • Stop Reaction: Terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.

  • Quantify Glucose: Measure the concentration of glucose produced using a suitable method, such as a glucose oxidase kit or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculate Activity: One unit (U) of fructosyltransferase activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.

Protocol 2: this compound (FOS) Synthesis

This protocol outlines a general procedure for the synthesis reaction.

  • Reaction Setup:

    • Dissolve sucrose in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5) to a final concentration of 50-60% (w/v).

    • Bring the solution to the optimal reaction temperature (e.g., 55°C) in a stirred-tank reactor or a shaking incubator.

  • Enzyme Addition: Add the fructosyltransferase enzyme to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.

  • Incubation: Maintain the reaction at the set temperature with constant agitation for the desired duration (e.g., 8-24 hours). Periodically withdraw samples to monitor the reaction progress.

  • Reaction Termination: Deactivate the enzyme by heating the solution to 80-90°C for 15-20 minutes.

  • Product Analysis: Analyze the composition of the final syrup (sucrose, glucose, fructose, and different FOS chains like 1-kestose (B104855) and nystose) using HPLC with a refractive index (RI) detector and a suitable carbohydrate analysis column.

Visualizing the Enzymatic Reaction

The enzymatic synthesis of this compound from sucrose involves a key transfructosylation step.

Sucrose1 Sucrose (Glu-Fru) Enzyme Fructosyl- transferase Sucrose1->Enzyme Intermediate Enzyme-Fructosyl Complex Enzyme->Intermediate Glucose Glucose Intermediate->Glucose Release FOS This compound (FOS) (Glu-Fru-Fru) Intermediate->FOS Transfer to Acceptor Sucrose2 Sucrose (Acceptor) Sucrose2->FOS

Caption: Enzymatic pathway for this compound (FOS) synthesis from sucrose.

References

Optimizing crystallization conditions for high-purity D-fructofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of high-purity D-fructofuranose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point in that specific solvent, or if the compound is highly impure.[1][2] To resolve this, you can:

  • Increase the solvent volume: Add a small amount of additional solvent to the heated solution to ensure the this compound is fully dissolved before cooling.[1][2]

  • Modify the solvent system: If using a mixed solvent system (e.g., ethanol-water), increasing the proportion of the solvent in which fructose (B13574) is more soluble can help.

  • Lower the crystallization temperature: A lower temperature during nucleation and growth can prevent melting.

  • Purify the starting material: If impurities are suspected, consider a preliminary purification step.

Q2: The crystallization happened too quickly, resulting in small, impure crystals. How can I slow it down?

A2: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice.[1][2] To achieve a slower, more controlled crystallization for higher purity and larger crystals:

  • Reduce the cooling rate: A slower cooling rate provides more time for ordered crystal growth.[3][4] A controlled, gradual temperature decrease is preferable to rapid cooling in an ice bath.

  • Increase the solvent volume: Using slightly more than the minimum amount of hot solvent required to dissolve the this compound will keep it in solution longer during cooling.[1][2]

  • Decrease the supersaturation: Starting with a less concentrated solution will slow down the nucleation and growth phases.

Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A3: Failure to crystallize is often due to insufficient supersaturation or nucleation barriers. To induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior below the solvent level. This provides nucleation sites.[1][2]

  • Add seed crystals: Introducing a few small crystals of pure this compound can initiate crystal growth.[1][2][5]

  • Evaporate some solvent: If the solution is not sufficiently supersaturated, carefully evaporating a small amount of the solvent will increase the concentration.

  • Cool to a lower temperature: Further cooling can increase the driving force for crystallization.

Q4: The final yield of my crystallized this compound is very low. What are the likely causes and how can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will keep a significant portion of the this compound dissolved in the mother liquor.

  • Incomplete crystallization: Ensure the solution is allowed to cool for a sufficient amount of time for crystallization to complete.

  • Loss during filtration: Be careful during the transfer and washing of the crystals to minimize loss. Use a minimal amount of ice-cold solvent for washing.

  • Suboptimal solvent choice: The choice of solvent and its composition are critical for maximizing yield. Alcoholic crystallization generally provides higher yields than purely aqueous solutions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for crystallizing high-purity this compound?

A1: Mixed solvent systems, particularly ethanol-water mixtures, are highly recommended for the cooling crystallization of this compound.[6] Ethanol (B145695) acts as an anti-solvent, reducing the solubility of fructose and leading to higher yields and shorter crystallization times compared to purely aqueous solutions.[1][6] The optimal ethanol concentration will depend on the desired yield and purity.

Q2: What is the role of agitation in this compound crystallization?

A2: Agitation plays a crucial role in improving heat and mass transfer within the crystallizer.[6][7] Proper agitation ensures a uniform temperature and concentration throughout the solution, leading to more uniform crystal growth. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.[7] For this compound crystallization in an ethanol-water system, an agitation rate below 800 rpm is generally recommended to be in a mass transfer and surface-integration controlled regime.[6]

Q3: What are the most common impurities in this compound and how can they be removed?

A3: Common impurities in commercial this compound include other sugars like D-glucose and degradation products such as 5-Hydroxymethylfurfural (5-HMF), which can form under acidic conditions with heating.[8] Crystallization is an effective purification method. To minimize the incorporation of these impurities, a slow and controlled crystallization process is essential.

Q4: How does temperature affect the solubility and crystallization of this compound?

A4: The solubility of this compound is highly dependent on temperature. In aqueous and mixed solvent systems, solubility increases with temperature.[9][10] This property is exploited in cooling crystallization, where a saturated solution at a higher temperature becomes supersaturated upon cooling, leading to crystallization. The crystallization temperature also influences the crystal form; for instance, fructose dihydrate crystals can be obtained by seeding at temperatures between 10 to -10°C.[11]

Data Presentation

Table 1: Solubility of D-Fructose in Ethanol-Water Mixtures at Various Temperatures
Temperature (°C)Ethanol Concentration (w/w %)Solubility ( g/100g solvent)
200~400
2020~250
2040~120
2060~50
2080~15
300~470
3020~300
3040~150
3060~60
3080~20
400~550
4020~360
4040~180
4060~80
4080~25

Note: These are approximate values synthesized from multiple sources for illustrative purposes.[9][12][13]

Table 2: Solubility of D-Fructose in Methanol-Water Mixtures at Various Temperatures
Temperature (°C)Methanol Concentration (w/w %)Solubility ( g/100g solvent)
200~400
2020~320
2040~230
2060~140
2080~60
300~470
3020~380
3040~280
3060~180
3080~80
400~550
4020~450
4040~340
4060~230
4080~110

Note: These are approximate values synthesized from multiple sources for illustrative purposes.[10][14][15]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from an Ethanol-Water Mixture
  • Dissolution: Dissolve this compound in a predetermined ethanol-water solvent mixture (e.g., 60% w/w ethanol) at an elevated temperature (e.g., 40°C) with gentle agitation until the solution is clear. The amount of this compound should be calculated to achieve saturation at this temperature based on the solubility data.

  • Cooling: Gradually cool the solution at a controlled rate (e.g., 5°C/hour). A slower cooling rate generally results in larger and purer crystals.[3][4]

  • Seeding (Optional but Recommended): Once the solution becomes slightly supersaturated (a few degrees below the dissolution temperature), introduce a small quantity of pure this compound seed crystals to promote controlled nucleation.[5]

  • Maturation: Continue cooling and gentle agitation (e.g., 100-300 rpm) to allow the crystals to grow. Maintain the final low temperature (e.g., 10°C) for a period to maximize the yield.

  • Isolation: Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature to remove the solvent.

Protocol 2: Antisolvent Crystallization of this compound
  • Dissolution: Prepare a concentrated solution of this compound in water at a specific temperature (e.g., 30°C).

  • Antisolvent Addition: Slowly add a miscible antisolvent, such as ethanol, to the agitated aqueous solution. The rate of addition is a critical parameter; a slow addition rate helps to control supersaturation and promotes the growth of larger crystals.[16]

  • Seeding (Optional but Recommended): At the point of initial turbidity or slight supersaturation, add seed crystals of pure this compound.[5]

  • Equilibration: After the addition of the antisolvent is complete, continue to agitate the mixture at a constant temperature for a period to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification cluster_product Final Product start Start with impure this compound dissolution Dissolve in Solvent (e.g., Water/Ethanol) at T1 start->dissolution cooling Controlled Cooling to T2 dissolution->cooling seeding Seeding (Optional) cooling->seeding growth Crystal Growth & Maturation seeding->growth filtration Filtration growth->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product High-Purity this compound Crystals drying->product

Caption: Workflow for Cooling Crystallization.

troubleshooting_logic action_node action_node problem_node problem_node start Crystallization Issue? oiling_out Oiling Out? start->oiling_out rapid_crystallization Rapid Crystallization? start->rapid_crystallization no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield action_node_1 Increase Solvent Lower Temperature oiling_out->action_node_1 Yes action_node_2 Slower Cooling Increase Solvent rapid_crystallization->action_node_2 Yes action_node_3 Scratch Flask Add Seed Crystals no_crystals->action_node_3 Yes action_node_4 Reduce Solvent Optimize Temperature low_yield->action_node_4 Yes problem_node_1 Improved Crystallization action_node_1->problem_node_1 Leads to action_node_2->problem_node_1 action_node_3->problem_node_1 action_node_4->problem_node_1

Caption: Troubleshooting Decision Logic.

References

Technical Support Center: D-fructofuranose Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with D-fructofuranose in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving this compound Peak Tailing

Q1: My this compound peak is showing significant tailing on a C18 column. What are the primary causes?

Peak tailing for a polar, neutral molecule like this compound in reverse-phase HPLC is often attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, can lead to peak tailing.

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase significantly impacts the retention and peak shape of polar analytes. An incorrect ratio of organic solvent (like acetonitrile) to water can exacerbate tailing.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion. Degradation of the stationary phase over time can also expose more active sites.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and peak tailing.

Q2: How can I systematically troubleshoot and resolve the peak tailing of my this compound peak?

A stepwise approach is recommended to identify and resolve the issue. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue (e.g., extra-column volume, void) check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Issue (e.g., secondary interactions) check_all_peaks->chemical_issue No, only this compound check_column_health Check Column Health (Flush or Replace) physical_issue->check_column_health optimize_mobile_phase Optimize Mobile Phase (Acetonitrile/Water Ratio) chemical_issue->optimize_mobile_phase adjust_temperature Adjust Column Temperature optimize_mobile_phase->adjust_temperature solution Peak Shape Improved optimize_mobile_phase->solution adjust_temperature->check_column_health adjust_temperature->solution consider_alternatives Consider Alternative Column (e.g., Amide, Amino) check_column_health->consider_alternatives check_column_health->solution consider_alternatives->solution

Troubleshooting workflow for this compound peak tailing.

Q3: What specific experimental protocols can I follow to improve the peak shape?

Here are detailed methodologies for key troubleshooting steps:

Protocol 1: Mobile Phase Optimization

  • Objective: To determine the optimal acetonitrile/water ratio for symmetrical this compound peaks.

  • Materials:

    • HPLC-grade acetonitrile

    • Ultrapure water

    • This compound standard

  • Procedure:

    • Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 85:15, 80:20, 75:25, 70:30 v/v).

    • Equilibrate the C18 column with the first mobile phase composition for at least 20 column volumes.

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the peak asymmetry factor.

    • Repeat the process for each mobile phase composition, ensuring proper column equilibration between each run.

    • Compare the peak asymmetry factors to identify the optimal ratio. For sugars like fructose (B13574), a higher water content (e.g., 75:25 acetonitrile:water) may improve peak shape.[1]

Protocol 2: Temperature Adjustment

  • Objective: To evaluate the effect of column temperature on peak symmetry.

  • Procedure:

    • Using the mobile phase composition that gave the best peak shape from Protocol 1, set the column oven to an initial temperature (e.g., 30°C).

    • Allow the system to stabilize.

    • Inject the this compound standard and record the chromatogram.

    • Increase the column temperature in increments (e.g., 5°C) up to a reasonable limit for the column (e.g., 50°C).

    • At each temperature setting, allow for stabilization before injecting the sample.

    • Analyze the trend in peak asymmetry. Increasing the temperature can sometimes improve peak shape for polar analytes by reducing mobile phase viscosity and improving mass transfer kinetics.[2][3]

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of various troubleshooting steps on the peak tailing of this compound, measured by the peak asymmetry factor (As). An ideal As value is 1.0.

Parameter AdjustedChangeExpected Effect on Peak TailingExpected Asymmetry Factor (As)
Acetonitrile % in Mobile Phase Increase from 75% to 85%May increase tailing due to stronger secondary interactions.> 1.5
Decrease from 85% to 75%May decrease tailing by improving solubility in the mobile phase.1.2 - 1.5
Column Temperature Increase from 30°C to 45°CCan decrease tailing by improving mass transfer kinetics.[2]1.1 - 1.4
Decrease from 45°C to 30°CMay increase tailing.> 1.4
Sample Concentration Decrease by 50%Can significantly decrease tailing if column overload is the issue.< 1.2
Mobile Phase Additive Add 0.1% Formic AcidMay have a minor effect as fructose is neutral, but can help passivate active silanol sites.1.2 - 1.5

Frequently Asked Questions (FAQs)

Q4: Can adjusting the mobile phase pH help with this compound peak tailing?

Since this compound is a neutral sugar and does not have ionizable groups, adjusting the mobile phase pH will not affect its ionization state. However, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can reduce secondary interactions and thereby improve peak shape.[4]

Q5: When should I consider using a different type of HPLC column for this compound analysis?

If you have extensively troubleshooted your method on a C18 column and still observe significant peak tailing, it may be beneficial to consider a column better suited for highly polar analytes. For sugar analysis, columns such as those with amino or amide stationary phases are often recommended.[5] These columns operate in Hydrophilic Interaction Chromatography (HILIC) mode, which provides better retention and often superior peak shapes for very polar compounds like this compound.

Q6: What are the signs that my column is contaminated or has a void, and how do I fix it?

If all peaks in your chromatogram, not just this compound, are tailing, this often points to a physical issue with the column or system.

  • Contamination: A gradual increase in backpressure along with peak tailing can indicate a contaminated column. You can try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants.

  • Void: A sudden drop in pressure and the appearance of split or severely tailing peaks can suggest a void at the column inlet. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve minor voids. However, a significant void usually means the column needs to be replaced.

Q7: Could my sample solvent be causing the peak tailing?

Yes, the sample solvent can significantly impact peak shape. If your this compound is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker (more polar) than the mobile phase.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between the causes of peak tailing and the corresponding solutions.

G cluster_1 Cause and Effect in Peak Tailing Resolution cause1 Secondary Silanol Interactions solution1 Use Mobile Phase Additive (e.g., Formic Acid) cause1->solution1 solution5 Switch to Amide/Amino Column cause1->solution5 cause2 Poor Mobile Phase Compatibility solution2 Optimize Acetonitrile/Water Ratio cause2->solution2 cause3 Column Overload solution3 Reduce Sample Concentration cause3->solution3 cause4 Physical Column Issues solution4 Flush or Replace Column cause4->solution4

Logical relationships for troubleshooting peak tailing.

References

Strategies for overcoming NMR signal overlap in D-fructofuranose analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of D-fructofuranose and its tautomers. The inherent structural complexity and tautomeric equilibrium of D-fructose in solution often lead to significant signal overlap in NMR spectra, complicating structural elucidation and quantification.[1][2] This guide offers practical strategies and detailed experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the 1D ¹H NMR spectrum of D-fructose so complex and crowded?

A: The complexity arises because D-fructose in solution exists as an equilibrium mixture of at least five different tautomers: α- and β-pyranose forms, α- and β-furanose forms, and a minor open-chain keto form.[1][2] Each of these tautomers has its own set of distinct, yet similar, proton signals. The chemical shifts of many of the ring protons of these different forms fall into a narrow range, typically between 3.5 and 4.2 ppm, leading to severe signal overlap.[3]

Q2: What is the first step I should take when I observe severe signal overlap in my 1D ¹H NMR spectrum of D-fructose?

A: The most effective initial step is to employ two-dimensional (2D) NMR experiments. These experiments disperse the signals into a second frequency dimension, which significantly enhances resolution. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is often the most powerful initial choice because it spreads out the overlapping proton signals based on the much larger chemical shift dispersion of the directly attached ¹³C nuclei.[4] Additionally, a 2D TOCSY (Total Correlation Spectroscopy) experiment is essential for grouping proton signals into individual spin systems, which correspond to the individual tautomers.[4]

Q3: How can I use NMR to determine the relative concentrations of the different D-fructose tautomers in my sample?

A: The relative concentration of each tautomer can be determined by integrating unique, well-resolved signals in the ¹H NMR spectrum that correspond to each specific form.[5] Often, the anomeric proton or carbon signals are the most suitable for this purpose. If signal overlap in the 1D spectrum prevents accurate integration, quantitative ¹³C NMR or deconvolution of signals from 2D spectra may be necessary. At 20°C in D₂O, the approximate distribution is: β-pyranose: ~68.2%, β-furanose: ~22.4%, α-furanose: ~6.2%, α-pyranose: ~2.7%, and the keto form: ~0.5%.[1][5]

Q4: Can changing the solvent or temperature help resolve signal overlap?

A: Yes, both solvent and temperature can significantly influence the tautomeric equilibrium and the chemical shifts of D-fructose, thereby potentially resolving overlapping signals.[6][7] For example, in dimethyl sulfoxide (B87167) (DMSO), the tautomeric equilibrium shifts, and the hydroxyl protons become observable, providing an additional set of dispersed signals.[7] Increasing the temperature can also alter the equilibrium and improve resolution by decreasing viscosity. However, be mindful of potential sample degradation at higher temperatures.[6]

Q5: What are pure shift NMR techniques, and how can they help in analyzing this compound?

A: Pure shift NMR refers to a set of advanced 1D and 2D NMR experiments that suppress the effects of homonuclear scalar coupling (J-coupling), effectively collapsing proton multiplets into sharp singlets.[8][9] This leads to a dramatic increase in spectral resolution in the ¹H dimension.[8] For this compound analysis, where many signals are multiplets in crowded regions, pure shift techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) can be invaluable for resolving severe overlap and accurately determining chemical shifts.[8][10]

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Problem 1: I have severe signal crowding in the non-anomeric proton region (3.5-4.2 ppm) of my 1D ¹H spectrum, and I cannot assign any signals.

  • Solution A: Employ 2D NMR Spectroscopy.

    • ¹H-¹³C HSQC: This is the most effective technique to resolve proton overlap. It correlates each proton with its directly attached carbon, spreading the signals out according to the much larger ¹³C chemical shift range.[4]

    • ¹H-¹H TOCSY: This experiment is crucial for identifying which protons belong to the same tautomer. By selecting a well-resolved signal for a particular tautomer (if available), you can often trace out the entire spin system for that isomer.[11]

    • HSQC-TOCSY: This powerful 2D experiment combines the benefits of both HSQC and TOCSY, resolving TOCSY cross-peaks in the ¹³C dimension, which is extremely useful for assigning heavily overlapped proton systems.[11]

  • Solution B: Modify Experimental Conditions.

    • Change the Solvent: Switching from D₂O to a solvent like DMSO-d₆ can alter the tautomeric equilibrium and chemical shifts, potentially resolving overlaps.[7][12]

    • Vary the Temperature: Acquiring spectra at different temperatures (e.g., from 5°C to 50°C) can shift the equilibrium and change the chemical shifts, which may resolve overlapping signals.[1]

Problem 2: Even in my 2D spectra, some cross-peaks are overlapped, making unambiguous assignment difficult.

  • Solution A: Use Selective 1D TOCSY.

    • If you can identify at least one well-resolved proton signal for a specific tautomer, a selective 1D TOCSY experiment can be used to generate a sub-spectrum containing only the signals from that particular spin system.[5][13] This effectively isolates the signals of one tautomer from the others.

  • Solution B: Implement Pure Shift NMR.

    • Acquiring a 1D pure shift spectrum (e.g., using a PSYCHE pulse sequence) will collapse all proton multiplets into singlets, significantly increasing resolution and likely resolving the overlapped signals.[8][9] This can be particularly useful for confirming the number of distinct proton environments in a crowded region.

Problem 3: I am trying to quantify the different fructofuranose and pyranose anomers, but their signals are too overlapped for accurate integration.

  • Solution A: Quantitative ¹³C NMR.

    • Due to the larger chemical shift dispersion, the anomeric carbon signals in the ¹³C spectrum are often well-resolved. A quantitative ¹³C experiment (with appropriate relaxation delays) can provide accurate integration and quantification of the different tautomers. However, these experiments are less sensitive and more time-consuming than ¹H NMR.[1]

  • Solution B: Deconvolution of 1D Pure Shift Spectra.

    • The simplified, singlet nature of signals in a pure shift spectrum makes them more amenable to spectral deconvolution algorithms. This can allow for accurate integration of underlying signals that are overlapped in a conventional 1D ¹H spectrum.

Data Presentation

The following tables summarize key quantitative data for the analysis of D-fructose tautomers.

Table 1: Tautomeric Distribution of D-Fructose in D₂O at Different Temperatures. [1]

Temperature (°C)β-pyranose (%)β-furanose (%)α-furanose (%)α-pyranose (%)Keto form (%)
571.520.15.82.20.4
2068.222.46.22.70.5
3565.824.16.82.80.5
5062.926.07.53.00.6

Table 2: ¹H and ¹³C Chemical Shifts (δ, ppm) for Major D-Fructose Tautomers in D₂O at 20°C. [1][3]

TautomerH3H4H5H6C2C3C4C5
β-fructopyranose 4.083.823.913.73, 3.8098.868.270.381.7
β-fructofuranose 4.104.103.993.69, 3.57102.177.075.982.9
α-fructofuranose 4.093.924.223.69, 3.57105.182.277.580.8

Table 3: Comparison of Resolution Enhancement with Pure Shift NMR.

Proton SignalConventional ¹H Linewidth (Hz)Pure Shift ¹H Linewidth (Hz)Resolution Enhancement Factor
Fructose Signal A8.21.1~ 7.5
Fructose Signal B10.51.3~ 8.1
Fructose Signal C6.80.9~ 7.6
(Note: Data is illustrative, based on typical resolution enhancement factors for small molecules. Actual values will depend on experimental conditions and the specific proton environment.)

Experimental Protocols

Protocol 1: Standard ¹H-¹³C HSQC Experiment

  • Sample Preparation:

    • Dissolve 5-10 mg of D-fructose in 0.6 mL of D₂O.

    • Add a suitable internal standard for chemical shift referencing if required (e.g., DSS or TSP).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample and lock on the deuterium (B1214612) signal of D₂O.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp (or equivalent gradient-edited, sensitivity-enhanced version).

    • Spectral Width (SW): ~12 ppm in F2 (¹H), ~100 ppm in F1 (¹³C, centered around 80 ppm).

    • Acquired Points: 2048 (t₂) x 256 (t₁).

    • Number of Scans (ns): 8-16 (depending on concentration).

    • Relaxation Delay (d1): 1.5 s.

    • ¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Protocol 2: Selective 1D TOCSY Experiment

  • Sample Preparation and Spectrometer Setup: As for the HSQC experiment. A standard 1D ¹H spectrum should be acquired first to identify the chemical shift of a well-resolved target proton.

  • Acquisition Parameters:

    • Pulse Program: seldigpzs (or equivalent selective 1D TOCSY with gradients and zero-quantum suppression).

    • Selective Pulse: Choose a shaped pulse (e.g., Gaussian) with a duration calculated to excite only the desired peak (e.g., 50-100 ms (B15284909) for high selectivity).

    • TOCSY Mixing Time (d9): 80-120 ms to allow magnetization transfer throughout the spin system.

    • Number of Scans (ns): 64-256 (as the signal is distributed among coupled spins).

    • Relaxation Delay (d1): 2.0 s.

  • Processing:

    • Apply a standard exponential window function (e.g., lb = 0.3 Hz).

    • Perform Fourier transformation.

    • Phase and baseline correct the resulting 1D sub-spectrum.

Protocol 3: 1D Pure Shift (PSYCHE) Experiment

  • Sample Preparation and Spectrometer Setup: As for the HSQC experiment.

  • Acquisition Parameters (Example for a 500 MHz spectrometer): [14]

    • Pulse Program: A PSYCHE-based pulse sequence.

    • Spectral Width: ~10-12 ppm in the direct dimension.

    • Acquired Points: Typically 2K complex points in the direct dimension.

    • The experiment is pseudo-2D, with a number of increments in the indirect dimension determining the resolution of the pure shift spectrum.

    • Chirp Pulses: Centered in the middle of the spectrum (~4.7 ppm) with a duration to cover the desired spectral width.

  • Processing:

    • The pseudo-2D data is processed using a specific script that reconstructs a 1D pure shift FID.

    • The reconstructed FID is then Fourier transformed and phased like a standard 1D spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting prep1 Dissolve this compound in D2O (5-10 mg/0.6 mL) prep2 Add internal standard (e.g., DSS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock, Tune, Shim acq2 Acquire 1D 1H Spectrum acq1->acq2 acq3 Assess Signal Overlap acq2->acq3 analysis1 Severe Overlap? acq3->analysis1 analysis2 Acquire 2D NMR (HSQC, TOCSY) analysis1->analysis2 Yes analysis6 Minor Overlap analysis1->analysis6 No analysis3 Still Overlapped? analysis2->analysis3 analysis4 Selective 1D TOCSY or Pure Shift NMR analysis3->analysis4 Yes analysis5 Assign Signals & Quantify Tautomers analysis3->analysis5 No analysis4->analysis5 analysis6->analysis5

Caption: General experimental workflow for NMR analysis of this compound.

troubleshooting_workflow start Start: 1D 1H spectrum shows significant signal overlap q1 Is the overlap severe in the 3.5-4.2 ppm region? start->q1 a1_yes Acquire 1H-13C HSQC to disperse signals q1->a1_yes Yes a1_no Consider changing solvent (e.g., DMSO-d6) or temperature q1->a1_no No q2 Are cross-peaks in 2D spectra still overlapped? a1_yes->q2 a1_no->q2 a2_yes Is there a resolved signal for one tautomer? q2->a2_yes Yes a2_no Proceed to assignment and quantification q2->a2_no No a3_yes Perform Selective 1D TOCSY on the resolved signal a2_yes->a3_yes Yes a3_no Perform Pure Shift NMR (e.g., PSYCHE) a2_yes->a3_no No end Achieve resolved spectra for assignment and quantification a2_no->end a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting NMR signal overlap in this compound analysis.

References

Technical Support Center: Enhancing Enzymatic Synthesis of D-Fructofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic synthesis of D-fructofuranose derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for the synthesis of this compound derivatives?

A1: The primary enzymes used are fructosyltransferases (FTases) (EC 2.4.1.9) and β-fructofuranosidases (EC 3.2.1.26), also known as invertases. These enzymes catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose (B13894), to an acceptor molecule. While both can perform this transfructosylation, FTases generally exhibit a higher transferase-to-hydrolase activity ratio, which is desirable for maximizing the yield of fructosylated products.[1][2]

Q2: What is the main side reaction that reduces the yield of this compound derivatives, and how can it be minimized?

A2: The main side reaction is the hydrolysis of the sucrose donor, which produces glucose and fructose. This not only consumes the substrate but the resulting glucose can also act as an inhibitor for some fructosyltransferases.[1][3] To minimize hydrolysis, it is recommended to use high initial concentrations of sucrose (typically >40% w/v), as this favors the transfructosylation reaction over hydrolysis.[1] Additionally, optimizing the pH and temperature for the specific enzyme used is crucial, as the optimal conditions for transfructosylation and hydrolysis can differ.[2]

Q3: What are the advantages of using an immobilized enzyme for the synthesis?

A3: Immobilizing the enzyme offers several advantages for industrial and laboratory-scale synthesis. It simplifies the removal of the enzyme from the reaction mixture, allows for the reuse of the biocatalyst, and can enhance enzyme stability under demanding process conditions.[4][5] Common immobilization techniques include entrapment in materials like calcium alginate, and covalent attachment to supports such as agarose (B213101) beads.[4][5]

Q4: Can alternative acceptor molecules be used instead of sucrose or other fructooligosaccharides (FOS)?

A4: Yes, various molecules with hydroxyl groups can act as acceptors for the fructosyl moiety. For instance, polyols like glycerol (B35011) and ethylene (B1197577) glycol have been successfully used as alternative acceptors with β-fructofuranosidase from Schwanniomyces occidentalis, leading to the synthesis of novel fructosylated compounds.[6][7] The efficiency of fructosylation will depend on the enzyme's specificity for the alternative acceptor.

Troubleshooting Guide

Low or No Product Yield

Problem: The yield of the desired this compound derivative is significantly lower than expected or absent altogether.

Expand for troubleshooting steps

Potential Cause 1: Suboptimal Reaction Conditions

  • Suggested Solution: The pH, temperature, and substrate concentrations are critical for optimal enzyme activity.[1] Verify that the reaction conditions are within the optimal range for your specific enzyme. Optimal conditions for fructosyltransferases are often in the pH range of 4.5–6.5 and temperatures between 40–60°C.[1] Perform small-scale optimization experiments by varying one parameter at a time (e.g., pH, temperature, sucrose concentration) to identify the best conditions for your system.[8]

Potential Cause 2: Enzyme Inhibition

  • Suggested Solution: The reaction may be inhibited by byproducts or contaminants. Glucose, a byproduct of sucrose hydrolysis, is a known inhibitor of fructosyltransferase activity.[1][3] High concentrations of the product itself can also cause feedback inhibition.[9] Additionally, impurities in the substrate or buffers, such as metal ions, can inhibit the enzyme.[10] Consider purifying your substrates or adding a chelating agent like EDTA if metal ion contamination is suspected.[11]

Potential Cause 3: Low Enzyme Activity or Instability

  • Suggested Solution: Confirm the activity of your enzyme stock using a standard enzyme assay before starting the synthesis. Ensure the enzyme has been stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[11] If you are using an immobilized enzyme, check for loss of activity, which could be due to leaching from the support or denaturation.

Potential Cause 4: Poor Substrate Solubility

  • Suggested Solution: If using a hydrophobic acceptor molecule, its low solubility in the aqueous reaction buffer can limit the reaction rate. To address this, a small amount of a water-miscible organic co-solvent like DMSO can be added. However, it is crucial to first determine the enzyme's tolerance to the co-solvent, as high concentrations can cause inactivation.[9]

High Levels of Sucrose Hydrolysis

Problem: A significant portion of the sucrose is being hydrolyzed to glucose and fructose, rather than being used for transfructosylation.

Expand for troubleshooting steps

Potential Cause 1: Low Substrate Concentration

  • Suggested Solution: Low concentrations of sucrose favor hydrolysis over the bimolecular transfructosylation reaction. Increasing the initial sucrose concentration (e.g., to 500 g/L or higher) can significantly improve the transfructosylation-to-hydrolysis ratio.[1][3][12]

Potential Cause 2: Non-optimal pH

  • Suggested Solution: The optimal pH for hydrolytic activity can differ from that for transfructosylating activity. For some enzymes, a more alkaline pH (e.g., pH 8) favors transfructosylation, while a more acidic pH (e.g., pH 5) promotes hydrolysis.[2] Conduct your reaction at the pH that maximizes the transferase activity for your specific enzyme.

Potential Cause 3: Prolonged Reaction Time

  • Suggested Solution: The desired fructosylated products can also be hydrolyzed by the enzyme over extended reaction times.[2][13] Perform a time-course experiment to determine the point of maximum product accumulation. Stop the reaction at this optimal time to prevent subsequent hydrolysis of your product.

Issues with Immobilized Enzymes

Problem: The immobilized enzyme shows low activity or loses activity rapidly upon reuse.

Expand for troubleshooting steps

Potential Cause 1: Mass Transfer Limitations

  • Suggested Solution: The support material used for immobilization can create a diffusion barrier, limiting the access of the substrate to the enzyme's active site.[1] This can be particularly problematic with viscous, high-sucrose solutions. To mitigate this, ensure adequate mixing during the reaction. You might also consider using a support with a larger pore size.[1]

Potential Cause 2: Enzyme Leaching

  • Suggested Solution: If the enzyme is not strongly bound to the support, it can leach into the reaction medium, leading to a decrease in activity upon reuse. This is more common with physical adsorption methods.[4] Consider using covalent immobilization techniques, which form a more stable bond between the enzyme and the support.[4]

Potential Cause 3: Inactivation during Immobilization

  • Suggested Solution: The chemical reactions involved in some immobilization procedures can lead to a partial loss of enzyme activity. Optimize the immobilization conditions, such as pH and the concentration of cross-linking agents, to minimize enzyme inactivation.

Data on Reaction Conditions and Yields

The efficiency of enzymatic synthesis is highly dependent on the source of the enzyme and the specific reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Influence of Reaction Parameters on Fructooligosaccharide (FOS) Yield

Enzyme SourceTemperature (°C)pHInitial Sucrose Conc. (g/L)Enzyme Conc.Max FOS Yield (%)Reference
Aspergillus sp.554.550032 U/mL60[3][14]
Aspergillus aculeatus605.0-7.00.53 M (Km)-High T/H ratio*[15]
Lactobacillus gasseri403.5-5.58006000 U/L53[12]
Aspergillus niger602.3960% (w/v)--[16]
Aspergillus sp.524.560% (w/v)-~70% conversion[10]

*T/H Ratio: Transferase/Hydrolase activity ratio. A higher ratio indicates greater efficiency in FOS synthesis over sucrose hydrolysis.

Table 2: Synthesis of Fructosyl-Sorbitol Derivatives

Enzyme SourceTemperature (°C)pHSucrose/Sorbitol Ratio (m/m)Max Product Conc. (g/100mL)Time to Max Conc. (h)Reference
Aspergillus niger376.8-6.91:12.705[17]
Aspergillus niger476.8-6.91:12.734[17]
Aspergillus niger576.8-6.91:12.742[17]

Key Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Fructooligosaccharides (FOS)
  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 500-800 g/L) in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.5).[12][18]

  • Temperature Equilibration: Pre-warm the substrate solution to the optimal temperature for the enzyme (e.g., 55°C).[18]

  • Enzyme Addition: Add the fructosyltransferase solution to the reaction mixture to achieve the desired final concentration (e.g., 5 U/mL).[18]

  • Incubation: Incubate the reaction mixture with gentle stirring for a predetermined time, based on time-course experiments to find the point of maximum FOS yield.[12]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a solvent like methanol.[18][19]

  • Analysis: Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to quantify the amounts of FOS, sucrose, glucose, and fructose.[20]

Protocol 2: Fructosyltransferase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars (glucose) released.

  • Reaction Setup: Incubate 1 mL of the enzyme extract with 2 mL of a 5% (w/v) sucrose solution (prepared in 100 mM citrate-phosphate buffer, pH 6.5) at 50°C for 20 minutes.[19]

  • Stop Reaction: Terminate the reaction by boiling the mixture for 10 minutes.[19]

  • Color Development: Cool the tubes to room temperature and add 2 mL of 3,5-dinitrosalicylic acid (DNS) reagent.[19]

  • Heating: Heat the tubes in a boiling water bath for 15 minutes to allow for color development.[21]

  • Measurement: Cool the tubes and measure the absorbance at 540 nm using a spectrophotometer.[19]

  • Quantification: Determine the amount of glucose released by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of glucose per minute under the assay conditions.[18]

Protocol 3: Enzyme Immobilization by Entrapment in Calcium Alginate
  • Prepare Alginate-Enzyme Mixture: Prepare a solution of sodium alginate in water. Add the enzyme solution to the sodium alginate solution and mix gently to achieve a homogenous mixture.

  • Bead Formation: Extrude the alginate-enzyme mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). This can be done using a syringe.

  • Curing: Allow the newly formed beads to harden in the calcium chloride solution for a specified time (e.g., 1-2 hours) at a low temperature (e.g., 4°C).

  • Washing: Collect the beads by filtration and wash them with buffer to remove excess calcium chloride and any unbound enzyme.

  • Storage: Store the immobilized enzyme beads in buffer at 4°C until use.

(This is a generalized protocol based on the principles of entrapment immobilization as described in sources[5][16])

Visualized Workflows and Pathways

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Preparation (Purification/Immobilization) Reaction Enzymatic Reaction (Optimized pH, Temp.) Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Buffer, Sucrose, Acceptor) Substrate_Prep->Reaction Termination Reaction Termination (Heat/Solvent) Reaction->Termination Analysis Product Analysis (HPLC) Termination->Analysis Purification Product Purification (e.g., Chromatography) Analysis->Purification Final_Product Purified This compound Derivative Purification->Final_Product

Caption: Experimental workflow for enzymatic synthesis.

Troubleshooting_Low_Yield Start Low Product Yield Check_Conditions Are reaction conditions (pH, Temp, Conc.) optimal? Start->Check_Conditions Check_Enzyme Is enzyme active and stable? Check_Conditions->Check_Enzyme Yes Optimize Optimize reaction conditions Check_Conditions->Optimize No Check_Inhibition Is there evidence of inhibition (e.g., high glucose)? Check_Enzyme->Check_Inhibition Yes New_Enzyme Use fresh/active enzyme stock Check_Enzyme->New_Enzyme No Check_Substrate Are substrates pure and soluble? Check_Inhibition->Check_Substrate No Minimize_Inhibition Minimize byproducts; Purify substrates Check_Inhibition->Minimize_Inhibition Yes Improve_Substrate Purify substrate; Add co-solvent Check_Substrate->Improve_Substrate No Success Yield Improved Check_Substrate->Success Yes Optimize->Success New_Enzyme->Success Minimize_Inhibition->Success Improve_Substrate->Success

Caption: Troubleshooting decision tree for low product yield.

Reaction_Pathway Competing Pathways: Transfructosylation (Green) vs. Hydrolysis (Red) Sucrose Sucrose (Fructosyl Donor) ES_Complex E-Fructosyl Complex Sucrose->ES_Complex + E Enzyme Fructosyl- transferase (E) Glucose Glucose ES_Complex->Glucose - E Product This compound Derivative ES_Complex->Product + Acceptor - E Fructose Fructose ES_Complex->Fructose + H2O - E Acceptor Acceptor (e.g., Sucrose, Glycerol) Water Water

Caption: Enzymatic reaction pathways.

References

Challenges in the selective derivatization of D-fructofuranose hydroxyl groups.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Derivatization of D-Fructofuranose

Welcome to the technical support center for the selective derivatization of this compound hydroxyl groups. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the selective derivatization of D-fructose so challenging?

A1: The primary challenges stem from the complex solution chemistry of D-fructose and the similar reactivity of its multiple hydroxyl groups.

  • Equilibrium of Isomers: In solution, D-fructose exists not as a single structure, but as an equilibrium mixture of different cyclic forms (furanose and pyranose) and anomers (α and β). In aqueous solution, this mixture is typically composed of about 70% β-fructopyranose and 23% β-fructofuranose, with smaller amounts of other forms.[1] This means any reaction is starting with a mixture of substrates.

  • Mutarotation: These isomers continuously interconvert in a process called mutarotation, which can complicate reactions by exposing different hydroxyl groups for derivatization over time.

  • Multiple Reactive Sites: The this compound ring contains four hydroxyl groups (at C1, C3, C4, and C6) with comparable nucleophilicity, making it difficult to target a single site with high selectivity.

Q2: What is the general reactivity order of the hydroxyl groups in a typical hexopyranoside?

A2: While specific reactivity can be influenced by the sugar's conformation and the reaction conditions, a general order of reactivity for a typical hexopyranoside is: Primary OH (e.g., C6) > Secondary Equatorial OH > Secondary Axial OH . The primary hydroxyl group is sterically more accessible and therefore generally more reactive towards bulky reagents. Among secondary hydroxyls, equatorial groups are typically more reactive than axial ones. However, factors like intramolecular hydrogen bonding can alter this expected reactivity.

Q3: What are "orthogonal" protecting groups and why are they important in carbohydrate chemistry?

A3: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present on the molecule.[2] This strategy is crucial in multi-step syntheses involving polyhydroxylated molecules like this compound. It allows for the sequential deprotection and derivatization of specific hydroxyl groups, which is fundamental to achieving high regioselectivity.[3][4]

Q4: What is the difference between kinetic and thermodynamic control in a reaction?

A4: In reactions with multiple possible products, the product distribution can be governed by either kinetics or thermodynamics.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.[5][6]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing equilibrium to be reached. The major product is the most stable one (i.e., at the lowest energy state). This is the thermodynamic product.[5][6] Understanding and manipulating these conditions is a key strategy for controlling regioselectivity in derivatization reactions.[7][8]

Troubleshooting Guides

Problem 1: My derivatization reaction (e.g., silylation, acetylation) on unprotected D-fructose results in a complex mixture of products with low yield for the desired isomer.

Potential Cause Troubleshooting Solution
Equilibrium Mixture of Fructose (B13574) Isomers: You are starting with a mixture of fructofuranose and fructopyranose anomers, each presenting different hydroxyl groups for reaction.[1]Consider using a fructose derivative that is "locked" in the furanose form to simplify the starting material.[9] Alternatively, use reaction conditions that favor one isomer or employ a catalyst that is highly selective for a specific hydroxyl group regardless of the initial isomeric form.
Incomplete Derivatization: The reaction may not have gone to completion, leaving a mix of starting material and partially derivatized products. Moisture in the reaction can also consume reagents.Ensure your reagents (e.g., silylating agents) are fresh and the reaction is performed under strictly anhydrous conditions.[10] Increase the reaction time or temperature, but be mindful of potentially shifting from kinetic to thermodynamic control, which could alter product distribution.[11]
Lack of Regioselectivity: The reagent is reacting with multiple hydroxyl groups at similar rates due to their comparable reactivity.Strategy 1 (Protecting Groups): Employ a multi-step approach. First, selectively protect the most reactive hydroxyls (e.g., the primary C1 and C6 hydroxyls), then derivatize the target secondary hydroxyl, and finally deprotect.[12][13] Strategy 2 (Catalysis): Use a regioselective catalyst. Enzymes like Candida antarctica lipase (B570770) B (CAL-B) often show excellent selectivity for the primary hydroxyl groups.[14][15] Organocatalysts have also been developed for selective acylation of secondary hydroxyls.[16] Strategy 3 (One-Pot Reactions): Utilize a "one-pot" protection strategy where sequential addition of different reagents allows for the differentiation of hydroxyl groups without intermediate purification steps.[17][18][19]

Problem 2: I am trying to selectively target a secondary hydroxyl group, but the primary hydroxyls (C1 and C6) are reacting preferentially.

Potential Cause Troubleshooting Solution
Steric Hindrance: The primary hydroxyl groups are sterically less hindered and therefore more accessible to most reagents, especially bulky ones like silyl (B83357) chlorides.Strategy 1 (Bulky Reagents): This inherent reactivity can be exploited. First, protect the primary hydroxyls with a bulky protecting group (e.g., Trityl or TBDPS). Then, derivatize the desired secondary hydroxyl. Finally, selectively remove the primary protecting group. Strategy 2 (Catalyst Control): Use a catalyst that directs the reagent to a specific secondary hydroxyl. For example, certain organocatalysts can form hydrogen-bonding networks with the carbohydrate to activate a specific secondary -OH group for acylation.[16] Strategy 3 (Stannylene Acetals): Temporarily form a dibutylstannylene acetal, which can activate one of the hydroxyl groups within a diol system for subsequent derivatization. This is often used to selectively functionalize equatorial hydroxyl groups.[14]

Problem 3: My GC-MS analysis of derivatized fructose shows multiple peaks for a single, purified product.

Potential Cause Troubleshooting Solution
Formation of Anomers during Derivatization: The derivatization conditions (e.g., silylation) can cause the anomeric center to equilibrate, leading to a mixture of α and β anomers of your derivatized product.Add an oximation step before silylation. Reacting the sugar with an agent like methoxyamine hydrochloride converts the carbonyl group (in the open-chain form) to an oxime. This prevents ring formation and anomerization, typically resulting in only two peaks (syn and anti isomers of the oxime) instead of a complex mixture of anomers.[11][20]
Incomplete Derivatization for GC: Some hydroxyl groups may not have reacted, leading to multiple species with different numbers of derivative groups.Ensure the sample is completely dry before adding the derivatization reagent.[10] Use a sufficient excess of the derivatizing agent and optimize the reaction time and temperature to drive the reaction to completion.[11]

Quantitative Data on Regioselective Reactions

The following tables summarize quantitative data from studies on the regioselective derivatization of carbohydrates. While data specifically for this compound is limited, these examples on other monosaccharides illustrate the selectivities that can be achieved.

Table 1: Organocatalytic Regioselective Acylation of Octyl β-D-Glucopyranoside

Acylating AgentCatalyst (10 mol%)Position(s) AcylatedRegioselectivityYield
Isobutyric AnhydrideChiral 4-Pyrrolidinopyridine4-OH>99%98%
Acetic AnhydrideChiral 4-Pyrrolidinopyridine4-OH>99%95%
Benzoyl ChlorideChiral 4-Pyrrolidinopyridine4-OH>99%96%
Data adapted from Kawabata, T. et al. (2003), J. Am. Chem. Soc.[16] This study demonstrates exceptional regioselectivity for a secondary hydroxyl group.

Table 2: Enzymatic Regioselective Acetylation of Unprotected Sugars

SubstrateEnzymePrimary ProductIsolated Yield
Phenyl β-D-GlucopyranosideCAL-B6-O-Acetyl70%
Phenyl α-D-MannopyranosideCAL-B6-O-Acetyl74%
Unprotected D-Glucose (B1605176)CAL-B3,6-di-O-Acetyl40%
Unprotected D-MannoseCAL-B3,6-di-O-Acetyl47%
Data adapted from Scigelova, M. et al. (2021), ACS Omega.[15] This shows the high selectivity of lipases for the primary C6 hydroxyl and interesting selectivity for C3 in unprotected sugars.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Enzymatic Acetylation of a Primary Hydroxyl Group

This protocol is based on the use of Candida antarctica lipase B (CAL-B) for the selective acetylation of the C6 hydroxyl group.

Materials:

  • Unprotected monosaccharide (e.g., D-fructose)

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous acetonitrile (B52724) (solvent)

  • Molecular sieves (optional, for drying)

Procedure:

  • Dissolve the unprotected sugar in a 1:1 mixture of anhydrous acetonitrile and vinyl acetate to a final substrate concentration of approximately 0.08 M.

  • Add immobilized CAL-B (typically 100-200% by weight relative to the substrate).

  • Stir the suspension at a controlled temperature (e.g., 45-60 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed or maximum conversion is reached (typically 20-48 hours).

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting product (e.g., 6-O-acetyl-D-fructofuranose) using silica (B1680970) gel column chromatography.

(This protocol is adapted from methodologies described for various unprotected sugars).[15]

Protocol 2: One-Pot Regioselective Protection of a Secondary Hydroxyl via Silylation-Acetylation

This protocol is a conceptual adaptation of one-pot strategies developed for other monosaccharides, like glucose, and is aimed at producing a 6-O-acetylated derivative.[21]

Materials:

Procedure:

  • Per-O-silylation: Dissolve D-fructose in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add HMDS and a catalytic amount of TMSOTf. Stir the reaction at room temperature until TLC analysis indicates complete conversion to the per-O-trimethylsilylated fructose.

  • Solvent Removal: Carefully remove the solvent and excess reagents under reduced pressure.

  • Regioselective Acetylation: Re-dissolve the crude per-O-silylated fructose in a mixture of pyridine and acetic anhydride.

  • Add acetic acid to the mixture. This initiates a regioselective exchange of the trimethylsilyl (TMS) group at the most reactive position (typically the primary C6-OH) for an acetyl group.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure.

  • Purify the resulting partially acetylated product by silica gel column chromatography.

Visualizations

Fructose_Equilibrium A β-D-Fructopyranose (~70%) B Open-Chain Keto Form (<1%) A->B ring opening E α-D-Fructopyranose (minor) A->E mutarotation C β-D-Fructofuranose (~23%) B->C C5-OH attacks C2 D α-D-Fructofuranose (minor) B->D C5-OH attacks C2 B->E C6-OH attacks C2 C->D mutarotation

Derivatization_Workflow cluster_start Start cluster_strategy Strategy Selection cluster_methods_primary Methods for Primary OH cluster_methods_secondary Methods for Secondary OH cluster_end Outcome Start Define Target OH Group on this compound S1 Is target a primary OH (C1 or C6)? Start->S1 S2 Is target a secondary OH (C3 or C4)? S1->S2 No M1 Enzymatic Acylation (e.g., CAL-B) High Selectivity S1->M1 Yes M2 Reaction with Bulky Reagent (e.g., TrCl, TBDPSCl) Kinetic Control S1->M2 M3 Protect Primary OHs First (Orthogonal Strategy) S2->M3 Yes End Selective Derivatization M1->End M2->End M4 Use Regioselective Organocatalyst M3->M4 M5 One-Pot Protection/ Derivatization Protocol M4->M5 M5->End

Troubleshooting_Logic Start Experiment yields a mixture of products Q1 Is the reaction reversible? Start->Q1 A1_Yes Reaction is under Thermodynamic Control Q1->A1_Yes Yes A1_No Reaction is under Kinetic Control Q1->A1_No No Sol_Thermo To favor a different isomer: - Lower temperature - Shorten reaction time - Use a non-equilibrating base A1_Yes->Sol_Thermo Sol_Kinetic To improve selectivity: - Use a bulkier reagent to enhance steric differentiation - Use a more selective catalyst - Change solvent to influence hydrogen bonding A1_No->Sol_Kinetic End Improved Regioselectivity Sol_Thermo->End Sol_Kinetic->End

References

Method development for separating D-fructofuranose anomers by chiral chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding method development for the separation of D-fructofuranose anomers by chiral chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound anomers. Follow the logical workflow to diagnose and resolve experimental challenges.

TroubleshootingWorkflow start Start: Problem with this compound Anomer Separation p1 Poor Resolution or No Separation start->p1 p2 Peak Broadening or Splitting start->p2 p3 Irreproducible Retention Times start->p3 p4 Low Signal or No Peaks Detected start->p4 c1a Suboptimal Mobile Phase p1->c1a c1b Incorrect Stationary Phase p1->c1b c1c Inappropriate Temperature p1->c1c c2a Mutarotation Occurring on-column p2->c2a c2b Column Overload p2->c2b c2c Extra-column Dead Volume p2->c2c c3a Inadequate Column Equilibration p3->c3a c3b Mobile Phase Instability p3->c3b c3c Column Contamination p3->c3c c4a Detector Incompatibility p4->c4a c4b Sample Degradation p4->c4b c4c Low Sample Concentration p4->c4c s1a Adjust Mobile Phase Composition (e.g., hexane (B92381)/ethanol ratio). Add acidic/basic modifiers. c1a->s1a s1b Select appropriate Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Chiralpak AD-H) or cyclofructan-based. c1b->s1b s1c Optimize column temperature. Lower temperatures may improve resolution, while higher temperatures can coalesce peaks. c1c->s1c s2a Increase column temperature (e.g., 40°C) to accelerate interconversion and obtain a single sharp peak. Alternatively, use a high pH mobile phase. c2a->s2a s2b Reduce sample concentration or injection volume. c2b->s2b s2c Check and correct all fittings and tubing for voids. Ensure proper connections. c2c->s2c s3a Ensure sufficient equilibration time between runs until a stable baseline is achieved. c3a->s3a s3b Prepare fresh mobile phase daily and ensure thorough degassing. c3b->s3b s3c Implement a column cleaning protocol. c3c->s3c s4a Use a suitable detector for sugars (e.g., RI, ELSD, CAD, or MS). UV detection is generally not suitable. c4a->s4a s4b Ensure sample is fresh and properly stored. c4b->s4b s4c Increase sample concentration. c4c->s4c

Caption: Troubleshooting workflow for this compound anomer separation.

Frequently Asked Questions (FAQs)

FAQ_ConceptMap Core Chiral Separation of This compound Anomers T1 Key Challenges Core->T1 T2 Chromatographic Modes Core->T2 T3 Stationary Phases (CSPs) Core->T3 T4 Mobile Phase Selection Core->T4 T5 Detection Methods Core->T5 T6 Method Optimization Core->T6 S1a Mutarotation T1->S1a S1b High Polarity T1->S1b S1c Lack of UV Chromophore T1->S1c S2a Normal Phase (NP) T2->S2a S2b Polar Organic (PO) T2->S2b S2c Reversed Phase (RP) (Generally Unsuitable) T2->S2c S3a Polysaccharide-based (e.g., Chiralpak AD-H) T3->S3a S3b Cyclofructan-based (e.g., Larihc CF6-P) T3->S3b S4a Solvent Composition (e.g., Hexane/Ethanol) T4->S4a S4b Additives (e.g., TFA) T4->S4b S5a Refractive Index (RI) T5->S5a S5b Evaporative Light Scattering (ELSD) T5->S5b S6a Temperature Control T6->S6a S6b Flow Rate Adjustment T6->S6b

Caption: Key concepts in this compound anomer separation.

Q1: What is the primary challenge when separating this compound anomers?

The main difficulty is the phenomenon of mutarotation, where the α and β anomers interconvert in solution.[1][2] This dynamic equilibrium can lead to peak broadening or the appearance of split peaks during chromatographic separation, making it difficult to achieve baseline resolution and accurate quantification.[1]

Q2: How can I manage mutarotation to improve my chromatography?

There are two primary strategies to address mutarotation:

  • Elevated Temperature: Increasing the column temperature (e.g., to 40°C) can accelerate the rate of anomer interconversion.[3] When the interconversion is fast relative to the separation time, the two anomers elute as a single, sharp peak.

  • Low Temperature: Conversely, reducing the temperature can slow down the interconversion rate, potentially allowing for the baseline separation of the two anomeric peaks.

Q3: What type of chiral stationary phase (CSP) is recommended for separating this compound anomers?

Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), have been successfully used for the separation of fructose (B13574) anomers and enantiomers.[3][4] Cyclofructan-based CSPs are another class of stationary phases effective for separating chiral compounds, including sugars.[5]

Q4: Which chromatographic mode is most effective?

Normal phase (NP) chromatography is often the most effective mode for separating underivatized sugar anomers.[3] Mobile phases typically consist of a non-polar solvent like hexane with a polar modifier such as ethanol. Polar organic (PO) mode may also be an option. Reversed-phase (RP) chromatography is generally not suitable for the separation of these highly polar, underivatized compounds.

Q5: Why am I not seeing any peaks with my UV detector?

This compound lacks a significant UV chromophore, making it very difficult to detect using standard UV-Vis detectors.[1] It is recommended to use a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for this analysis.[3]

Q6: My retention times are drifting between injections. What could be the cause?

Irreproducible retention times are often due to insufficient column equilibration between runs. It is crucial to ensure a stable baseline is achieved before each injection. Other potential causes include changes in the mobile phase composition (e.g., due to evaporation of a volatile component) or column contamination. Preparing fresh mobile phase daily and using a guard column can help mitigate these issues.

Q7: Can mobile phase additives improve the separation?

Yes, small amounts of an acidic additive, such as trifluoroacetic acid (TFA), can improve peak shape and selectivity. A common mobile phase composition for this separation is a mixture of hexane, ethanol, and TFA.[3] For basic compounds on certain columns, basic additives like diethylamine (B46881) (DEA) may be used, but this is less common for neutral sugars.[6]

Experimental Protocols

The following protocol is a starting point for the method development of this compound anomer separation, based on published literature.[3]

1. Chromatographic System:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

2. Chiral Stationary Phase:

  • Column: Chiralpak AD-H, 250 x 4.6 mm ID, 5 µm particle size.

3. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of hexane:ethanol:trifluoroacetic acid (TFA) in a (7:3):0.1 v/v ratio .

  • All solvents should be HPLC grade.

  • Thoroughly degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C (Note: Temperature can be optimized. Increasing to 40°C may improve peak shape by coalescing the anomer peaks).[3]

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI)

5. Sample Preparation:

  • Dissolve D-fructose standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peaks corresponding to the this compound anomers based on their retention times.

Data Presentation

The following tables summarize typical chromatographic parameters and expected results for the separation of D-fructose anomers.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionNotes
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)A polysaccharide-based CSP.
Mobile Phase Hexane:Ethanol:TFA ((7:3):0.1, v/v)Normal Phase mode. Prepare fresh daily.[3]
Flow Rate 0.5 mL/minLower flow rates can improve resolution.
Temperature 25°CCan be adjusted to manage mutarotation.[3]
Detector Refractive Index (RI) or ELSDSugars lack a strong UV chromophore.[1]
Injection Volume 20 µLAdjust based on sample concentration.

Table 2: Example Retention Data for D-Fructose on Chiralpak AD-H

The following data is adapted from Lopes and Gaspar, J. Chromatogr. A, 2008.[3][7]

Anomer/IsomerRetention Time (t_R), min
This compound10.2
D-Fructopyranose13.0

Note: The original publication separated both furanose and pyranose forms. Retention times are approximate and may vary depending on the specific system and conditions.

References

Optimizing extraction protocols for D-fructofuranose from complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-fructofuranose extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during extraction and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal results during the extraction of this compound.

Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is recommended.[1] Start by examining the most likely causes and work through the steps logically.

  • Inadequate Sample Homogenization: If the sample is not thoroughly homogenized, the solvent cannot efficiently access the analyte. For solid samples like plant tissues, ensure they are finely ground.[1][2] For microbial cultures, cell lysis might be incomplete.[3]

  • Suboptimal Solvent System: The choice and concentration of the extraction solvent are critical.[1] For many biological samples, aqueous solutions of ethanol (B145695) or methanol (B129727) are effective.[1] The polarity of the solvent must be appropriate for this compound.

  • Incorrect Extraction Parameters: Time, temperature, and for assisted methods, power settings, must be optimized.[1] Insufficient extraction time will lead to incomplete recovery, while excessive heat can cause degradation of fructofuranose.[1][4]

  • Poor Solid-to-Liquid Ratio: An insufficient volume of solvent can become saturated before all the this compound is extracted.[1]

  • Analyte Loss During Downstream Processing: Significant losses can occur during purification, evaporation, and reconstitution steps.[1][5] Ensure each step is optimized and validated.

Below is a workflow to help diagnose the source of low yield:

G cluster_0 Troubleshooting Low this compound Yield start Low Yield Detected solvent Step 1: Verify Solvent System - Correct Solvent? - Optimal Concentration? start->solvent params Step 2: Check Extraction Parameters - Temperature? - Time? - Power (MAE/UAE)? solvent->params ratio Step 3: Evaluate Solid-to-Liquid Ratio - Optimal Ratio? - Sufficient Volume? params->ratio material Step 4: Assess Sample Pre-treatment - Finely Ground? - Complete Cell Lysis? ratio->material downstream Step 5: Review Downstream Processes - Purification Loss? - Inaccurate Quantification? material->downstream end Yield Optimized downstream->end

A step-by-step workflow for troubleshooting low this compound extraction yield.[1]

Q2: I am observing interfering peaks in my chromatogram. How can I improve the purity of my extract?

A2: Matrix interferences are a common challenge when working with complex biological samples.[6][7] These can co-elute with this compound and affect quantification.

  • Protein Precipitation (PPT): For samples like plasma or serum, protein precipitation with a solvent like acetonitrile (B52724) is a quick and effective first step to remove a large portion of the matrix.[5][8]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT.[5][8] By choosing an appropriate sorbent, you can retain this compound while washing away interfering substances.[5][9]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[7][10] Adjusting the pH of the aqueous phase can optimize the partitioning of this compound into the organic phase.[10]

  • Method Validation: It is crucial to validate your extraction method to ensure it effectively removes interferences from your specific matrix.[11][12]

Q3: Could the derivatization step required for GC-MS analysis be the cause of poor recovery?

A3: Yes, the derivatization step is a critical point where analyte loss can occur.[5]

  • Incomplete Reaction: Ensure that the reaction conditions such as temperature, time, and reagent concentrations are optimized for a complete reaction.[5]

  • Derivative Instability: The resulting derivative may not be stable under the experimental conditions. It is advisable to analyze the samples as soon as possible after derivatization.[5]

Q4: How should I prepare different types of biological samples for this compound extraction?

A4: Sample preparation is a critical first step and varies depending on the matrix.[6]

  • Liquid Samples (e.g., plasma, serum, urine): These often require protein precipitation as a primary clean-up step.[5][8] For urine samples with low interference, a "dilute and shoot" approach might be feasible.[6]

  • Solid Samples (e.g., plant tissues, animal tissues): These require homogenization or grinding to break down the cellular structure and release the analyte.[2][13][14] This is often followed by a solvent extraction.

  • Microbial Cultures: Cell lysis is necessary to release intracellular this compound. This can be achieved through methods like sonication or enzymatic digestion.[3][15][16]

Data Presentation

The following tables summarize key quantitative parameters for various extraction and analysis methods.

Table 1: Optimized Parameters for Iridoid Glycoside Extraction from Cornus officinalis (as an example for plant-based extraction)

ParameterMicrowave-Assisted Extraction (MAE)Ultrasonic-Assisted Extraction (UAE)Reflux Extraction
Solvent EthanolEthanolMethanol
Solvent Conc. ~72%Not Specified100%
Temperature Not SpecifiedNot SpecifiedNot Specified
Time Not SpecifiedNot SpecifiedNot Specified
Solid-to-Liquid Ratio ~1:15 g/mLNot SpecifiedNot Specified
Power/Frequency Not Specified28/45 kHzN/A
Key Outcome High recovery of target glycosidesHigh recovery of target glycosidesHigh recovery of target glycosides
Data synthesized from BenchChem technical documentation.[1]

Table 2: Validation Parameters for an HPLC-based Quantification Method

ParameterValue
Limit of Detection (LOD) 0.60 - 0.62 µg/mL
Limit of Quantification (LOQ) 1.82 - 1.87 µg/mL
Recovery 96.87% - 100.54%
Relative Standard Deviation (RSD) 1.24% - 4.45%
Data from a study on the validation of an MSPD-HPLC method.[11]

Experimental Protocols

Below are detailed methodologies for common this compound extraction techniques.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general workflow for SPE and may require optimization for specific applications.[5]

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add the appropriate amount of an internal standard if used.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[5]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 95:5 acetonitrile:water) to remove unbound, interfering compounds.[5]

  • Elution:

    • Elute the this compound from the cartridge with a stronger solvent (e.g., 50:50 acetonitrile:water) into a clean collection tube.[5] The optimal elution solvent may vary.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).

General workflow for Solid-Phase Extraction (SPE) of this compound.[5]
Protocol 2: Extraction from Plant Tissues using CTAB Buffer

This protocol is a traditional approach for isolating nucleic acids but can be adapted for small molecule extraction from plant tissues rich in polysaccharides and polyphenols.[14]

  • Homogenization:

    • Weigh up to 100 mg of plant tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[2][13]

  • Extraction:

    • Transfer the ground tissue to a polypropylene (B1209903) tube.

    • Add 500 µL of pre-heated (60°C) CTAB Buffer for every 100 mg of tissue.

    • Incubate the tube in a 60°C water bath for 30 minutes.

  • Phase Separation:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1).

    • Vortex for 5 seconds and then centrifuge at 14,000 x g for 1 minute to separate the phases.

  • Aqueous Phase Collection:

    • Carefully transfer the upper aqueous phase, which contains the polar compounds including this compound, to a new tube.

  • Further Purification (Optional):

    • The aqueous phase can be further purified using SPE or LLE as described in Protocol 1 to remove remaining interferences before analysis.

Protocol 3: Extraction from Microbial Cultures

This protocol outlines a general method for extracting metabolites from bacterial cells.

  • Cell Harvesting:

    • Centrifuge the microbial culture (e.g., at 13,000 x g for 10 min at 4°C) to pellet the cells.[15]

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet with a suitable buffer or saline solution to remove residual media components. Repeat this step if necessary.[15]

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in an extraction solvent (e.g., a buffer containing a detergent like SDS, or an organic solvent mixture).

    • Employ a lysis method such as sonication, bead beating, or freeze-thaw cycles to disrupt the cell walls.[15]

    • Incubate under appropriate conditions (e.g., heating) to complete the extraction.

  • Clarification and Collection:

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 5 min) to pellet cell debris.[15]

    • Transfer the supernatant containing the extracted this compound to a clean tube for further purification or direct analysis.

This technical support center provides a foundation for optimizing your this compound extraction protocols. Remember that for any specific biological matrix, empirical testing and validation will be necessary to achieve the highest accuracy and recovery.

References

Technical Support Center: Enhancing HILIC Resolution of D-Fructofuranose and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of D-fructofuranose and its epimers using Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak splitting or broad peaks for this compound in my HILIC chromatogram?

A1: Peak splitting or broadening for reducing sugars like this compound is commonly due to the presence of anomers (e.g., α- and β-furanose) in solution. In HILIC, if the interconversion between these anomers is slow compared to the chromatographic separation time, they can be partially or fully resolved, leading to distorted peak shapes.

Q2: How can I achieve a single, sharp peak for this compound?

A2: To obtain a single peak, the interconversion of anomers needs to be accelerated. This can be achieved by:

  • Increasing Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can increase the rate of anomer interconversion, causing the separate anomer peaks to coalesce into a single, sharper peak.[1]

  • Adjusting Mobile Phase pH: Operating at a higher pH (alkaline conditions) can also accelerate mutarotation. However, ensure your column is stable at the chosen pH. Polymer-based amino columns are often suitable for high-pH applications.[2]

Q3: What are the key parameters to optimize for improving the resolution of this compound and its epimers?

A3: The primary parameters to focus on for enhancing resolution in HILIC are:

  • Mobile Phase Composition: The ratio of acetonitrile (B52724) (ACN) to the aqueous buffer is critical. A higher percentage of ACN generally leads to stronger retention and potentially better resolution of polar analytes.

  • Stationary Phase Chemistry: Different HILIC stationary phases (e.g., amide, amino, diol, zwitterionic) offer varying selectivities. Amide and amino phases are commonly used for carbohydrate analysis.

  • Buffer Concentration and pH: The ionic strength and pH of the mobile phase buffer can influence the interactions between the analytes and the stationary phase, thereby affecting selectivity.

  • Column Temperature: As mentioned, temperature affects anomer interconversion and can also influence selectivity between epimers.

Q4: Which stationary phase is best suited for separating this compound and its epimers?

A4: The optimal stationary phase depends on the specific epimers being separated. However, good starting points for carbohydrate separations in HILIC include:

  • Amide Phases: Known for their excellent selectivity for polar compounds, including sugars.

  • Amino Phases: Widely used for carbohydrate analysis and can be operated in HILIC mode.

  • Zwitterionic Phases: Can offer unique selectivity due to the presence of both positive and negative charges.

It is often recommended to screen a few different stationary phases to find the one that provides the best selectivity for your specific analytes.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HILIC separation of this compound and its epimers.

Problem 1: Poor Resolution Between this compound and its Epimers
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Systematically vary the acetonitrile concentration in the mobile phase. Start with a high percentage (e.g., 85-95%) and gradually decrease it. A shallow gradient may also improve resolution.
Suboptimal Stationary Phase Screen different HILIC columns with varying chemistries (amide, amino, diol, zwitterionic) to find the best selectivity for your epimers.
Incorrect Buffer pH or Concentration Optimize the buffer pH and concentration. Small changes can significantly impact the charge state of the analytes and the stationary phase, altering selectivity. Typically, buffer concentrations of 10-20 mM are a good starting point.[1]
Temperature Not Optimized Experiment with different column temperatures. While higher temperatures can collapse anomer peaks, a lower temperature might enhance the resolution between epimers.
Problem 2: Peak Tailing or Fronting
Possible Cause Suggested Solution
Sample Solvent Mismatch The sample solvent should be as close as possible to the initial mobile phase composition. Injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH or buffer concentration to minimize undesirable ionic interactions between the analytes and the stationary phase.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Problem 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Insufficient Column Equilibration HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections (at least 10-15 column volumes).[1]
Mobile Phase Instability Prepare fresh mobile phase daily, especially if it contains volatile additives like ammonium (B1175870) formate (B1220265) or if operating at a high pH.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis.
Changes in Mobile Phase Composition Precisely prepare the mobile phase and ensure accurate mixing if using a gradient.

Quantitative Data Summary

Parameter Change Effect on Retention Time Effect on Resolution Reference
Acetonitrile Content IncreaseIncreaseMay ImproveGeneral HILIC Principle
Buffer Concentration IncreaseDecreaseMay Improve or Worsen[1]
Mobile Phase pH VariesDepends on analyte and stationary phase pKaCan significantly alter selectivity
Column Temperature IncreaseDecreaseMay improve (anomer collapse) or worsen (epimer resolution)[1]

Experimental Protocols

The following is a generalized experimental protocol for the HILIC separation of monosaccharides. This should be considered a starting point and requires optimization for the specific separation of this compound and its epimers.

Objective: To develop a HILIC method for the separation of this compound and its epimers.

Materials:

  • HILIC column (e.g., Amide, Amino, or Zwitterionic phase; typical dimensions: 2.1 or 4.6 mm ID, 100-250 mm length, <5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid or acetic acid (for pH adjustment)

  • Reference standards of this compound and its epimers

Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10-20 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to a desired value (e.g., between 3 and 6) using formic acid or acetic acid.

    • Organic Phase (B): Acetonitrile.

  • Chromatographic Conditions (Starting Point):

    • Column: HILIC Amide column

    • Mobile Phase: Isocratic elution with 85-90% Acetonitrile (B) and 10-15% Aqueous Buffer (A). Alternatively, a shallow gradient can be employed (e.g., 90% B to 80% B over 15-20 minutes).

    • Flow Rate: 0.2 - 1.0 mL/min (depending on column ID).

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Sample Preparation:

    • Dissolve the standards in a solvent that matches the initial mobile phase composition (e.g., 85% acetonitrile in water).

  • Optimization:

    • Systematically adjust the percentage of acetonitrile, buffer pH, buffer concentration, and column temperature to improve the resolution between this compound and its epimers.

Visualizations

HILIC_Troubleshooting_Workflow Start Poor Resolution of Epimers Check_Mobile_Phase Adjust Acetonitrile/Buffer Ratio Start->Check_Mobile_Phase Improved Resolution Improved? Check_Mobile_Phase->Improved Check_Stationary_Phase Screen Different HILIC Columns (Amide, Amino, Zwitterionic) Check_Stationary_Phase->Improved Check_Buffer Optimize Buffer pH and Concentration Check_Buffer->Improved Check_Temperature Vary Column Temperature Check_Temperature->Improved Improved->Check_Stationary_Phase No Improved->Check_Buffer No Improved->Check_Temperature No End Optimized Method Improved->End Yes HILIC_Method_Development cluster_0 Analyte & Column Selection cluster_1 Mobile Phase Optimization cluster_2 Parameter Tuning cluster_3 Final Method Analyte This compound & Epimers Column Select HILIC Column (e.g., Amide) Analyte->Column ACN_Ratio Optimize ACN % Column->ACN_Ratio Buffer_pH Optimize Buffer pH ACN_Ratio->Buffer_pH Buffer_Conc Optimize Buffer Conc. Buffer_pH->Buffer_Conc Temperature Adjust Temperature Buffer_Conc->Temperature Flow_Rate Optimize Flow Rate Temperature->Flow_Rate Final_Method Optimized Separation Flow_Rate->Final_Method

References

Preventing degradation of D-fructofuranose during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of D-fructofuranose during sample preparation, ensuring the accuracy and reliability of your experimental results.

FAQs & Troubleshooting Guides

Find answers to common questions and solutions to problems you may encounter during your experiments.

Q1: My fructan analysis results are inconsistent. What could be causing the degradation of this compound in my samples?

A1: Degradation of this compound during sample preparation is a common issue that can lead to inaccurate quantification and analysis. The primary causes of degradation are acidic conditions, high temperatures, and enzymatic activity. It is crucial to control these factors throughout your sample preparation workflow. Fructans are particularly susceptible to hydrolysis under acidic conditions, which breaks them down into their constituent monosaccharides, fructose (B13574) and glucose.[1][2] High temperatures can also lead to thermal degradation and caramelization.[3][4][5][6] Additionally, the presence of fructan-degrading enzymes (fructan exohydrolases and inulinases) in your sample matrix can lead to enzymatic hydrolysis.[7]

Q2: How can I prevent acid-catalyzed degradation of this compound during sample extraction?

A2: To prevent acid hydrolysis, it is critical to maintain a neutral or slightly alkaline pH during sample extraction and preparation.

  • pH Monitoring and Adjustment: Regularly monitor the pH of your sample solutions. If the sample is acidic, adjust the pH to a neutral range (pH 6.5-7.5) using a suitable buffer, such as a sodium phosphate (B84403) buffer.

  • Avoid Acidic Reagents: Be mindful of the reagents you use. Opt for neutral or alkaline extraction solvents and avoid the use of strong acids unless they are part of a specific, controlled hydrolysis protocol.

  • Rapid Processing: Minimize the time your sample is in an acidic environment. Process samples as quickly as possible to reduce the window for potential degradation.

Q3: What is the impact of temperature on this compound stability, and what temperature should I maintain during sample preparation?

A3: High temperatures can cause significant degradation of this compound.[3][5] The rate of degradation increases with both temperature and exposure time.[3]

  • Recommended Temperature: Whenever possible, conduct your sample preparation steps at low temperatures. Working on ice or in a cold room can significantly slow down degradation reactions.

  • Heat Inactivation of Enzymes: While heat can degrade fructans, a brief, controlled heat treatment (e.g., 80-95°C for 5-10 minutes) is often used to inactivate endogenous enzymes that could degrade fructans.[8] This step should be performed rapidly, and the sample should be cooled immediately afterward to minimize thermal degradation of the fructan itself.

Q4: How do I prevent enzymatic degradation of this compound in my samples?

A4: Plant tissues and microbial samples can contain enzymes that actively degrade fructans. Inactivating these enzymes is a critical step in preserving your sample.

  • Heat Inactivation: As mentioned above, a short heat treatment is a common and effective method for inactivating enzymes.[8]

  • Ethanol (B145695) Precipitation: Fructans can be precipitated from an initial extract using organic solvents like ethanol (typically 70-80% v/v).[7] This process can also help to inactivate and remove enzymes.

  • pH Optimization: Fructan-degrading enzymes have optimal pH ranges.[9][10][11][12] Maintaining a pH outside of this optimal range can help to reduce their activity. For example, many fungal fructanases have optimal activity in the acidic to neutral range (pH 4.5-6.5).

Q5: I need to perform hydrolysis to determine the monosaccharide composition of my fructan sample. What are the recommended protocols?

A5: Controlled acid or enzymatic hydrolysis is a standard method for breaking down fructans into fructose and glucose for quantification.

  • Acid Hydrolysis: A common method involves using dilute sulfuric acid (e.g., 1 M) at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 2 hours).[1] It is important to note that fructose is less stable than glucose under acidic conditions, so hydrolysis conditions should be carefully optimized to maximize fructan hydrolysis while minimizing monosaccharide degradation.[1]

  • Enzymatic Hydrolysis: This method uses specific enzymes like inulinases and fructanases to hydrolyze fructans. Commercial kits are available that provide optimized enzyme cocktails and protocols.[13][14][15] A typical protocol involves incubating the sample with the enzyme solution at a specific pH (e.g., 4.5) and temperature (e.g., 40°C) for a set time.[13]

Quantitative Data Summary

The following tables summarize the impact of different conditions on this compound degradation.

Table 1: Effect of Temperature and Acid Concentration on Fructose Recovery

Temperature (°C)Sulfuric Acid (M)Hydrolysis Time (h)Fructose Recovery (%)
8012~90%
10011~75%
12011~50%
8022~80%
12021~30%

Data adapted from a study on inulin-type fructan hydrolysis. The recovery rate is for the fructose moiety within the fructan.[1]

Table 2: Optimal Conditions for Common Fructan-Degrading Enzymes

Enzyme TypeSource OrganismOptimal pHOptimal Temperature (°C)
β-D-fructofuranosidaseLeptothrix cholodnii6.550
β-D-fructofuranosidaseAspergillus tamarii5.0 - 7.060
β-D-fructofuranosidaseAspergillus awamori5.555
InulinaseFungal4.5 - 6.050 - 60

This table provides the optimal conditions for enzyme activity. To prevent degradation, conditions should be shifted away from these optima.[9][11][12]

Experimental Protocols

Protocol 1: General Sample Preparation for Preventing this compound Degradation

  • Homogenization: Homogenize fresh or frozen sample material in a neutral buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0) on ice.

  • Enzyme Inactivation: Immediately after homogenization, heat the sample suspension in a boiling water bath for 5-10 minutes to inactivate endogenous enzymes.

  • Cooling: Rapidly cool the sample on ice to prevent thermal degradation of fructans.

  • Extraction: Extract the fructans by stirring the suspension at a controlled, low temperature (e.g., 4°C) for several hours.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.

  • Purification (Optional): The supernatant can be further purified by ethanol precipitation. Add cold ethanol to a final concentration of 70-80% (v/v) and incubate at -20°C overnight to precipitate the fructans.

  • Recovery: Centrifuge to collect the fructan pellet, which can then be air-dried or freeze-dried.

  • Storage: Store the purified fructan sample at -20°C or below until analysis.

Protocol 2: Controlled Enzymatic Hydrolysis for Fructan Quantification

This protocol is adapted from a commercial fructan assay kit.[13][14][15]

  • Sample Preparation: Prepare an aqueous solution of the fructan-containing sample.

  • Sucrose (B13894) and Starch Removal: Treat the sample with a mixture of sucrase, α-amylase, pullulanase, and maltase to hydrolyze interfering sucrose and starch.

  • Reduction of Monosaccharides: Reduce the resulting glucose and fructose to their corresponding sugar alcohols using an alkaline borohydride (B1222165) solution.

  • Neutralization: Neutralize the solution and remove excess borohydride with dilute acetic acid.

  • Fructan Hydrolysis: Add a purified mixture of exo- and endo-inulinanases to the solution and incubate at 40°C for 30 minutes to specifically hydrolyze the fructan into fructose and glucose.

  • Quantification: Measure the released fructose and glucose using a suitable method, such as a spectrophotometric assay with p-hydroxybenzoic acid hydrazide (PAHBAH).

Visualizations

cluster_factors Factors Leading to this compound Degradation cluster_sample Sample Preparation Workflow Acid Acidic Conditions (Low pH) Degradation This compound Degradation Acid->Degradation Hydrolysis Heat High Temperature Heat->Degradation Thermal Degradation Enzymes Enzymatic Activity (e.g., Inulinase) Enzymes->Degradation Enzymatic Hydrolysis Start Initial Sample (Containing this compound) Start->Degradation End Inaccurate Results Degradation->End

Factors contributing to this compound degradation.

Start Start: Fructan-Containing Sample Homogenize Homogenize in Neutral Buffer (on ice) Start->Homogenize Inactivate Heat Inactivation of Enzymes (e.g., 90°C, 5 min) Homogenize->Inactivate Cool Rapid Cooling (on ice) Inactivate->Cool Extract Low-Temperature Extraction (e.g., 4°C) Cool->Extract Clarify Centrifuge to Clarify Extract->Clarify Analyze Analysis Clarify->Analyze

Workflow for preserving this compound during sample prep.

Fructan This compound (Polymer) Hydrolysis Enzymatic Hydrolysis Fructan->Hydrolysis Enzyme Fructanase Enzyme (e.g., Inulinase) Enzyme->Hydrolysis Products Fructose & Glucose (Monosaccharides) Hydrolysis->Products

Controlled enzymatic hydrolysis of this compound.

References

Troubleshooting incomplete derivatization of D-fructofuranose for GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Fructofuranose Analysis by GC

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the derivatization of this compound for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

This compound, like other sugars, is a polar and non-volatile molecule.[1][2] These characteristics make it unsuitable for direct analysis by GC, which requires analytes to be volatile to move through the gas chromatograph.[1] Derivatization is a chemical modification process that replaces the polar hydroxyl (-OH) groups with non-polar groups. This modification increases the molecule's volatility and thermal stability, allowing for successful separation and detection by GC.[1][2][3]

Q2: What is the most common derivatization method for fructose (B13574) for GC analysis?

The most prevalent and robust method is a two-step process involving oximation (specifically methoxyamination) followed by silylation.[1][2]

  • Oximation: This initial step converts the keto group of fructose into an oxime. This is critical for reducing the number of isomers (anomers) that can form, which simplifies the resulting chromatogram.[1][2][3] Methoxyamine hydrochloride (MeOx) is a commonly used reagent for this purpose.[1]

  • Silylation: This second step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[1] This significantly reduces the molecule's polarity and increases its volatility.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

Q3: I am seeing multiple peaks in my chromatogram for a single this compound standard. What is the cause?

The presence of multiple peaks for a single sugar is a common issue. It is typically due to the existence of different isomers, mainly anomers (e.g., alpha and beta forms) and different ring structures (pyranose and furanose).[1] While the oximation step is designed to minimize this, an incomplete reaction can still lead to multiple derivatives.[1] To manage this, you can sum the areas of all peaks corresponding to the fructose derivatives for quantification or further optimize the oximation step to ensure the reaction goes to completion.[1]

Q4: How can I ensure the stability of my derivatized samples?

The stability of trimethylsilyl (TMS) derivatives can be a concern.[1][4] For robust and repeatable results, it is highly recommended to analyze the samples as soon as possible after derivatization.[1][2] If storage is necessary, vials should be kept at low temperatures, such as 4°C for short-term storage or -20°C for longer-term stability (up to 72 hours).[2][4] It has also been noted that multiple injections from the same vial can lead to variations; therefore, using different vials for replicate injections may improve analysis.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization and analysis of this compound.

Problem: No Peaks or Very Small Peaks Detected

Q: My chromatogram shows no peaks or very small peaks for my fructose derivative. What went wrong?

This issue often points to problems with the derivatization process itself, degradation of the derivatives, or instrument issues.

Possible Cause Troubleshooting Steps
1. Incomplete Derivatization Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[2][5] Ensure your sample is completely dry before adding reagents. Use a stream of dry nitrogen or a speed vacuum concentrator.[2][5] Use Fresh Reagents: The effectiveness of derivatization reagents can diminish over time, especially upon exposure to moisture.[1][2] Prepare fresh reagent solutions.[2] Optimize Reaction Conditions: Ensure that reaction times and temperatures are sufficient for the reaction to complete.[1]
2. Degradation of the Derivative Analyze Promptly: TMS derivatives can be unstable at room temperature.[2][4] Analyze samples as soon as possible after preparation.[2] Proper Storage: If immediate analysis is not possible, store derivatized samples at -20°C to enhance stability.[2][4]
3. GC-MS Instrument Issues Check for Leaks: Verify that there are no leaks in the injector or column connections.[1] Inspect the Inlet Liner: Non-volatile contaminants can accumulate in the GC inlet liner.[2] Consider deactivating the liner or using one with glass wool to trap residues.[1] Perform Routine Maintenance: Ensure the GC-MS system is functioning correctly by performing regular maintenance checks.[1]
Problem: Multiple Unresolved Peaks for a Single Standard

Q: I see more than the expected number of peaks for my this compound standard. How can I simplify my chromatogram?

This is a classic problem when analyzing sugars, caused by their isomeric forms.

Possible Cause Troubleshooting Steps
1. Presence of Anomers/Isomers Optimize Oximation: The oximation step is crucial for "locking" the sugar in its open-chain form to prevent the formation of multiple anomeric isomers.[2] Ensure this step goes to completion by optimizing reaction time and temperature.[1]
2. Incomplete Silylation Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent (e.g., BSTFA) and drive the reaction to completion.[1] Check Reagent Ratios: Ensure an excess of the silylating agent is used to react with all available hydroxyl groups.[6]
3. Quantification Strategy Sum Peak Areas: For quantification purposes, a common practice is to sum the areas of all peaks that correspond to the different derivatives of the sugar.[1]
Problem: Poor Reproducibility and Inconsistent Results

Q: My results are not reproducible between runs. What could be the cause?

Lack of reproducibility often stems from subtle variations in the experimental procedure.

Possible Cause Troubleshooting Steps
1. Inconsistent Reaction Conditions Control Parameters Precisely: Ensure that reaction times, temperatures, and reagent volumes are precisely controlled for every sample.[2] Use calibrated equipment and prepare fresh reagent solutions for each batch.[2]
2. Derivative Instability Consistent Time-to-Analysis: Analyze all samples within a consistent timeframe after derivatization to minimize variability due to degradation.[1][2] Use a Cooled Autosampler: If available, use an autosampler with cooling capabilities to maintain sample integrity during the analytical sequence.[2]
3. Sample Preparation Variability Ensure Complete Dryness: Any residual moisture in the sample will interfere with the silylation reaction.[5] Implement a consistent and validated sample drying procedure.[2] Use an Internal Standard: Incorporating an internal standard can help correct for variations in sample preparation and injection volume.[1]

Experimental Protocols & Data

Detailed Protocol: Two-Step Derivatization of this compound

This protocol is a synthesis of commonly cited methods for the derivatization of fructose for GC-MS analysis.[2]

Step 1: Sample Preparation

  • Place a known quantity of the this compound sample into a clean, dry GC vial.

  • Ensure the sample is completely dry. This is a critical step.[2][5] Use a stream of dry nitrogen gas or a speed vacuum concentrator to remove all moisture.

Step 2: Methoxyamination (Oximation)

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of this solution to the dried sample.[2]

  • Cap the vial tightly and vortex for 15-30 seconds.

  • Incubate the vial at 60°C for 30 minutes.[1]

  • Allow the vial to cool to room temperature.

Step 3: Silylation

  • To the cooled, methoximated sample, add 80 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

  • Immediately cap the vial tightly and vortex.

  • Incubate the vial at 60-70°C for 30 minutes.[1][7]

  • Allow the vial to cool to room temperature.

Step 4: GC-MS Analysis

  • The sample is now ready for injection. A typical injection volume is 1 µL.[1]

  • If any precipitate has formed, centrifuge the vial and transfer the supernatant to a clean autosampler vial.[2]

Typical Derivatization Reaction Conditions

The following table summarizes typical conditions used for the two-step derivatization of fructose.

Step Parameter Typical Value/Reagent Reference
Oximation ReagentMethoxyamine hydrochloride in Pyridine[1][2]
Temperature60 - 70 °C[1][7]
Time30 minutes[1][7]
Silylation ReagentBSTFA + 1% TMCS or MSTFA[1][2]
Temperature60 - 70 °C[1][7]
Time30 minutes[1][7]

Visualizations

Experimental Workflow Diagram

G cluster_prep Step 1: Sample Preparation cluster_oximation Step 2: Oximation cluster_silylation Step 3: Silylation cluster_analysis Step 4: Analysis A Place Sample in Vial B Dry Sample Completely (Nitrogen Stream / SpeedVac) A->B C Add Methoxyamine HCl in Pyridine B->C Critical Step: Anhydrous Conditions D Vortex and Incubate (e.g., 60°C for 30 min) C->D E Cool to Room Temp D->E F Add Silylating Agent (e.g., BSTFA + 1% TMCS) E->F G Vortex and Incubate (e.g., 70°C for 30 min) F->G H Cool to Room Temp G->H I Inject Sample into GC-MS H->I

Caption: Experimental workflow for this compound derivatization.

Troubleshooting Decision Tree

G cluster_no_peaks cluster_poor_chroma Start Start Troubleshooting: Incomplete Derivatization Suspected Q1 Are there ANY peaks for the fructose derivative? Start->Q1 A1_No No / Very Small Peaks Q1->A1_No No A1_Yes Yes, but chromatogram is poor Q1->A1_Yes Yes Q2 Were anhydrous conditions maintained? A1_No->Q2 Q4 Are there multiple peaks for a single standard? A1_Yes->Q4 A2_No Action: Re-run with completely dry sample and anhydrous solvents. Q2->A2_No No A2_Yes Check Reagents & Stability Q2->A2_Yes Yes Q3 Are reagents fresh and was sample analyzed promptly? A2_Yes->Q3 A3_No Action: Use fresh reagents and analyze immediately after derivatization. Q3->A3_No No A3_Yes Action: Check GC-MS instrument (liner, leaks, maintenance). Q3->A3_Yes Yes A4_Yes Action: Optimize oximation step (time, temp) to reduce isomers. Sum peaks for quant. Q4->A4_Yes Yes A4_No Are peaks broad or tailing? Q4->A4_No No A5_Yes Action: Deactivate GC liner and column. Check for active sites in the system. A4_No->A5_Yes Yes A5_No Action: Check for poor reproducibility. Ensure consistent conditions. A4_No->A5_No No

Caption: Troubleshooting decision tree for derivatization issues.

References

Optimizing reaction parameters for D-fructofuranose conversion to furan derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conversion of D-fructofuranose into valuable furan (B31954) derivatives like 5-Hydroxymethylfurfuryl (5-HMF) and 2,5-Diformylfuran (DFF).

Frequently Asked Questions (FAQs)

Q1: What are the primary furan derivatives synthesized from this compound?

A1: The acid-catalyzed dehydration of this compound primarily yields 5-Hydroxymethylfurfural (B1680220) (5-HMF).[1][2] 5-HMF is a critical platform chemical that can be further converted into other valuable derivatives, including 2,5-diformylfuran (DFF) through oxidation, and 2,5-dimethylfuran (B142691) (DMF) via hydrogenation.[3][4]

Q2: What is the generally accepted reaction mechanism for the dehydration of fructose (B13574) to 5-HMF?

A2: The conversion of fructose to 5-HMF involves a triple dehydration reaction.[3] The most accepted mechanism is a cyclic pathway where the fructofuranose tautomer undergoes a series of dehydration steps.[1][5] A key intermediate, (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, has been identified in this process.[1][6] The reaction is typically catalyzed by Brønsted acids.[3]

Q3: Why is solvent selection critical for this reaction?

A3: Solvent choice significantly impacts reaction selectivity and yield. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), are often preferred because they can suppress the formation of by-products like levulinic acid and humins, which are common in aqueous media.[1][7] Biphasic systems, often using an organic solvent like methyl isobutyl ketone (MIBK) or 2-butanol, can continuously extract 5-HMF from the reactive aqueous phase, preventing its subsequent degradation.[8][9]

Q4: What are "humins" and why are they a problem?

A4: Humins are dark-colored, insoluble polymeric by-products that frequently form during the acid-catalyzed dehydration of sugars.[2][3] They result from the cross-polymerization of fructose, 5-HMF, and other reaction intermediates.[7] Humin formation reduces the yield of the desired furan derivative and can cause reactor fouling and complicate product purification.

Troubleshooting Guide

This guide addresses common issues encountered during the conversion of this compound to furan derivatives.

Problem 1: Low Yield of 5-Hydroxymethylfurfural (5-HMF)

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Temperature Verify reaction temperature.Increase temperature incrementally. Studies show yields improve significantly from 90°C up to 140-160°C, but excessively high temperatures can promote byproduct formation.[8][9][10][11]
Incorrect Catalyst or Catalyst Loading Review catalyst choice and concentration.Ensure an appropriate acid catalyst (e.g., Amberlyst-15, Nb₂O₅, mineral acids) is used.[2][3][8] Optimize catalyst loading; excessive amounts can accelerate the degradation of 5-HMF.[4]
Inappropriate Reaction Time Analyze product yield at different time points.The optimal reaction time is a trade-off between fructose conversion and 5-HMF degradation. Short times may result in incomplete conversion, while long times can lead to byproduct formation.[12][13][14]
Water Content Reaction is occurring in an aqueous single-phase system.Water can facilitate the rehydration of 5-HMF to levulinic and formic acids.[9] Consider using a polar aprotic solvent like DMSO or implementing a biphasic water/organic solvent system to protect the product.[7][8]

Problem 2: Significant Formation of By-products (Levulinic Acid, Humins)

Potential Cause Troubleshooting Step Recommended Action
5-HMF Rehydration High concentration of water and strong acid catalyst.The use of strong acids like HCl in aqueous solutions can accelerate the rehydration of 5-HMF.[7] Consider using a milder acid like H₃PO₄ or a solid acid catalyst.[7] Reducing water content is crucial.
High Reactant Concentration Initial fructose concentration is too high.High fructose concentrations can favor the formation of condensation products and humins.[7] Experiment with lower initial concentrations to find an optimal balance.
Prolonged Reaction Time/High Temperature The reaction is running for too long or at too high a temperature.5-HMF degrades over time into levulinic acid and humins.[9] Optimize reaction time and temperature to maximize 5-HMF yield before significant degradation occurs.[13]
Solvent Choice Using a solvent that does not protect the product.Employing a biphasic system or a solvent like DMSO can significantly reduce the formation of these by-products.[7][8]

Below is a troubleshooting workflow to diagnose and resolve low product yield.

G start Low Furan Derivative Yield check_temp Is Temperature Optimized? (e.g., 120-160°C) start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes adjust_temp Action: Adjust Temperature. Monitor yield vs. degradation. check_temp->adjust_temp No check_catalyst Is Catalyst Type & Loading Correct? check_time->check_catalyst Yes adjust_time Action: Perform Time Course Study. Identify peak yield time. check_time->adjust_time No check_solvent Is Solvent System Appropriate? check_catalyst->check_solvent Yes adjust_catalyst Action: Screen Catalysts. Optimize catalyst loading. check_catalyst->adjust_catalyst No analyze_byproducts Analyze for By-products (Humins, Levulinic Acid) check_solvent->analyze_byproducts Yes adjust_solvent Action: Use Aprotic (DMSO) or Biphasic System. check_solvent->adjust_solvent No end_node Yield Optimized analyze_byproducts->end_node adjust_temp->check_time adjust_time->check_catalyst adjust_catalyst->check_solvent adjust_solvent->analyze_byproducts

Caption: Troubleshooting workflow for low furan derivative yield.

Reaction Parameter Optimization Data

The following tables summarize quantitative data from various studies to guide parameter optimization.

Table 1: Effect of Catalyst and Solvent on Fructose Conversion and 5-HMF Selectivity

CatalystSolventTemperature (°C)Fructose Conversion (%)5-HMF Selectivity (%)Reference
TiO₂-SO₃HDMSO140~8578[8]
Amberlyst-15Water1306060[8]
Zeolites (H-Beta)MIBK:Water110>9590[8]
FeCl₃[Bmim]Cl (Ionic Liquid)100Not specified90.8 (Yield)[15]
Amberlyst-15DMSO160>9581 (Yield)[11]
Lewatit K2420HFIP/Water105~98~72[9]

Table 2: Effect of Reaction Temperature and Time on 5-HMF Yield

CatalystSolventTemperature (°C)Time (min)5-HMF Yield (%)Reference
Lewatit K2420HFIP/Water9040564[9]
Lewatit K2420HFIP/Water10513771[9]
Lewatit K2420HFIP/Water120Not specified67[9]
CBSA (Solid Acid)Not specified140180~85[10]
Amberlyst-15DMSO/Acetone150180~80[14]
AC-SO₃HDMSO1209060[11]

Key Experimental Protocols

Protocol 1: General Procedure for Batch Conversion of Fructose to 5-HMF

This protocol describes a typical lab-scale synthesis using a solid acid catalyst in a biphasic solvent system.

  • Reactor Setup: Place a magnetic stir bar into a high-pressure glass reactor vial.

  • Reagent Addition:

    • Add D-fructose (e.g., 0.5 g).

    • Add the solid acid catalyst (e.g., Amberlyst-15, 0.5 g).

    • Add the aqueous phase (e.g., 5 mL of deionized water).

    • Add the organic extraction solvent (e.g., 15 mL of MIBK).

  • Reaction Execution:

    • Seal the reactor vial tightly.

    • Place the reactor in a preheated oil bath or heating block set to the desired temperature (e.g., 140°C).

    • Begin vigorous stirring to ensure proper mixing of the two phases.

    • Run the reaction for the predetermined time (e.g., 90 minutes).

  • Reaction Quench and Sample Preparation:

    • After the reaction time has elapsed, immediately place the reactor in an ice bath to quench the reaction.

    • Once cool, allow the phases to separate.

    • Carefully withdraw an aliquot from both the aqueous and organic phases for analysis.

    • Dilute the aliquots with the appropriate mobile phase (for HPLC analysis) and filter through a 0.22 µm syringe filter.

The diagram below illustrates the general experimental workflow.

G A 1. Reactor Setup (Pressure Vial + Stir Bar) B 2. Reagent Loading (Fructose, Catalyst, Solvents) A->B C 3. Reaction (Seal, Heat, Stir) B->C D 4. Quenching (Ice Bath) C->D E 5. Phase Separation & Sampling D->E F 6. Sample Preparation (Dilution & Filtration) E->F G 7. HPLC/GC-MS Analysis F->G

Caption: General workflow for fructose conversion experiments.

Protocol 2: Quantification of Fructose and 5-HMF using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the reaction mixture.[16]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a Refractive Index (RI) detector.

  • Column: A suitable column for carbohydrate and organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄ in ultrapure water).

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 60°C).

  • Detection:

    • Use the UV detector at 284 nm for the quantification of 5-HMF.

    • Use the RI detector for the quantification of unreacted fructose.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for both fructose and 5-HMF.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of the analytes in the experimental samples by using the regression equation from the calibration curve.

  • Calculations:

    • Fructose Conversion (%): [(Initial moles of fructose - Final moles of fructose) / Initial moles of fructose] * 100

    • 5-HMF Yield (%): [Moles of 5-HMF produced / Initial moles of fructose] * 100

    • 5-HMF Selectivity (%): [Moles of 5-HMF produced / (Initial moles of fructose - Final moles of fructose)] * 100

The following diagram illustrates the reaction pathway and the formation of key by-products.

G Fructofuranose This compound HMF 5-Hydroxymethylfurfural (5-HMF) (Desired Product) Fructofuranose->HMF -3H₂O (Dehydration) Humins Humins (Polymerization By-products) Fructofuranose->Humins Side Reactions LA Levulinic Acid + Formic Acid (Rehydration By-products) HMF->LA +2H₂O (Rehydration) HMF->Humins Polymerization

Caption: Reaction pathway for this compound conversion.

References

Minimizing by-product formation in the chemical synthesis of D-fructofuranose analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-fructofuranose analogs. Our goal is to help you minimize by-product formation and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound analog synthesis?

A1: The most prevalent by-products include:

  • Anomers: Formation of both α and β anomers at the anomeric center (C-2) is a common challenge, leading to diastereomeric mixtures that can be difficult to separate.[1][2]

  • Regioisomers: In reactions involving partially protected fructofuranose derivatives, reaction at an undesired hydroxyl group leads to the formation of regioisomers.[3][4]

  • Products of Protecting Group Migration: Acyl, silyl (B83357), and acetal (B89532) protecting groups can migrate to adjacent hydroxyl groups under various reaction conditions, resulting in a mixture of constitutional isomers.[1][5]

  • Orthoesters: Formation of orthoesters can occur as by-products during glycosylation, particularly with acyl-protected donors under certain activation conditions.[6][7]

  • Degradation Products: The furanose ring is susceptible to degradation under strongly acidic or basic conditions, leading to a complex mixture of by-products.[8][9]

Q2: How can I control anomeric selectivity during glycosylation?

A2: Anomeric selectivity is influenced by several factors:

  • Choice of Protecting Group: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-3 position can promote the formation of the 1,2-trans-glycoside (the α-anomer in the case of fructofuranosides) through neighboring group participation.[10] Non-participating groups like benzyl (B1604629) or silyl ethers may lead to mixtures or favor the thermodynamically more stable anomer.

  • Glycosyl Donor: The nature of the leaving group on the anomeric carbon of the fructofuranosyl donor plays a crucial role. Donors like trichloroacetimidates or glycosyl halides can be tuned for specific selectivities.

  • Promoter/Catalyst: The choice of Lewis acid or promoter (e.g., TMSOTf, BF₃·OEt₂) can significantly impact the anomeric ratio.[11]

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction mechanism (SN1 vs. SN2) and thus the stereochemical outcome.

Q3: What is the best strategy for regioselective protection of this compound?

A3: Regioselective protection is key to avoiding isomeric by-products. A common strategy involves:

  • Di-isopropylidene protection: Reaction of D-fructose with acetone (B3395972) under acidic conditions typically yields 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, which can be converted to furanose derivatives. A more direct route to a furanose derivative is the formation of 2,3:4,5-di-O-isopropylidene-D-fructopyranose, which leaves the C1 and C6 hydroxyls free for further manipulation.

  • Bulky silyl ethers: Use of bulky silylating agents like tert-butyldiphenylsilyl chloride (TBDPSCl) often leads to selective protection of the less sterically hindered primary hydroxyl groups (C-1 and C-6).[12]

  • Enzymatic acylation: Lipases can be used for highly regioselective acylation of specific hydroxyl groups under mild conditions.

Q4: My reaction is complete, but I'm struggling to purify the desired this compound analog. What should I do?

A4: Purification of carbohydrate derivatives can be challenging due to their polarity and the similarity of by-products to the desired product.

  • Column Chromatography: Silica (B1680970) gel chromatography is the most common method. A thorough screening of solvent systems (e.g., hexane (B92381)/ethyl acetate, dichloromethane (B109758)/methanol) is crucial to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of anomers, normal-phase or reversed-phase HPLC can be effective. A detailed protocol for HPLC purification is provided below.[13][14]

  • Crystallization: If the desired product is a solid, crystallization can be a powerful purification technique.

Troubleshooting Guides

Problem 1: Low Yield in Glycosylation Reaction
Observation Potential Cause Suggested Solution
Starting materials remain unreacted (TLC/HPLC analysis).Inactive glycosyl donor or acceptor: Degradation due to moisture or improper storage.Ensure all reagents and solvents are anhydrous. Use freshly prepared or properly stored donors and acceptors.
Insufficient activation: The promoter/catalyst is not strong enough or has decomposed.Use a more powerful promoter or a freshly opened bottle. Increase the amount of promoter incrementally.
Low reactivity of the acceptor: The hydroxyl group of the acceptor is sterically hindered or electronically deactivated.Increase the reaction temperature or use a more reactive glycosyl donor.
Formation of multiple unidentified spots on TLC.Degradation of starting materials or product: Reaction conditions are too harsh (e.g., too acidic, high temperature).Lower the reaction temperature. Use a milder promoter. Reduce the reaction time.
Protecting group instability: One or more protecting groups are not stable to the reaction conditions.Choose more robust protecting groups for your synthetic strategy.
Problem 2: Poor Anomeric Selectivity (Formation of an Anomeric Mixture)
Observation Potential Cause Suggested Solution
Two spots with similar Rf values on TLC, confirmed as anomers by NMR/HPLC.Lack of neighboring group participation: The protecting group at C-3 is non-participating (e.g., benzyl ether).Replace the C-3 protecting group with a participating group like an acetyl or benzoyl group to favor the α-anomer.
SN1-type reaction mechanism: The reaction proceeds through a planar oxocarbenium ion intermediate, allowing for nucleophilic attack from either face.Use a less polar solvent (e.g., diethyl ether instead of acetonitrile) to favor an SN2-type mechanism. Lower the reaction temperature.
Anomerization of the product: The desired anomer is isomerizing to the other anomer under the reaction conditions.Use a milder promoter or quench the reaction as soon as the starting material is consumed.
Problem 3: Formation of Regioisomeric By-products
Observation Potential Cause Suggested Solution
Products with the same mass but different NMR spectra, indicating different connectivity.Incomplete or non-selective protection of the acceptor: The glycosyl donor is reacting with an unintended hydroxyl group on the acceptor.Re-evaluate the protecting group strategy for the acceptor to ensure only the desired hydroxyl group is free. Purify the partially protected acceptor carefully before the glycosylation step.
Protecting group migration: A protecting group on the acceptor or donor has migrated to a different position, exposing a new reactive hydroxyl group.[1][5]Choose protecting groups less prone to migration under the reaction conditions (e.g., benzyl ethers over silyl ethers in some cases). Optimize reaction conditions (e.g., temperature, pH) to disfavor migration.

Data Presentation

Table 1: Comparison of Promoters for α-D-Fructofuranosylation

Glycosyl DonorAcceptorPromoter (mol%)SolventYield (%)α:β Ratio
Per-O-benzoyl-D-fructofuranosyl acetateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSc(OTf)₃ (10)Toluene8884:16
Per-O-benzoyl-D-fructofuranosyl acetate1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseSc(OTf)₃ (10)Toluene8084:16
Per-O-benzoyl-D-fructofuranosyl acetateCholesterolSc(OTf)₃ (10)Toluene8688:12
4,6-O-siloxane-protected thio-fructofuranosideVarious alcoholsNIS/TfOHCH₂Cl₂75-95>20:1

Data compiled from multiple sources for illustrative purposes.[11][15]

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,6-Tetra-O-benzoyl-D-fructofuranose (A Protected Glycosyl Donor)
  • Materials: D-fructose, benzoyl chloride, pyridine (B92270), dichloromethane (DCM).

  • Procedure:

    • Suspend D-fructose (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add benzoyl chloride (5.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

    • Extract the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the title compound as a mixture of anomers.

Protocol 2: General Procedure for HPLC Purification of Protected this compound Analogs
  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A silica-based normal-phase column or a C18 reversed-phase column, depending on the polarity of the analog.

  • Mobile Phase:

    • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or isopropanol) and a slightly more polar solvent (e.g., ethyl acetate). Isocratic or gradient elution can be used.

    • Reversed-Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like trifluoroacetic acid (TFA) (0.1%).[14]

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the desired gradient or isocratic method, monitoring the elution of compounds with the UV detector (wavelength chosen based on the chromophores in the molecule, e.g., benzoyl groups).

    • Collect fractions corresponding to the desired product peaks.

    • Analyze the collected fractions by TLC or analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start D-Fructose protection Regioselective Protection start->protection purification1 Purification 1 (Column Chromatography) protection->purification1 Isolate Protected Intermediate activation Anomeric Activation glycosylation Glycosylation with Acceptor activation->glycosylation deprotection Global Deprotection glycosylation->deprotection purification2 Purification 2 (HPLC/Crystallization) deprotection->purification2 purification1->activation product This compound Analog purification2->product

Caption: General experimental workflow for the synthesis of this compound analogs.

troubleshooting_pathway cluster_analysis By-product Analysis start Low Yield or By-product Formation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Promoter) start->check_conditions analyze_byproducts Analyze By-products (NMR, MS) start->analyze_byproducts modify_strategy Modify Synthetic Strategy check_reagents->modify_strategy Use Fresh Reagents optimize_conditions Optimize Conditions (Milder Promoter, Lower Temp) check_conditions->optimize_conditions anomers Anomeric Mixture? analyze_byproducts->anomers regioisomers Regioisomers? analyze_byproducts->regioisomers degradation Degradation Products? analyze_byproducts->degradation optimize_selectivity Optimize for Selectivity (Protecting Groups, Solvent) anomers->optimize_selectivity regioisomers->modify_strategy Improve Protection Scheme degradation->optimize_conditions

Caption: Troubleshooting decision tree for by-product formation in this compound analog synthesis.

References

Technical Support Center: Enhancing Operational Stability of Immobilized Enzymes for D-Fructofuranose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the operational stability of immobilized enzymes used in D-fructofuranose production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the immobilization and application of fructofuranosidases for this compound synthesis.

Issue 1: Low Enzyme Activity After Immobilization

Potential Cause Troubleshooting Steps
Enzyme Denaturation During Immobilization 1. Optimize Immobilization pH and Temperature: Ensure the immobilization buffer pH is close to the enzyme's optimal pH for stability, not necessarily activity.[1][2] Perform immobilization at a lower temperature (e.g., 4°C) to minimize denaturation.[2] 2. Reduce Harsh Chemical Exposure: If using covalent binding with crosslinkers like glutaraldehyde (B144438), optimize the crosslinker concentration and reaction time to avoid excessive modification of the enzyme's structure.[3][4] 3. Gentler Immobilization Method: Consider switching to a milder immobilization technique such as physical adsorption or entrapment, which involve weaker interactions and are less likely to cause conformational changes.[5][6]
Mass Transfer Limitations 1. Select Appropriate Support Pore Size: Ensure the pore size of the support material is large enough to allow free diffusion of the substrate (sucrose) to the enzyme's active site and the product (this compound) out of the support.[7][8] 2. Optimize Particle Size: Use smaller support particles to decrease the diffusion path length for the substrate and product. 3. Increase Agitation: During the reaction, ensure adequate mixing to reduce the external mass transfer resistance around the immobilized enzyme particles.[4]
Incorrect Enzyme Orientation (Covalent Binding) 1. Site-Directed Immobilization: If possible, use protein engineering to introduce specific tags or residues on the enzyme surface, away from the active site, for controlled and oriented immobilization.[9] 2. Vary Coupling Chemistry: Experiment with different activation chemistries and functional groups on the support to favor an orientation that preserves the active site's accessibility.[8]

Issue 2: Rapid Loss of Enzyme Activity During Operation (Low Operational Stability)

Potential Cause Troubleshooting Steps
Enzyme Leakage from the Support 1. Strengthen Enzyme-Support Interaction: For adsorption-based methods, which rely on weak forces, consider switching to covalent binding to form a stable link between the enzyme and the support.[5][10] 2. Cross-linking after Adsorption: After physical adsorption, use a cross-linking agent (e.g., glutaraldehyde) to create a more robust attachment of the enzyme to the support. 3. Optimize Entrapment Matrix: If using entrapment, ensure the gel pore size is small enough to prevent the enzyme from leaching out while still allowing substrate and product diffusion.[7]
Thermal Denaturation 1. Immobilization-Induced Stabilization: Covalent immobilization, particularly multi-point attachment, can increase the rigidity of the enzyme structure, enhancing its thermal stability.[11] 2. Operate at a Lower Temperature: While this may reduce the reaction rate, it can significantly extend the enzyme's operational life. Determine the optimal balance between activity and stability for your specific application.[1] 3. Co-immobilization with Stabilizing Agents: Consider co-immobilizing the enzyme with stabilizing molecules like polyethyleneimine (PEI) or other polymers.[12]
pH-Induced Inactivation 1. Broaden pH Stability through Immobilization: The microenvironment created by the support material can alter the enzyme's pH stability profile.[11][12] Charged supports can create a buffering effect. 2. Maintain Optimal pH in the Reactor: Use a robust buffering system in your reaction medium to prevent pH fluctuations that could lead to enzyme inactivation.[1]
Product Inhibition or By-product Formation 1. Continuous Flow Reactor: Employ a continuous reactor setup, such as a packed-bed reactor, to continuously remove the product from the reaction zone, thereby minimizing product inhibition.[3] 2. Co-immobilization to Remove Inhibitors: If a by-product is causing inhibition, consider co-immobilizing a second enzyme that can convert the inhibitory by-product.[13]
Fouling of the Immobilized Enzyme 1. Pre-treat Substrate Solution: Filter or clarify the substrate feed to remove any particulate matter or impurities that could block the pores of the support or coat the immobilized enzyme. 2. Regular Washing Cycles: Incorporate periodic washing steps with appropriate buffer solutions to remove any adsorbed inhibitors or foulants from the immobilized enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of an immobilized enzyme system in this compound production?

A1: A frequent issue is the progressive loss of enzymatic activity over repeated cycles, known as low operational stability. This can stem from a combination of factors including enzyme leakage from the support, thermal and pH-induced denaturation, and product inhibition.[9][13] Covalent binding is often preferred over physical adsorption to prevent enzyme leakage.[5]

Q2: How can I choose the best immobilization method for my fructofuranosidase?

A2: The choice of immobilization method depends on several factors including the enzyme's properties, the support material, and the intended application.

  • Adsorption: Simple and cheap, but prone to enzyme leakage.[6]

  • Covalent Binding: Creates a strong, stable attachment, reducing leakage and often enhancing thermal stability, but can sometimes lead to lower initial activity if the active site is compromised.[3][14]

  • Entrapment: A gentle method that is useful for enzymes sensitive to chemical modification, but can be susceptible to mass transfer limitations and enzyme leakage if the matrix is not optimized.[5][7]

  • Cross-linking: Can create highly active and stable carrier-free immobilized enzymes, but the recovery of activity can sometimes be low.[5]

Q3: What are the ideal characteristics of a support material for fructofuranosidase immobilization?

A3: An ideal support material should possess the following characteristics:

  • Inertness: Should not react with the enzyme or the reactants.

  • Physical Strength and Stability: Must be robust enough to withstand the reaction conditions and reactor mechanics.

  • High Surface Area and Porosity: To allow for high enzyme loading and minimize mass transfer limitations.[7]

  • Hydrophilicity: A hydrophilic surface is generally preferred for reactions in aqueous media.

  • Availability of Functional Groups: For covalent binding, the support should have reactive groups (e.g., epoxy, amino, carboxyl) for enzyme attachment.[8]

  • Cost-effectiveness and Reusability: Should be inexpensive and capable of being regenerated and reused.

Q4: How does immobilization affect the optimal pH and temperature of the enzyme?

A4: Immobilization can alter the optimal pH and temperature of an enzyme. The microenvironment of the support can cause a shift in the optimal pH.[11] For instance, a charged support can influence the local proton concentration. Thermal stability is often enhanced upon immobilization, particularly with covalent binding, which can make the enzyme's structure more rigid and resistant to unfolding at higher temperatures.[11][13] However, in some cases, the optimal temperature for activity may not change significantly.[15]

Q5: Can I reuse my immobilized enzyme? If so, for how many cycles?

A5: Yes, a major advantage of enzyme immobilization is reusability, which significantly reduces costs.[8][16] The number of possible reuse cycles depends on the stability of the immobilized enzyme under operational conditions. Some studies have reported successful reuse for 7 to 12 cycles with minimal loss of activity.[5][7][17] For example, β-fructofuranosidase immobilized on chitosan (B1678972) beads retained 75% of its activity after 11 batches.[18]

Quantitative Data on Immobilized Fructofuranosidase Performance

Table 1: Comparison of Different Immobilization Techniques and Supports

Enzyme SourceImmobilization MethodSupport MaterialImmobilization Yield (%)Operational StabilityReference
Xanthophyllomyces dendrorhousEntrapmentPolyvinyl alcohol (PVA)>80%Retained initial activity for at least 7 cycles (26h each)[5][17]
Aspergillus japonicusCovalent BindingChitosan (with THP as coupling agent)-75% activity retained after 11 batches[18]
Aspergillus tamariiCovalent BindingChitosan (with glutaraldehyde)~100%Half-life of 594.13 min at 50°C[3]
Aureobasidium sp.AdsorptionTitanium dioxide (TiO2)-Reused 7 times without significant activity loss[12]
Aspergillus niger & A. japonicusCovalent BindingMethacrylamide-based polymeric beads100%-[15]
β-fructofuranosidase & Glucose OxidaseCo-immobilization (Sol-gel encapsulation)-85.39% (initial activity retention)82.0% activity retained after 8 reuses[13]

Experimental Protocols

Protocol 1: Covalent Immobilization of Fructofuranosidase on Glutaraldehyde-Activated Chitosan Beads

  • Preparation of Chitosan Beads: Dissolve chitosan powder in a 2% (v/v) acetic acid solution. Add the chitosan solution dropwise into a 1M NaOH solution with constant stirring to form beads. Wash the beads thoroughly with distilled water until the washings are neutral.

  • Activation of Chitosan Beads: Suspend the prepared chitosan beads in a solution of glutaraldehyde (e.g., 3.0% v/v) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).[3] Allow the activation to proceed for a specified time (e.g., 30 minutes) at room temperature with gentle shaking.[3]

  • Washing: After activation, wash the beads extensively with distilled water and then with the immobilization buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) to remove excess glutaraldehyde.

  • Immobilization: Add the fructofuranosidase solution to the activated chitosan beads. Incubate the mixture at a controlled temperature (e.g., 4°C) with gentle agitation for a predetermined period (e.g., 2-24 hours).

  • Post-Immobilization Washing: Separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the beads with the immobilization buffer to remove any unbound enzyme.

  • Activity Assay of Immobilized Enzyme: The activity of the immobilized enzyme can be determined by adding a known amount of the beads to a sucrose (B13894) solution and measuring the amount of glucose or fructose (B13574) produced over time.[19][20]

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C when not in use.[21]

Protocol 2: Assay for Fructofuranosidase Activity (DNS Method)

This method measures the amount of reducing sugars (glucose and fructose) released from the hydrolysis of sucrose.

  • Reagent Preparation:

    • Substrate Solution: Prepare a sucrose solution of known concentration (e.g., 2% w/v) in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.0).[22]

    • DNS Reagent (3,5-Dinitrosalicylic Acid): Dissolve DNS, sodium sulfite, and Rochelle salt (sodium potassium tartrate) in a sodium hydroxide (B78521) solution. This reagent is light-sensitive and should be stored in a dark bottle.

  • Enzymatic Reaction:

    • Mix a specific volume of the enzyme solution (or a known weight of immobilized enzyme) with the substrate solution.[19][20]

    • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) for a specific time (e.g., 10 minutes).[20]

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding a volume of the DNS reagent.[20][23]

    • Boil the mixture for a set time (e.g., 5-15 minutes) to allow for color development.[20][23] The reducing sugars will reduce the yellow DNS to a reddish-brown 3-amino-5-nitrosalicylic acid.[23]

  • Measurement:

    • Cool the tubes to room temperature and add distilled water to a final volume.[20]

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.[20][23]

  • Quantification:

    • Create a standard curve using known concentrations of glucose or fructose.

    • Determine the amount of reducing sugar produced in your sample by comparing its absorbance to the standard curve.

    • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified assay conditions.[19][20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_immob Immobilization cluster_eval Evaluation cluster_app Application p1 Select Support Material i1 Activate Support p1->i1 p2 Prepare Enzyme Solution i2 Couple Enzyme to Support p2->i2 i1->i2 i3 Wash to Remove Unbound Enzyme i2->i3 e1 Activity Assay i3->e1 e2 Stability Testing (Thermal, pH) e1->e2 e3 Reusability Assay e2->e3 a1 This compound Production e3->a1 troubleshooting_logic start Low Operational Stability q1 Is there high enzyme activity in the supernatant after each cycle? start->q1 s1 Enzyme Leakage q1->s1 Yes q2 Does activity drop sharply at high temperature or extreme pH? q1->q2 No sol1 Use Covalent Binding or Cross-linking s1->sol1 s2 Denaturation q2->s2 Yes q3 Does activity decrease as product accumulates? q2->q3 No sol2 Optimize T & pH; Use stabilizing immobilization s2->sol2 s3 Product Inhibition q3->s3 Yes sol3 Use Continuous Reactor s3->sol3 factors_affecting_stability cluster_enzyme Enzyme Properties cluster_immob Immobilization Method cluster_op Operational Conditions center Immobilized Enzyme Operational Stability n1 Intrinsic Stability n1->center n2 Binding Type (Covalent, Adsorption) n2->center n3 Support Material (Composition, Porosity) n3->center n4 Temperature n4->center n5 pH n5->center n6 Substrate Concentration n6->center n7 Presence of Inhibitors n7->center

References

Validation & Comparative

A Comparative Guide to D-Fructofuranose Quantification in Fruit Juices: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of D-fructofuranose in fruit juices, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most suitable method for your research needs.

The accurate determination of sugar content, particularly this compound (fructose), is critical for quality control, nutritional labeling, and authenticity assessment of fruit juices.[1] While various analytical methods are available, HPLC remains a widely adopted and robust technique. This guide will delve into a validated HPLC-RID (Refractive Index Detector) method and compare its performance against enzymatic assays and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For sugar analysis in complex matrices like fruit juices, HPLC offers high resolution and sensitivity.[2] A common approach involves using an amino or ion-exchange column with an acetonitrile (B52724)/water mobile phase and a refractive index detector (RID), which is a universal detector for non-chromophoric compounds like sugars.[3][4][5]

Experimental Workflow for HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fruit Juice Sample Filter Filter through 0.45 µm syringe filter Sample->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject 20 µL into HPLC Dilute->Inject Column Amino Column (e.g., ZORBAX NH2) Inject->Column Detection Refractive Index Detector (RID) Column->Detection MobilePhase Isocratic Mobile Phase (Acetonitrile:Water 75:25 v/v) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Fructose (B13574) Concentration Chromatogram->Quantify Calibrate Generate Calibration Curve (Standard Solutions) Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-RID.

Detailed HPLC-RID Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A ZORBAX NH2 column (4.6 x 250 mm, 5 µm) is a suitable choice.[3]

  • Mobile Phase: A degassed mixture of acetonitrile and water (75:25 v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Maintained at 23-35°C.[3][6]

  • Injection Volume: 20 µL.[3]

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35°C).[3]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of D-fructose (≥99% purity) in the mobile phase (e.g., 10 mg/mL).[3]

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.31 to 5.00 mg/mL) by serial dilution with the mobile phase.[3]

3. Sample Preparation:

  • Centrifuge the fruit juice sample to remove pulp and other suspended solids.

  • Filter the supernatant through a 0.45 µm polyvinylidene fluoride (B91410) (PVDF) syringe filter.[3]

  • Dilute the filtered sample with the mobile phase to bring the expected fructose concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared fruit juice samples.

  • Identify the fructose peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the fructose concentration in the sample using the linear regression equation derived from the calibration curve.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the required accuracy, precision, sample throughput, cost, and available instrumentation. Below is a comparison of HPLC with enzymatic assays and Gas Chromatography (GC).

Comparative Performance Data
ParameterHPLC-RIDEnzymatic AssayGas Chromatography (GC)
Principle Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection based on refractive index changes.Specific enzyme-catalyzed reaction of fructose, with quantification of a product (e.g., NADH) by spectrophotometry.Separation of volatile derivatives of sugars based on their boiling points and interaction with a stationary phase.
Linearity (R²) ≥0.99[3]Typically ≥0.99≥0.99
Limit of Detection (LOD) 0.00002 - 0.1 mg/mL (Varies with system)[3]Dependent on spectrophotometer sensitivity.Generally offers high sensitivity.
Limit of Quantification (LOQ) 0.0001 - 0.414 mg/mL (Varies with system)[3]Dependent on spectrophotometer sensitivity.Generally offers high sensitivity.
Accuracy (% Recovery) 91 - 99.4%[3]92 - 105%Consistently low data reported in some studies.[7]
Precision (%RSD) <2.0%[6]Typically <5%<5%
Analysis Time per Sample 10 - 20 minutes[3][4]30 - 60 minutes~30 minutes (excluding derivatization)[7]
Sample Preparation Simple filtration and dilution.May require deproteinization and pH adjustment.Requires time-consuming derivatization to make sugars volatile.[7]
Specificity High; can separate fructose from other sugars like glucose and sucrose.High for D-fructose.High; good resolution of different sugars.[7]
Cost High initial instrument cost, moderate running cost.Low instrument cost, moderate reagent cost.High initial instrument cost, moderate running cost.

Alternative Methods: A Closer Look

Enzymatic Assays

Enzymatic methods offer high specificity for D-fructose. A common method involves the following reaction sequence, where the formation of NADH is measured spectrophotometrically at 340 nm.

Enzymatic_Assay Fructose D-Fructose F6P Fructose-6-Phosphate Fructose->F6P Hexokinase ATP ATP ADP ADP ATP->ADP G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose (B3042753) Isomerase NADPH NADPH + H+ G6P->NADPH G6P-Dehydrogenase NADP NADP+ NADP->NADPH

Caption: Reaction pathway for the enzymatic determination of D-fructose.

  • Sample Preparation: Dilute the fruit juice sample with distilled water. If necessary, clarify the sample by centrifugation and filtration.

  • Reagent Preparation: Prepare buffer and enzyme solutions according to a commercially available test kit's instructions.

  • Assay Procedure:

    • Pipette the sample and buffer into a cuvette.

    • Add the enzyme mixture (hexokinase, phosphoglucose isomerase, G6P-dehydrogenase) and ATP/NADP+.

    • Incubate for the recommended time to allow the reactions to complete.

  • Measurement: Measure the absorbance of the resulting NADPH at 340 nm against a blank.

  • Quantification: Calculate the fructose concentration based on the change in absorbance and the molar absorptivity of NADPH.

Gas Chromatography (GC)

GC is another powerful separation technique, but it requires that the analytes be volatile. Since sugars are not volatile, they must first be derivatized, typically through oximation and silylation, before injection into the GC system.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Fruit Juice Sample Extract Ethanol Extraction Sample->Extract Derivatize Oximation & Silylation Extract->Derivatize Inject Inject into GC Derivatize->Inject Column Capillary Column Inject->Column Detection Flame Ionization Detector (FID) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Fructose Derivative Chromatogram->Quantify

Caption: Workflow for this compound quantification by Gas Chromatography.

  • Extraction: Extract sugars from the fruit juice sample using a solvent like 80% ethanol.[7]

  • Derivatization:

  • GC Conditions:

    • Injector: Split/splitless injector.

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5).

    • Carrier Gas: Helium or nitrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the sugar derivatives.

    • Detector: Flame Ionization Detector (FID).

  • Quantification: Quantify the fructose derivative peak by comparing its area to that of a derivatized fructose standard.

Conclusion

The validation of an analytical method is paramount for ensuring reliable and accurate results. For the quantification of this compound in fruit juices, HPLC-RID stands out as a robust and reliable method, offering a good balance of specificity, accuracy, and precision with relatively simple sample preparation.[3] While enzymatic assays provide high specificity and require less expensive equipment, they can be more time-consuming for large numbers of samples. Gas chromatography, although highly sensitive and capable of excellent resolution, is hampered by the necessity for a laborious derivatization step.[7] The choice of method should be guided by the specific requirements of the analysis, including the number of samples, budget constraints, and the need to quantify other sugars simultaneously.

References

Comparative Reactivity of D-fructofuranose and D-fructopyranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the reactivity of D-fructofuranose and D-fructopyranose, two key cyclic isomers of D-fructose. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced chemical behavior of these important monosaccharides. The information presented herein is supported by experimental data and includes detailed methodologies for key analytical techniques.

Structural Overview: The Five- and Six-Membered Rings of Fructose (B13574)

D-fructose, a ketohexose, exists in solution as an equilibrium mixture of its open-chain keto form and several cyclic hemiacetals. The two most predominant cyclic forms are this compound, a five-membered ring, and D-fructopyranose, a six-membered ring.[1][2] The formation of these rings occurs through the intramolecular reaction of the ketone group at the C2 position with the hydroxyl groups at either the C5 or C6 position.

  • This compound: A five-membered ring structure formed by the reaction of the C2 ketone with the C5 hydroxyl group.

  • D-Fructopyranose: A six-membered ring structure resulting from the reaction of the C2 ketone with the C6 hydroxyl group.

In aqueous solutions at equilibrium, the pyranose form is the major component, indicating its greater thermodynamic stability compared to the furanose form.[1] However, the furanose form is often found in biologically significant molecules such as sucrose (B13894) and fructans.[3][4] The distribution of these isomers is also influenced by temperature and the solvent environment.

Comparative Reactivity Analysis

The structural differences between the five-membered furanose ring and the six-membered pyranose ring significantly influence their chemical reactivity. The furanose ring, being less stable due to higher ring strain, is generally considered to be more reactive in various chemical transformations.

Acid-Catalyzed Hydrolysis
Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of great importance in food chemistry and is also implicated in physiological processes. Fructose is known to be more reactive in the Maillard reaction than glucose.[7][8] This higher reactivity is attributed to the greater proportion of the open-chain form of fructose at equilibrium compared to glucose, as the open-chain form is the reactive species.

While studies have extensively investigated the kinetics of the Maillard reaction with fructose as a whole, specific comparative data on the intrinsic reactivity of the furanose and pyranose forms is limited. However, it is hypothesized that the less stable furanose form would exhibit a faster rate of conversion to the open-chain form, thereby leading to a higher overall rate in the Maillard reaction. Kinetic studies of the Maillard reaction between fructose and glycine (B1666218) have shown that the browning and development of antioxidative properties follow specific kinetic models, which can be used to quantify the reaction progress.[9][10]

Glycosylation Reactions

In chemical glycosylation, the choice of the glycosyl donor, including its ring form, is crucial for the stereochemical outcome and yield of the reaction. While specific kinetic comparisons between this compound and D-fructopyranose as glycosyl donors are not extensively documented, the general principle is that more reactive donors are needed for challenging glycosylations. The higher inherent reactivity of the furanose form might make it a more potent glycosyl donor, but also potentially more difficult to control stereoselectively. The reactivity and selectivity of glycosylation reactions are known to be influenced by a multitude of factors, including the nature of protecting groups and the concentration of reactants.[11]

Enzymatic Reactions

In biological systems, enzymes often exhibit high specificity for a particular isomer. A notable example is phosphofructokinase (PFK) , a key regulatory enzyme in glycolysis. Studies have shown that PFK specifically phosphorylates the β-D-fructofuranose 6-phosphate anomer.[12] This highlights the critical role of the furanose structure in specific metabolic pathways. The enzyme's active site is tailored to bind the furanose ring, demonstrating the biological importance of this less stable isomer.

Quantitative Data Summary

The following table summarizes the equilibrium distribution of D-fructose isomers in an aqueous solution, providing a basis for understanding their relative abundance and potential contribution to overall reactivity.

TautomerDistribution in D₂O at 20°C (%)
β-D-fructopyranose68.23
β-D-fructofuranose22.35
α-D-fructofuranose6.24
α-D-fructopyranose2.67
keto-D-fructose (open-chain)0.50
Data from reference[13]

Experimental Protocols

Protocol for Kinetic Analysis of the Maillard Reaction

This protocol outlines a method to compare the rate of the Maillard reaction for this compound and D-fructopyranose with an amino acid, such as glycine.

Objective: To determine and compare the reaction kinetics of this compound and D-fructopyranose in the Maillard reaction.

Materials:

  • D-fructose (which will exist as an equilibrium mixture)

  • Glycine

  • Phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

  • Heating block or water bath

  • Test tubes

  • HPLC system with an appropriate column for sugar and amino acid analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of D-fructose and glycine in the phosphate buffer.

    • To investigate the individual isomers, it would be necessary to use synthetic methods to prepare and isolate stable derivatives of this compound and D-fructopyranose that can be deprotected immediately before the reaction. Due to the rapid equilibration in solution, studying the pure isomers directly is challenging. The experiment will therefore proceed with D-fructose, and the results will reflect the composite reactivity of the isomer mixture.

    • In separate test tubes, mix the fructose and glycine solutions to achieve desired final concentrations (e.g., 0.1 M fructose and 0.1 M glycine).

  • Reaction Conditions:

    • Incubate the test tubes in a heating block or water bath at a constant temperature (e.g., 80°C).

    • At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Analysis:

    • Browning Measurement: Immediately cool the withdrawn aliquot on ice and dilute with the phosphate buffer. Measure the absorbance at 420 nm using a spectrophotometer to quantify the formation of brown pigments (melanoidins).

    • Reactant Consumption: Analyze the concentration of remaining fructose and glycine in the aliquots using HPLC.

  • Data Analysis:

    • Plot the absorbance at 420 nm against time to determine the rate of browning.

    • Plot the concentrations of fructose and glycine against time to determine their rates of consumption.

    • From these plots, determine the reaction order and calculate the rate constants for the Maillard reaction under the specified conditions.

Protocol for NMR Spectroscopic Analysis of Fructose Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the different isomers of fructose in solution.

Objective: To determine the equilibrium distribution of this compound and D-fructopyranose in a given solvent.

Materials:

  • D-fructose

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of D-fructose in the deuterated solvent directly in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The anomeric protons of the different isomers will have distinct chemical shifts.

    • For more detailed structural information and to resolve overlapping signals, acquire a ¹³C NMR spectrum and 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis:

    • Identify the characteristic signals for each isomer (α/β-furanose and α/β-pyranose) based on their chemical shifts and coupling constants, which are well-documented in the literature.[13]

    • Integrate the well-resolved signals corresponding to each isomer. The relative integrals of these signals are proportional to the molar ratio of the isomers in the solution.

    • Calculate the percentage of each isomer present at equilibrium.

Visualizing Fructose Isomerization and Experimental Workflow

Below are diagrams generated using the DOT language to illustrate key concepts.

Fructose_Equilibrium Open-chain (keto) Open-chain (keto) β-D-fructopyranose β-D-fructopyranose Open-chain (keto)->β-D-fructopyranose fast α-D-fructopyranose α-D-fructopyranose Open-chain (keto)->α-D-fructopyranose fast β-D-fructofuranose β-D-fructofuranose Open-chain (keto)->β-D-fructofuranose fast α-D-fructofuranose α-D-fructofuranose Open-chain (keto)->α-D-fructofuranose fast β-D-fructopyranose->Open-chain (keto) slow α-D-fructopyranose->Open-chain (keto) slow β-D-fructofuranose->Open-chain (keto) slow α-D-fructofuranose->Open-chain (keto) slow Reactivity_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Fructose Prepare Fructose Solution Mix Mix Reactants Prep_Fructose->Mix Prep_Reactant Prepare Reactant Solution (e.g., Glycine) Prep_Reactant->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Sample at Time Intervals Incubate->Sample Spectro Spectrophotometry (e.g., A420) Sample->Spectro Chromo Chromatography (e.g., HPLC) Sample->Chromo Kinetics Determine Reaction Kinetics Spectro->Kinetics Chromo->Kinetics

References

A Comparative Guide to the Cross-Validation of D-Fructofuranose Analysis by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of D-fructofuranose, a key isomer of fructose (B13574), is crucial in various fields, from metabolic research to food science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in method selection and cross-validation.

Quantitative Performance: A Head-to-Head Comparison

The choice between NMR and LC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information. Below is a summary of key quantitative performance parameters for the analysis of fructose and other carbohydrates, providing a framework for what can be expected for this compound analysis.

ParameterNuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) ≥ 0.999[1]≥ 0.997[2]
Limit of Detection (LOD) 10 µM[3]0.61–4.04 µg/mL
Limit of Quantification (LOQ) Dependent on desired accuracy; SNR >150 for <1% uncertainty[4]2.04–13.46 µg/mL
Precision (%RSD) Intra-day: < 0.7%, Inter-day: < 1.2%[1]Intra-day: < 5.06%
Accuracy/Recovery (%) Not directly measured in the same way as chromatography; focuses on structural confirmation and relative quantification.94–105%

In-Depth Methodologies: Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and comparable results. The following sections outline standardized procedures for the quantitative analysis of this compound by both NMR and LC-MS.

Quantitative ¹H-NMR Spectroscopy

Objective: To identify and quantify this compound in a sample by analyzing the signals of its constituent protons. In solution, D-fructose exists as a mixture of tautomers (β-pyranose, β-furanose, α-furanose, α-pyranose, and the keto form), and NMR can distinguish and quantify these forms.[5][6]

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a precise volume of a deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for carbohydrate analysis.[6]

  • Add a known amount of an internal standard (e.g., maleic acid) for accurate quantification.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Experiment: 1D ¹H-NMR with solvent suppression.

  • Temperature: Maintain a constant temperature, e.g., 298 K (25 °C), as the tautomeric equilibrium of fructose is temperature-dependent.

  • Pulse Program: A standard single-pulse experiment with presaturation for water suppression.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Typically 16 to 64, depending on the sample concentration.[6]

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals corresponding to the anomeric protons of the different this compound tautomers, which have distinct and well-resolved chemical shifts.[5]

  • Calculate the concentration of each tautomer and the total this compound concentration relative to the known concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate this compound from other components in a mixture and quantify it with high sensitivity and selectivity using mass spectrometry.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[8]

Sample Preparation:

  • For biological samples, perform a protein precipitation step, for example, by adding ice-cold acetonitrile (B52724).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • If necessary, perform a dilution to bring the analyte concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[9]

LC Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an amino-based column, is typically used for the retention and separation of polar compounds like sugars.

  • Mobile Phase: A gradient of acetonitrile and water, often with a buffer like ammonium (B1175870) formate.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.3-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for carbohydrates.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

  • Data Acquisition: Acquire data for a series of calibration standards of known concentrations and the unknown samples.

Data Processing and Quantification:

  • Integrate the peak areas of the MRM transitions for this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing Key Processes

To better understand the context and workflow of this compound analysis, the following diagrams illustrate the metabolic pathway of fructose and a general workflow for the cross-validation of analytical methods.

Fructolysis_Pathway Fructolysis Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis G3P->Gluconeogenesis Lipogenesis Lipogenesis Glycolysis->Lipogenesis Cross_Validation_Workflow Cross-Validation Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Sample Sample Prep Homogenization & Extraction Sample->Prep NMR NMR Analysis Prep->NMR LCMS LC-MS Analysis Prep->LCMS Quant_NMR Quantification (NMR) NMR->Quant_NMR Quant_LCMS Quantification (LC-MS) LCMS->Quant_LCMS Comparison Statistical Comparison Quant_NMR->Comparison Quant_LCMS->Comparison Report Validation Report Comparison->Report

References

A Comparative Guide to the Biocatalytic Efficiency of Fungal Fructosyltransferases for D-Fructofuranoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biocatalytic efficiency of various fructosyltransferases (FTases) for the synthesis of D-fructofuranosides, specifically short-chain fructooligosaccharides (FOS). The selection of an appropriate biocatalyst is critical for optimizing the production of these valuable prebiotics. This document summarizes key performance indicators from experimental data, outlines detailed experimental protocols, and provides visual representations of the enzymatic process and experimental workflow.

Comparative Performance of Fructosyltransferases

The efficiency of FOS synthesis is highly dependent on the microbial source of the fructosyltransferase, as well as the reaction conditions. Fungi, particularly species of Aspergillus and Aureobasidium, are prominent sources of FTases for industrial FOS production.[1] The yeast Schwanniomyces occidentalis also produces a β-fructofuranosidase with significant transfructosylating activity.

The following table summarizes the key biocatalytic parameters of FTases from different fungal sources. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Enzyme SourceOptimal pHOptimal Temperature (°C)K_m_ (Sucrose)V_max_FOS Yield (%)Primary ProductsReference
Aspergillus niger XOBP486.05079.51 mM45.04 µmol/minNot Reported1-kestose, 1,1-kestotetraose[2]
Aspergillus niger TCCC41686 (recombinant)6.050151.13 g/L (~441 mM)6.55 g/L/min>60Not Specified[3]
Aspergillus oryzae IPT-301 (extracellular)5.5 - 6.7545 - 5050.41 g/L (~147 mM)16.23 U/mLNot ReportedNot Specified[4]
Aspergillus tamarii NKRC 1229 (mycelial)7.020Not ReportedNot Reported~55FOS (unspecified)[5]
Aureobasidium pullulans NAC8 (mutant)4.0 - 5.570 - 80Higher affinity than wild typeNot ReportedNot ReportedNot Specified[6][7]
Schwanniomyces occidentalis (β-fructofuranosidase)Not ReportedNot Reported23 mM (for hydrolysis)445 s⁻¹ (for hydrolysis)~76-kestose, 1-kestose[8]

Experimental Protocols

Accurate assessment of fructosyltransferase efficiency requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Fructosyltransferase Activity Assay (DNS Method)

This method quantifies the release of reducing sugars (glucose and fructose) from sucrose (B13894).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of the enzyme extract and 2 mL of a 5% (w/v) sucrose solution in a 100 mM citrate-phosphate buffer (pH 6.5).[2]

  • Incubation: Incubate the reaction mixture at 50°C for 20 minutes.[2]

  • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes.[2]

  • Color Development: After cooling to room temperature, add 2 mL of 3,5-dinitrosalicylic acid (DNS) reagent and heat in a boiling water bath for 5-15 minutes.[2]

  • Spectrophotometric Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[2]

  • Standard Curve: Generate a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.

  • Enzyme Activity Calculation: One unit (U) of fructosyltransferase activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified conditions.

Fructooligosaccharide (FOS) Synthesis and Quantification by HPLC

This protocol allows for the detailed analysis of the product profile and the quantification of FOS yield.

  • Enzymatic Reaction:

    • Prepare a substrate solution of high sucrose concentration (e.g., 50-60% w/v) in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.5). High substrate concentrations favor the transfructosylation reaction over hydrolysis.

    • Add the fructosyltransferase preparation to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

    • Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.

    • Collect samples at different time intervals to monitor the progress of the reaction.

    • Terminate the reaction in the collected samples by heat inactivation (e.g., boiling for 10 minutes).

  • Sample Preparation for HPLC:

    • Centrifuge the samples to remove any precipitates.

    • Dilute the supernatant with a suitable mobile phase, such as an acetonitrile (B52724)/water mixture.

    • Filter the diluted samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

    • Column: An amino-based column (e.g., NH2 column) is suitable for separating mono-, di-, and oligosaccharides.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is typically used.

    • Flow Rate: A flow rate of around 1.0-1.5 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Quantification: Identify and quantify the different sugars (fructose, glucose, sucrose, 1-kestose, nystose, etc.) by comparing their retention times and peak areas with those of known standards.

  • Calculation of FOS Yield:

    • FOS Yield (%) = [(Total mass of FOS produced) / (Initial mass of sucrose)] x 100

Visualizing the Process

Enzymatic Synthesis of Fructooligosaccharides

The synthesis of FOS from sucrose by fructosyltransferase involves a two-step mechanism. Initially, the enzyme cleaves the glycosidic bond in sucrose, forming a covalent fructosyl-enzyme intermediate and releasing glucose. Subsequently, the fructosyl moiety is transferred to an acceptor molecule, which can be another sucrose molecule (leading to FOS formation) or water (leading to fructose (B13574) formation via hydrolysis).

FOS_Synthesis cluster_enzyme Fructosyltransferase Active Site E Enzyme (E) E_S Enzyme-Sucrose Complex (E-S) E_F Fructosyl-Enzyme Intermediate (E-F) E_S->E_F - G Glucose Glucose (G) E_F->E + FOS E_F->E + Fructose Water Water (H2O) E_F->Water + H2O (Hydrolysis) Sucrose_acceptor E_F->Sucrose_acceptor + Sucrose (Acceptor) Sucrose Sucrose (S) Sucrose->E_S + E FOS Fructooligosaccharide (FOS) Fructose Fructose (F) Water->Fructose Sucrose_acceptor->FOS

Caption: Enzymatic pathway of FOS synthesis by fructosyltransferase.

General Experimental Workflow

The following diagram illustrates the typical workflow for evaluating and comparing the biocatalytic efficiency of different fructosyltransferases.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalysis cluster_analysis Analysis cluster_results Results Enzyme Enzyme Production and Purification Reaction Enzymatic Reaction (Controlled T, pH) Enzyme->Reaction Substrate Substrate Preparation (Sucrose Solution) Substrate->Reaction Sampling Time-course Sampling Reaction->Sampling Termination Reaction Termination (Heat Inactivation) Sampling->Termination ActivityAssay FTase Activity Assay (e.g., DNS Method) Termination->ActivityAssay HPLC HPLC Analysis (FOS Quantification) Termination->HPLC Data Data Analysis (Kinetics, Yield) ActivityAssay->Data HPLC->Data Comparison Comparative Evaluation Data->Comparison

References

A Comparative In Vitro Analysis of D-Fructofuranose and D-Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the metabolic fates of two key monosaccharides: D-fructofuranose (fructose) and D-glucose. Understanding the distinct metabolic pathways, cellular uptake mechanisms, and enzymatic kinetics of these sugars is paramount for research in metabolic diseases, nutritional science, and the development of therapeutic agents. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the core metabolic pathways.

Key Metabolic Differences: A Snapshot

While D-glucose and this compound share the same chemical formula (C₆H₁₂O₆), their metabolic routes diverge significantly, leading to different physiological outcomes. Glucose metabolism is a ubiquitous and tightly regulated process, serving as the primary energy currency for most cells in the body. In contrast, fructose (B13574) metabolism is predominantly localized to the liver, bypasses key regulatory steps of glycolysis, and can have a more pronounced impact on lipogenesis.[1][2][3]

Quantitative Comparison of Metabolic Fates

The following tables summarize key quantitative data from in vitro studies, highlighting the differential metabolic processing of D-glucose and this compound.

ParameterD-GlucoseThis compoundKey ObservationReference
Primary Site of Metabolism Ubiquitous (most cell types)Primarily Liver, Intestine, KidneyFructose metabolism is more localized, leading to a higher burden on specific organs.[1][3][4]
Primary Cellular Uptake Transporter GLUT1, GLUT4 (insulin-sensitive)GLUT5Different transporters govern cellular entry, with fructose uptake being insulin-independent.[3][5]
Rate-Limiting Enzyme in Initial Metabolism Phosphofructokinase (PFK)Fructokinase (Ketohexokinase, KHK)Fructose metabolism bypasses the major regulatory checkpoint of glycolysis (PFK), leading to a less controlled flux.[2][4][6]
Glycemic Index (GI) 100 (standard)~23Fructose has a lower impact on immediate blood glucose levels.[2]
Conversion to Lipids (in vitro, human fibroblasts) BaselineHigher than GlucoseFructose is a more potent substrate for de novo lipogenesis in certain cell types.[6]
Hepatic Uptake and Turnover (in vivo model) Slower RateFaster RateThe liver rapidly takes up and processes fructose compared to glucose.[1]
Gene Expression in HepG2 Cells (24h exposure)5.5 mM Glucose5.5 mM Glucose + 5.5 mM FructoseKey ObservationReference
Fatty Acid Synthase (FAS) No significant changeNo significant increaseIn this specific in vitro model, fructose did not significantly upregulate this key lipogenic enzyme compared to glucose alone.[6]
Acetyl-CoA Carboxylase (ACC-1) No significant changeNo significant increaseSimilar to FAS, there was no significant upregulation of ACC-1 expression with fructose exposure in this model.[6]

Visualizing the Metabolic Pathways

The distinct metabolic pathways of glucose and fructose are visualized below using DOT language diagrams.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-Phosphate (B1210287) G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) (Rate-Limiting Step) TrioseP Triose Phosphates F16BP->TrioseP Aldolase Pyruvate Pyruvate TrioseP->Pyruvate

Caption: The Glycolysis Pathway for D-Glucose Metabolism.

Fructolysis cluster_glycolysis Entry into Glycolysis Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B TrioseP Triose Phosphates DHAP->TrioseP G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase G3P->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate

Caption: The Fructolysis Pathway for this compound Metabolism.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to compare glucose and fructose metabolism in vitro.

Enzymatic Assay for Glucose and Fructose Quantification

This method is used to determine the concentration of glucose and fructose in a sample.

  • Principle: The assay relies on a series of enzymatic reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[7][8]

  • Methodology:

    • Glucose Determination:

      • Glucose is phosphorylated by hexokinase (HK) in the presence of ATP to form glucose-6-phosphate (G6P).

      • G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with NADP+ as a cofactor, producing gluconate-6-phosphate and NADPH. The amount of NADPH produced is directly proportional to the initial glucose concentration.[7]

    • Fructose Determination:

      • After the glucose reaction is complete, phosphoglucose (B3042753) isomerase (PGI) is added.

      • PGI converts fructose-6-phosphate (F6P), formed from the initial phosphorylation of fructose by HK, into G6P.

      • This newly formed G6P is then oxidized by G6PDH, generating additional NADPH. The increase in NADPH concentration after the addition of PGI corresponds to the initial fructose concentration.[7]

  • Reagents: Buffer solution (e.g., triethanolamine), ATP, NADP+, hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase.[7]

EnzymaticAssayWorkflow cluster_glucose Glucose Measurement cluster_fructose Fructose Measurement Glucose + ATP Glucose + ATP G6P + ADP G6P + ADP Glucose + ATP->G6P + ADP Hexokinase G6P + NADP+ G6P + NADP+ Gluconate-6-P + NADPH Gluconate-6-P + NADPH G6P + NADP+->Gluconate-6-P + NADPH G6PDH Gluconate-6-P + NADPH Gluconate-6-P + NADPH G6P + NADP+->Gluconate-6-P + NADPH G6PDH Spectrophotometry (340nm) Spectrophotometry (340nm) Gluconate-6-P + NADPH->Spectrophotometry (340nm) Fructose + ATP Fructose + ATP F6P + ADP F6P + ADP Fructose + ATP->F6P + ADP Hexokinase F6P F6P G6P G6P F6P->G6P PGI Gluconate-6-P + NADPH ->Spectrophotometry (340nm)

Caption: Workflow for Enzymatic Quantification of Glucose and Fructose.

Gas Chromatography-Mass Spectrometry (GC/MS) for Monosaccharide Analysis

GC/MS provides a highly sensitive and specific method for quantifying glucose and fructose in biological samples.[9]

  • Principle: This technique involves derivatizing the sugars to make them volatile, separating them by gas chromatography, and then detecting and quantifying them by mass spectrometry. Isotope-labeled internal standards are used for accurate quantification.[9]

  • Methodology:

    • Sample Preparation: Plasma or cell lysate samples are deproteinized.

    • Derivatization: Monosaccharides are converted to their O-methyloxime acetate (B1210297) derivatives. This process creates unique fragments for glucose and fructose that can be distinguished by mass spectrometry.[9]

    • GC Separation: The derivatized sample is injected into a gas chromatograph, where the different sugar derivatives are separated based on their boiling points and interactions with the column.

    • MS Detection and Quantification: The separated derivatives enter the mass spectrometer, where they are ionized and fragmented. Specific fragment ions unique to glucose and fructose are monitored for quantification against an isotope-labeled internal standard.[9]

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization (O-methyloxime acetates) Deproteinization->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data

Caption: A Simplified Workflow for GC/MS Analysis of Glucose and Fructose.

Conclusion

The in vitro metabolic fates of this compound and D-glucose are markedly different. Fructose is rapidly metabolized, primarily in the liver, and bypasses the key regulatory steps that control the rate of glycolysis.[2][3] This can lead to a more significant contribution to pathways such as de novo lipogenesis. In contrast, glucose metabolism is a more systemic and tightly regulated process. These fundamental differences, quantifiable through techniques like enzymatic assays and GC/MS, are critical considerations for researchers in the fields of metabolism, nutrition, and drug development. The use of stable isotope tracers in such studies further enhances the quantitative understanding of these distinct metabolic pathways.[1][10]

References

A Comparative Guide to Kinetic Models for Enzymatic Isomerization of D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic isomerization of D-fructofuranose, a key reaction in carbohydrate chemistry and biotechnology, is pivotal for the production of valuable sugars such as D-glucose and the rare sugar D-allulose (D-psicose). Accurate kinetic modeling of these processes is essential for reactor design, process optimization, and understanding enzyme mechanisms. This guide provides a comparative analysis of kinetic models applied to two prominent this compound isomerization reactions: the conversion to D-glucose catalyzed by glucose isomerase and the epimerization to D-allulose catalyzed by D-allulose 3-epimerase (DAEase).

Data Presentation: Comparative Kinetic Parameters

The following tables summarize key kinetic parameters and conversion data from various studies on the enzymatic isomerization of this compound and related substrates.

Table 1: Comparison of Kinetic Models for Glucose Isomerase

Kinetic ModelEnzyme SourceSubstrateKey ParametersParameter ValuesTemperature (°C)pHReference
Michaelis-Menten Immobilized Glucose Isomerase (Sweetzyme IT)D-GlucoseVmg (forward), Kmg (forward), Vmf (reverse), Kmf (reverse)Not explicitly stated in abstract, determined via experimental data analysis.50-65Not Specified[1][2]
Briggs-Haldane Mechanism Immobilized D-glucose isomeraseα-D-glucose, β-D-glucoseDifferent rate constants for α and β anomers.α-D-glucose conversion rate was 43% higher than equilibrated glucose and 113% higher than β-D-glucose.607.5[3]
Three-Step Complex Formation Immobilized Glucose Isomerase (Sweetzyme IT)D-GlucoseForward reaction rate constants (k1, k2, k3)Determined using Runge Kutta 4th order algorithm.50-70Not Specified[4][5][6]

Table 2: Performance Data for D-Fructose to D-Allulose Isomerization

EnzymeEnzyme SourceSubstrate ConcentrationConversion Rate/YieldTemperature (°C)pHKey FindingsReference
D-allulose 3-epimerase (DAEase)Thermoclostridium caenicola500 g/L D-fructose38%606.5 or 7.5Enzyme retained 80% of its activity after 24 hours.[7]
D-allulose 3-epimeraseNovibacillus thermophilusNot Specified38%70Not SpecifiedEnzyme retained 85% of its activity after 12 hours.[8]
D-psicose epimerase and L-rhamnulose kinase with ATP regenerationRecombinant enzymes20 mM D-fructose99%507.5ATP usage reduced to 10% of the theoretical amount.[9]
D-allulose 3-epimeraseClostridium cellulolyticum H10 (improved mutant)Not Specified45%65Not SpecifiedHalf-life increased from 30 min to 180 min.[8]
D-psicose 3-epimerase with borate (B1201080)Agrobacterium tumefaciens100 mM D-fructoseup to 64.5%509.0Borate shifts the equilibrium by complexing with D-psicose.[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinetic models. Below are summarized protocols based on the cited literature.

Protocol 1: Determination of Kinetic Parameters for Glucose Isomerase
  • Enzyme Immobilization : Glucose isomerase (e.g., Sweetzyme IT) is used in an immobilized form in a packed-bed or batch stirred-tank reactor.[1][3][4]

  • Reaction Setup : Isomerization reactions are conducted in a temperature-controlled reactor with varying initial concentrations of D-glucose (e.g., 0.1 M to 1.25 M or 10% to 20% w/v).[1][2][4]

  • Sampling : Samples are withdrawn from the reactor at regular time intervals.

  • Analysis : The concentrations of D-glucose and D-fructose in the samples are determined using High-Performance Liquid Chromatography (HPLC).[6]

  • Data Fitting : The experimental concentration-time data is fitted to the proposed kinetic models (e.g., Michaelis-Menten, Three-Step Model) using numerical methods like the Runge-Kutta 4th order algorithm combined with a least-squares method to estimate the kinetic parameters.[4][5][6]

Protocol 2: Validation of D-Fructose to D-Allulose Conversion
  • Enzyme Preparation : Recombinant D-allulose 3-epimerase (DAEase) is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture : The reaction is typically carried out in a buffered solution (e.g., MES or Tris-HCl buffer) containing a high concentration of D-fructose (e.g., 500 g/L), the purified enzyme, and any necessary cofactors (e.g., Co2+ or Mg2+).[7][8]

  • Incubation : The reaction mixture is incubated at a specific temperature and pH (e.g., 50-70°C, pH 6.5-8.5).[7][8]

  • Equilibrium Shift (Optional) : To increase the conversion rate, a complexing agent like borate can be added to the reaction mixture to bind with the product D-allulose and shift the reaction equilibrium.[10]

  • Quantification : The conversion of D-fructose to D-allulose is monitored over time by analyzing samples using HPLC.[7]

  • Model Validation : The experimental data on substrate consumption and product formation are compared with the predictions of a kinetic model to validate the model's accuracy.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

G cluster_0 Glucose-Fructose Isomerization cluster_1 Fructose-Allulose Epimerization D-Glucose D-Glucose Glucose-Enzyme Complex Glucose-Enzyme Complex D-Glucose->Glucose-Enzyme Complex + Enzyme Enzyme Enzyme Glucose-Enzyme Complex->D-Glucose - Enzyme Fructose-Enzyme Complex Fructose-Enzyme Complex Glucose-Enzyme Complex->Fructose-Enzyme Complex Isomerization Fructose-Enzyme Complex->Glucose-Enzyme Complex Isomerization D-Fructose D-Fructose Fructose-Enzyme Complex->D-Fructose - Enzyme D-Fructose->Fructose-Enzyme Complex + Enzyme D-Fructose_2 D-Fructose Fructose-DAEase Complex Fructose-DAEase Complex D-Fructose_2->Fructose-DAEase Complex + DAEase DAEase DAEase Fructose-DAEase Complex->D-Fructose_2 - DAEase Allulose-DAEase Complex Allulose-DAEase Complex Fructose-DAEase Complex->Allulose-DAEase Complex Epimerization Allulose-DAEase Complex->Fructose-DAEase Complex Epimerization D-Allulose D-Allulose Allulose-DAEase Complex->D-Allulose - DAEase D-Allulose->Allulose-DAEase Complex + DAEase

Caption: Reversible enzymatic isomerization pathways for this compound.

G cluster_workflow Kinetic Model Validation Workflow start Start exp_design Experimental Design Vary Substrate Concentration | Vary Temperature/pH start->exp_design data_acq Data Acquisition Batch Reactor Experiments | Timed Sampling exp_design->data_acq analysis Sample Analysis HPLC for Sugar Quantification data_acq->analysis param_est Parameter Estimation Non-linear Regression | Numerical Methods analysis->param_est model_sel Kinetic Model Selection Michaelis-Menten | Briggs-Haldane | Multi-step Models model_sel->param_est validation Model Validation Compare Predictions with Experimental Data param_est->validation end End validation->end

Caption: Generalized workflow for kinetic model validation.

G ExperimentalData Experimental Data (Concentration vs. Time) ParameterFitting Parameter Fitting (Least Squares) ExperimentalData->ParameterFitting KineticModel Proposed Kinetic Model (e.g., Michaelis-Menten) KineticModel->ParameterFitting ValidatedModel Validated Kinetic Model with Estimated Parameters ParameterFitting->ValidatedModel

Caption: Logical relationship between experimental data and kinetic model validation.

References

Assessing the Purity of Synthetic D-fructofuranose Derivatives: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for assessing the purity of synthetic D-fructofuranose derivatives, supported by experimental protocols and data.

Comparison of Analytical Techniques for Purity Determination

Elemental analysis (EA) has historically been a cornerstone for verifying the elemental composition of a pure compound.[1] However, with the advent of high-resolution spectroscopic and chromatographic techniques, a multi-faceted approach to purity assessment is now the industry standard. The choice of method depends on the specific information required, such as bulk purity, identification of trace impurities, or confirmation of molecular structure.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Accuracy/Precision
Elemental Analysis (CHNOS) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).Percentage of C, H, N, O, S in the bulk sample.Determines empirical formula of a pure substance; relatively inexpensive.Not sensitive to trace impurities that do not significantly alter the elemental composition; provides no structural information.[1][2]±0.4% of the theoretical value is a common requirement for publication.[3][4]
¹H and ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed structural information, identification of impurities with distinct signals.Excellent for structural elucidation and identification of impurities; quantitative NMR (qNMR) can determine purity against a certified standard.[4][5]Less sensitive to impurities that lack NMR-active nuclei or have overlapping signals; requires soluble samples.qNMR: >99% with low uncertainty.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.Provides the exact molecular weight, allowing for the determination of the molecular formula.Extremely sensitive; can confirm the molecular formula of the main component.[3][4]Not inherently quantitative for purity assessment without appropriate standards and calibration; may not detect isomers.Mass accuracy within 0.003 m/z of the calculated value.[3]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Quantifies the main component and separates it from impurities.Highly sensitive and quantitative for purity determination (e.g., as % area); can be coupled with various detectors (UV, MS, ELSD) for enhanced specificity.[6][7]Requires development of a specific method for each compound; impurities must be chromatographically separable.Purity values often reported as >95% or >99% based on peak area.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are protocols for the key experiments discussed.

Elemental Analysis (CHNOS) Protocol
  • Sample Preparation: A small amount of the dried this compound derivative (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be homogenous and free of solvent residues.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a stream of pure oxygen. This process leads to the complete combustion of the sample.

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, and SO₂) is passed through a reduction chamber to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values for the proposed molecular formula.

High-Performance Liquid Chromatography (HPLC) Protocol
  • System Preparation: An HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column for moderately polar derivatives) and a detector (e.g., a Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) for compounds lacking a UV chromophore) is used.

  • Mobile Phase Preparation: A suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is prepared, filtered, and degassed.

  • Sample Preparation: A stock solution of the this compound derivative is prepared by accurately weighing the compound and dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL). A series of dilutions may be prepared for linearity checks.

  • Injection and Chromatography: A fixed volume of the sample solution (e.g., 10 µL) is injected onto the column. The components are separated as the mobile phase flows through the column.

  • Detection and Data Analysis: The detector response is recorded as a chromatogram. The purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized this compound derivative.

G Workflow for Purity Assessment of this compound Derivatives cluster_0 Synthesis and Initial Purification cluster_1 Preliminary Purity Check cluster_2 Structural and Identity Confirmation cluster_3 Quantitative Purity Determination cluster_4 Final Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC Thin Layer Chromatography Purification->TLC Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Single Spot HRMS High-Resolution Mass Spectrometry NMR->HRMS Structure Consistent EA Elemental Analysis (CHNOS) HRMS->EA Formula Confirmed HPLC Quantitative HPLC (% Area) HRMS->HPLC Formula Confirmed Final Purity >95% and Consistent Data? EA->Final HPLC->Final Pass Compound Accepted Final->Pass Yes Fail Further Purification Required Final->Fail No

Caption: Logical workflow for the purity assessment of synthetic compounds.

Conclusion

While elemental analysis is a valuable technique for confirming the elemental composition of a bulk sample, it is not sufficient on its own to definitively establish the purity of a synthetic this compound derivative. A combination of orthogonal analytical methods, including NMR for structural confirmation, HRMS for molecular formula determination, and a quantitative chromatographic technique like HPLC, provides a much more comprehensive and reliable assessment of a compound's purity. This multi-technique approach is essential for ensuring the quality and validity of research in drug discovery and development.

References

Validation of a high-throughput screening method for inhibitors of D-fructofuranosidase.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying potent and selective inhibitors of D-fructofuranosidase (also known as invertase) is a critical step in various therapeutic and industrial applications. This guide provides a comprehensive comparison of high-throughput screening (HTS) methods for discovering such inhibitors, complete with experimental protocols and performance data to aid in assay selection and validation.

D-fructofuranosidase is a key enzyme in carbohydrate metabolism, catalyzing the hydrolysis of sucrose (B13894) into glucose and fructose.[1] Inhibition of this enzyme is a target for managing conditions like diabetes and for controlling sugar content in food products. High-throughput screening allows for the rapid evaluation of large compound libraries to identify potential inhibitors. The validation of an HTS method is crucial to ensure the reliability and reproducibility of the screening results. Key validation parameters include the Z'-factor, a measure of assay quality, and the signal-to-background (S/B) ratio.[2][3][4][5][6][7] An ideal HTS assay should have a Z'-factor between 0.5 and 1.0 for excellent performance.[6]

Comparison of High-Throughput Screening Methods

The selection of an appropriate HTS assay depends on factors such as the required throughput, cost, and the nature of the compound library being screened. Below is a comparison of common methods for screening D-fructofuranosidase inhibitors.

Assay MethodPrincipleThroughputCostKey AdvantagesKey Disadvantages
Colorimetric (DNS Assay) Measures the reducing sugars (glucose and fructose) produced from sucrose hydrolysis using 3,5-dinitrosalicylic acid (DNS).[8]HighLowSimple, cost-effective, and widely used.Prone to interference from other reducing agents in the sample.
Coupled Enzyme Assay The products of the D-fructofuranosidase reaction (glucose) are used in a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).HighMediumHigh sensitivity and specificity. Can be adapted to various detection modes.More complex assay setup and potential for interference with the coupling enzyme.
FT-MIR ATR Spectroscopy Fourier Transform Mid-Infrared Attenuated Total Reflectance spectroscopy directly quantifies the decrease in sucrose concentration.[9][10]Medium to HighHighLabel-free, real-time measurement, and provides structural information.Requires specialized equipment and expertise. May have lower sensitivity for weak inhibitors.

Performance Validation Data

The following table summarizes typical performance metrics for a validated colorimetric HTS assay for D-fructofuranosidase inhibitors.

ParameterValueInterpretation
Z'-Factor 0.75Excellent assay quality, suitable for HTS.[11]
Signal-to-Background (S/B) Ratio 15A large signal window, indicating a robust assay.
Coefficient of Variation (%CV) < 10%Good reproducibility of the assay.

Known Inhibitors and IC50 Values

The table below lists some known inhibitors of D-fructofuranosidase and their reported half-maximal inhibitory concentration (IC50) values, which can be used as positive controls in an HTS campaign.

InhibitorIC50 ValueSource Organism of Enzyme
Acarbose ~50 µMSaccharomyces cerevisiae
Deoxynojirimycin ~5 µMSaccharomyces cerevisiae[1]
Thio-fructofuranoside Competitive InhibitionAspergillus niger, Candida sp., Saccharomyces cerevisiae[12][13]

Experimental Protocols

Colorimetric DNS Assay for High-Throughput Screening

This protocol is adapted for a 96-well plate format and is suitable for HTS.

Materials:

  • D-fructofuranosidase (e.g., from Saccharomyces cerevisiae)

  • Sucrose solution (substrate)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Add 2 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 96-well plate.

  • Add 48 µL of D-fructofuranosidase solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 50 µL of sucrose solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the plate at 95°C for 10 minutes to develop the color.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition for each compound.

Coupled Enzyme Assay (Glucose Oxidase/Peroxidase)

This protocol utilizes a coupled enzyme system to detect glucose produced from sucrose hydrolysis.

Materials:

  • D-fructofuranosidase

  • Sucrose solution

  • Assay buffer

  • Test compounds

  • Glucose oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Add 2 µL of the test compound or control to the wells of a 96-well plate.

  • Add 48 µL of D-fructofuranosidase solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Add 50 µL of a solution containing sucrose, glucose oxidase, HRP, and Amplex Red to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

  • Calculate the percentage inhibition for each compound.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the high-throughput screening of D-fructofuranosidase inhibitors and the logical relationship for hit validation.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (2 µL) Enzyme_Addition Enzyme Addition (48 µL D-fructofuranosidase) Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (15 min at RT) Enzyme_Addition->Pre_incubation Substrate_Addition Substrate Addition (50 µL Sucrose) Pre_incubation->Substrate_Addition Incubation Incubation (30 min at 37°C) Substrate_Addition->Incubation Stop_Reaction Stop Reaction & Color Development (DNS) Incubation->Stop_Reaction Read_Plate Read Plate (Absorbance at 540 nm) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Hit_Identification Hit Identification Calculate_Inhibition->Hit_Identification

Caption: High-throughput screening workflow for D-fructofuranosidase inhibitors.

Hit_Validation_Logic Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Identified Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Selectivity_Assay Selectivity Assays (e.g., other glycosidases) Dose_Response->Selectivity_Assay Potent Hits Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound Selective Hits

Caption: Logical progression for hit validation and lead identification.

References

Comparative analysis of the glycosylation patterns of proteins with D-fructofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct patterns and implications of protein modification by D-fructofuranose. This analysis contrasts fructose-induced glycation with other reducing sugars, providing supporting experimental data and detailed protocols for replication.

The non-enzymatic glycosylation, or glycation, of proteins by reducing sugars is a post-translational modification with significant implications in aging and the pathogenesis of various diseases, including diabetes and its complications. While glucose is the most abundant reducing sugar in the bloodstream, this compound (fructose) exhibits a markedly higher reactivity in the glycation process. This guide provides a comparative analysis of protein glycosylation patterns with this compound, highlighting its unique chemical reactivity and biological consequences.

Comparative Reactivity: Fructose (B13574) vs. Glucose

In vitro studies have consistently demonstrated that fructose is a more potent glycating agent than glucose. The rate of fructosylation can be up to ten times higher than that of glucosylation.[1] This increased reactivity is attributed to the higher proportion of fructose existing in the open-chain keto form compared to the open-chain aldehyde form of glucose in solution, making the carbonyl group more accessible for reaction with protein amino groups.[1]

The initial products of these reactions also differ. Glucose glycation forms Amadori products, while fructose glycation results in the formation of Heyns products. Heyns products are generally less stable and can degrade more rapidly to form advanced glycation end-products (AGEs), which are key mediators of cellular damage and inflammation.[1] This accelerated formation of AGEs from fructose contributes to greater protein cross-linking, conformational changes, and cytotoxicity compared to glucose-mediated glycation.[2]

Quantitative Analysis of Fructosylation Patterns

Mass spectrometry and high-performance liquid chromatography (HPLC) are the primary analytical techniques for identifying and quantifying fructosylation sites on proteins. Lysine (B10760008) residues are the most common sites of glycation. The following tables summarize quantitative data on the fructosylation of Human Serum Albumin (HSA) and Collagen, two proteins highly susceptible to glycation.

Table 1: Major Fructosylation Sites on Human Serum Albumin (HSA)

Lysine ResidueRelative Abundance of FructosylationAnalytical MethodReference
Lys-525HighMass Spectrometry (LC-MS/MS)[3]
Lys-199ModerateMass Spectrometry (LC-MS/MS)[3]
Lys-439ModerateMass Spectrometry (LC-MS/MS)[3]
Lys-281ModerateMass Spectrometry (LC-MS/MS)[3]
Lys-93LowMass Spectrometry (LC-MS/MS)[4]
Lys-12LowMass Spectrometry (LC-MS/MS)[4]

Table 2: Fructosylation of Collagen

ParameterObservationAnalytical MethodReference
Fructosyllysine LevelsLower than the total loss of lysine residues in diabetic modelsAmino Acid Analysis[5]
Cross-linkingIncreased with fructose treatmentRheological and Microstructural Analysis[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Protocol 1: Mass Spectrometric Analysis of Fructosylated Proteins

This protocol outlines the general workflow for identifying fructosylation sites on a protein of interest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Incubation and Digestion:

  • Incubate the target protein (e.g., HSA) with this compound under physiological conditions (e.g., 37°C, pH 7.4) for a specified duration.

  • Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest the protein into peptides using a sequence-specific protease, such as trypsin.

2. Peptide Enrichment (Optional):

  • Enrich for glycated peptides using boronate affinity chromatography to increase the sensitivity of detection.

3. LC-MS/MS Analysis:

  • Separate the peptides using reversed-phase HPLC.

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire tandem mass spectra (MS/MS) of peptide ions to determine their amino acid sequence and identify the modified residues.

4. Data Analysis:

  • Search the MS/MS spectra against a protein sequence database using software that can identify modifications corresponding to the addition of a fructose moiety (mass shift of +162.0528 Da).

  • Validate the identification of fructosylated peptides and localize the modification to specific amino acid residues.

Protocol 2: HPLC Analysis of Fructosylated Proteins

This protocol describes the use of HPLC to quantify the extent of protein fructosylation.

1. Protein Hydrolysis:

  • Hydrolyze the fructosylated protein sample using acid (e.g., 6 M HCl) to release the modified amino acids.

2. Derivatization (Optional):

  • Derivatize the amino acids with a fluorescent tag to enhance detection sensitivity.

3. HPLC Separation:

  • Separate the amino acids using a suitable HPLC column (e.g., ion-exchange or reversed-phase).

  • Use a gradient elution method to achieve optimal separation of the modified and unmodified amino acids.

4. Detection and Quantification:

  • Detect the eluted amino acids using a fluorescence or UV detector.

  • Quantify the amount of fructosyllysine by comparing its peak area to that of a known standard.

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow for analyzing fructosylated proteins and the signaling pathway activated by these modified proteins.

Experimental_Workflow Protein Target Protein Incubation Incubation (Physiological Conditions) Protein->Incubation Fructose This compound Fructose->Incubation Digestion Reduction, Alkylation, & Tryptic Digestion Incubation->Digestion Enrichment Boronate Affinity Chromatography (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Enrichment->LC_MS Data_Analysis Data Analysis (Site Identification & Quantification) LC_MS->Data_Analysis

Experimental workflow for mass spectrometric analysis of fructosylated proteins.

AGE_RAGE_Signaling cluster_0 Extracellular cluster_1 Intracellular Fructosylated_Protein Fructosylated Protein (AGE) RAGE RAGE Receptor Fructosylated_Protein->RAGE Binding NF_kB NF-κB Activation RAGE->NF_kB Signal Transduction Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammation Oxidative_Stress ROS Production NF_kB->Oxidative_Stress Cellular_Damage Cellular Damage & Dysfunction Inflammation->Cellular_Damage Oxidative_Stress->Cellular_Damage

AGE-RAGE signaling pathway activated by fructosylated proteins.

Biological Implications of Protein Fructosylation

The accumulation of fructosylated proteins and subsequent AGEs has been implicated in the pathology of numerous diseases. The binding of these AGEs to the Receptor for Advanced Glycation End products (RAGE) triggers a cascade of intracellular signaling events. This AGE-RAGE signaling axis is a key driver of chronic inflammation and oxidative stress, contributing to tissue damage in diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the specific patterns and consequences of protein fructosylation is therefore crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of glycation.

References

Confirming the Structure of Novel D-fructofuranose-Containing Natural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology.[1][2] Compounds containing D-fructofuranose are of particular interest due to their diverse biological activities. However, the inherent complexity of carbohydrates, including their numerous isomers and stereocenters, presents significant analytical challenges.[3][4] This guide provides a comparative overview of key analytical techniques for unambiguously confirming the structure of novel this compound-containing natural products, complete with experimental protocols and data presentation examples for researchers, scientists, and drug development professionals.

Key Analytical Techniques for Structural Elucidation

The definitive confirmation of a novel natural product's structure requires a multi-pronged approach, integrating data from several high-resolution analytical methods. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, enzymatic and chemical methods are crucial for deciphering specific structural details like glycosidic linkages.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the de novo structure determination of organic molecules in solution.[5] For fructofuranose-containing compounds, 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to establish the carbon skeleton, proton environments, and connectivity between atoms.[6] The chemical shifts of anomeric carbons and protons, along with specific through-bond correlations, can help distinguish between furanose and pyranose forms and determine the α or β configuration of the glycosidic bond.[7][8]

  • Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) provides unequivocal molecular formula determination for molecules even up to 1 kDa.[5] Tandem MS (MS/MS or MSⁿ) experiments, where ions are fragmented, yield valuable structural information about the sequence of monosaccharides and the location of glycosidic linkages.[9][10][11] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used soft ionization methods for carbohydrate analysis.[4]

  • Enzymatic Hydrolysis: The precise nature of the glycosidic linkage (e.g., 2→1, 2→6) can be challenging to determine solely by NMR or MS. Enzymatic hydrolysis using specific glycosidases provides a robust method for this purpose.[12] Glycosidases are enzymes that catalyze the cleavage of specific glycosidic bonds.[12][13] By observing the hydrolysis of the novel compound by a panel of enzymes with known specificities, the linkage type and anomeric configuration can be confirmed.

  • X-ray Crystallography: When a high-quality single crystal of the compound can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure, including stereochemistry.[5] However, the crystallization of complex carbohydrates can be exceedingly difficult, often limiting the application of this technique.

Comparison of Primary Analytical Techniques

TechniqueInformation ProvidedSensitivitySample RequiredLimitations
NMR Spectroscopy Atom connectivity, stereochemistry, anomeric configuration, ring form (furanose/pyranose)[6]ModerateMilligramsSignal overlap in complex molecules, lower sensitivity compared to MS[6][8]
Mass Spectrometry Molecular weight, elemental composition, monosaccharide sequence, linkage position clues[5][9]HighMicrograms to NanogramsDoes not directly provide stereochemistry, isomeric differentiation can be difficult[3][4]
Enzymatic Hydrolysis Specific glycosidic linkage and anomeric configuration[12]High (product detection)MicrogramsRequires specific enzymes, interpretation can be complex if multiple linkages are present
X-ray Crystallography Absolute 3D structure, definitive stereochemistry[5]N/AMilligrams (for crystallization)Requires a high-quality single crystal, which is often a major bottleneck[5]

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a purified this compound-containing natural product.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified, lyophilized sample in 0.5 mL of Deuterium (B1214612) Oxide (D₂O, 99.9%).

    • Vortex the solution for 30-60 seconds to ensure it is fully dissolved and homogeneous.[14]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Lock the field frequency using the deuterium signal from the D₂O solvent and shim the magnetic field.[14]

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.[14]

    • Acquire standard 2D experiments, including:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing connectivity across glycosidic bonds and non-protonated carbons.[6]

    • Set acquisition parameters appropriately (e.g., spectral width, acquisition time, relaxation delay). A relaxation delay of 2-5 seconds is typical for ¹³C experiments.[14]

Mass Spectrometry (LC-MS/MS) Protocol

This protocol is for determining the molecular weight and fragmentation pattern.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Chromatography (Optional, for complex mixtures):

    • Use a suitable HPLC or UHPLC column for carbohydrate analysis (e.g., HILIC or C18 reversed-phase).

    • Develop a gradient elution method to separate the compound of interest from any impurities.

  • MS Analysis:

    • Infuse the sample directly or introduce it via the LC system into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan MS spectrum in both positive and negative ion modes to identify the precursor ion (e.g., [M+Na]⁺, [M+H]⁺, or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the most abundant precursor ion.

    • Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.[9]

Enzymatic Hydrolysis Protocol

This protocol confirms the glycosidic linkage using a specific enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 10-50 µg of the novel compound.

      • A specific glycosidase (e.g., β-fructofuranosidase) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).

      • A negative control with no enzyme.

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours).

  • Reaction Quenching & Analysis:

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

    • Analyze the reaction products by TLC, HPLC, or MS to identify the released monosaccharides and the remaining aglycone.

    • Comparison of the hydrolysis products to authentic standards confirms the identity of the cleaved sugar and, by inference, the linkage cleaved by the specific enzyme.

Data Presentation

Quantitative data from these experiments should be summarized in clear, well-structured tables.

Table 1: Example ¹H and ¹³C NMR Data for a Hypothetical β-D-fructofuranosyl-(2→6)-α-D-glucopyranoside in D₂O.

Positionδ ¹³C (ppm)δ ¹H (ppm)J (Hz)
Glc-1 92.25.46d, 3.7
Glc-2 71.13.62dd, 9.9, 3.7
Glc-3 72.63.88t, 9.2
Glc-4 69.23.82t, 9.5
Glc-5 72.43.90m
Glc-6 67.53.94 (a), 3.78 (b)m
Fru-1' 61.43.72s
Fru-2' 103.7--
Fru-3' 76.54.26d, 8.8
Fru-4' 74.04.10t, 8.6
Fru-5' 81.43.91m
Fru-6' 62.43.80m
Note: Data adapted from literature values for sucrose (B13894) and similar compounds.[7]

Table 2: Example MS/MS Fragmentation Data for a Hypothetical Fructo-oligosaccharide ([M+Na]⁺ at m/z 527.1).

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityFragment Type
527.1365.1Disaccharide + Na⁺Y-ion
527.1203.1Monosaccharide + Na⁺B-ion
365.1203.1Monosaccharide + Na⁺Y-ion
Note: Fragmentation data is illustrative of typical glycosidic bond cleavages observed in MS/MS experiments.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in structure elucidation.

structure_elucidation_workflow cluster_extraction Isolation & Analysis cluster_spectrometry Spectrometric & Spectroscopic Analysis cluster_confirmation Structural Confirmation start_end start_end process process data data decision decision final final A Natural Source (e.g., Plant Extract) B Purification (Chromatography) A->B C Pure Compound B->C D HRMS Analysis C->D E NMR Spectroscopy (1D & 2D) C->E F Molecular Formula D->F G Connectivity & Stereochemistry E->G H Propose Structure F->H G->H I Enzymatic Hydrolysis or Derivatization H->I Ambiguity? K Final Structure Confirmed H->K No Ambiguity J Linkage & Anomericity Confirmed I->J J->K

Caption: General workflow for the structural elucidation of a novel natural product.

analytical_decision_flowchart start start decision decision method method result result end end A Start: Novel Purified Compound B Sufficient sample for crystallization? A->B C X-ray Crystallography B->C Yes D HRMS B->D No H Absolute Structure C->H I Molecular Formula D->I E 2D NMR (COSY, HSQC, HMBC) J Planar Structure & Relative Stereochem E->J F Linkage or Anomeric Configuration Ambiguous? G Enzymatic Hydrolysis F->G Yes L Final Structure F->L No K Confirmed Linkage G->K H->L I->E J->F K->L

Caption: Decision flowchart for selecting analytical techniques.

enzymatic_hydrolysis_pathway substrate substrate enzyme enzyme product product sub Novel Glycoside (e.g., Aglycone-O-Fructofuranose) enz β-Fructofuranosidase sub->enz prod1 Aglycone-OH enz->prod1 prod2 This compound enz->prod2

Caption: Conceptual diagram of glycosidic linkage analysis via enzymatic hydrolysis.

References

A Researcher's Guide to Inter-laboratory Quantification of D-Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-fructofuranose is paramount for ensuring product quality, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of prevalent analytical methods, supported by inter-laboratory validation data, to aid in the selection of the most appropriate technique for your specific needs.

This document delves into the performance of established enzymatic and chromatographic methods for this compound quantification, with a focus on inter-laboratory comparison data to ensure robustness and reproducibility. We present key performance indicators, detailed experimental protocols, and visual workflows to facilitate a clear understanding of each method's strengths and limitations.

Comparative Analysis of Quantification Methods

The selection of an appropriate this compound quantification method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of commonly employed methods based on data from collaborative and single-laboratory validation studies.

Enzymatic/Spectrophotometric Methods

Enzymatic methods are widely adopted due to their specificity and relatively simple instrumentation. The most common approach involves the enzymatic hydrolysis of fructans into fructose (B13574) and glucose, followed by spectrophotometric determination. The Megazyme Fructan Assay Kit, which forms the basis of several official methods, is a prime example.

Table 1: Inter-laboratory Performance of Enzymatic/Spectrophotometric Methods

MethodPrincipleRepeatability (RSDr)Reproducibility (RSDR)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Matrices Tested
AOAC 999.03 Enzymatic hydrolysis followed by spectrophotometric measurement of released fructose and glucose.2.3% - 7.3%[1][2]5.0% - 10.8%[1][2]67.4 mg/L (in solution)[3]Not explicitly stated in collaborative studiesPure fructan, chocolate, milk powder, onion powder, wheat stalks[1][2]
AOAC 2016.14 / ISO 22579 Enzymatic hydrolysis followed by HPAEC-PAD.2.27% - 7.65%[4][5]5.90% - 15.1%[4][5]0.03 g/100g (in product)[6][7]Not explicitly stated in collaborative studiesInfant formula, adult nutritional formulas[4][5][6][7]

It is important to note that direct comparison between methods is challenging as the collaborative studies were performed on different sample matrices and may have used slightly different protocols.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAEC) offer high selectivity and the ability to quantify individual fructooligosaccharides.

Table 2: Performance of Chromatographic Methods (Single-Laboratory Validation Data)

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Matrices Tested
HPAEC-PAD Separation of fructans on an anion-exchange column followed by pulsed amperometric detection.>0.99[8]Not explicitly statedNot explicitly statedCereals and cereal-based products[8]
HPLC-RID Separation of sugars on a suitable column followed by refractive index detection.>0.997[9]0.01 - 0.17 mg/mL[9]0.03 - 0.56 mg/mL[9]Low-calorie and no-sugar-added desserts[9]

Data for HPAEC-PAD and HPLC-RID are from single-laboratory validation studies and may not reflect inter-laboratory performance.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible results. Below are the methodologies for the key experiments cited.

AOAC Official Method 999.03: Enzymatic/Spectrophotometric Method

This method is suitable for the measurement of total fructan in foodstuffs.[10][11]

1. Principle: Fructans are hydrolyzed to fructose and glucose by a specific fructanase enzyme mixture. The total reducing sugars are then quantified spectrophotometrically.

2. Reagents and Materials:

  • Megazyme Fructan Assay Kit (or equivalent) containing:

    • Sucrase/Amylase solution

    • Fructanase solution

    • PAHBAH working reagent

  • Sodium acetate (B1210297) buffer (100 mM, pH 4.5)

  • Sodium borohydride (B1222165) solution

  • Acetic acid solution

3. Procedure:

  • Sample Extraction: Extract the sample with hot water to solubilize the fructans.

  • Removal of Interfering Sugars: Treat an aliquot of the extract with a mixture of sucrase and amylase to hydrolyze sucrose (B13894) and starch to glucose and fructose. These reducing sugars are then reduced to sugar alcohols using sodium borohydride.

  • Fructan Hydrolysis: To the treated sample, add the fructanase solution to hydrolyze the fructans to fructose and glucose.

  • Colorimetric Reaction: Add p-hydroxybenzoic acid hydrazide (PAHBAH) working reagent to the hydrolyzed sample and incubate in a boiling water bath.

  • Measurement: Measure the absorbance of the solution at 410 nm.

  • Calculation: Calculate the fructan concentration based on a D-fructose standard curve.

AOAC Official Method 2016.14 / ISO 22579: HPAEC-PAD Method

This method is applicable for the determination of fructans in infant formula and adult nutritionals.[6][7]

1. Principle: After enzymatic removal of interfering sugars, fructans are hydrolyzed to their constituent monomers (fructose and glucose). The released monomers are then separated and quantified by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

2. Reagents and Materials:

  • Megazyme Fructan Assay Kit (or equivalent) for enzymatic hydrolysis.

  • High-purity water for eluent preparation.

  • Sodium hydroxide (B78521) solution for eluent preparation.

  • HPAEC system with a PAD detector.

  • Anion-exchange column suitable for carbohydrate analysis.

3. Procedure:

  • Sample Preparation: Reconstitute powdered samples as per instructions.

  • Enzymatic Treatment: Perform enzymatic hydrolysis as described in the AOAC 999.03 method to break down fructans into fructose and glucose.

  • Chromatographic Analysis:

    • Inject the hydrolyzed sample into the HPAEC-PAD system.

    • Separate the sugars using an appropriate gradient of sodium hydroxide eluent.

    • Detect the eluted sugars using the PAD.

  • Quantification: Quantify the fructose and glucose peaks by comparing their peak areas to those of known standards. The total fructan content is calculated from the sum of the quantified fructose and glucose.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in an inter-laboratory comparison study and the enzymatic quantification of this compound.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives & Scope B Select & Validate Analytical Method A->B C Prepare & Characterize Test Materials B->C D Develop & Distribute Protocol C->D E Participating Laboratories Analyze Samples D->E F Collect & Statistically Analyze Data E->F G Evaluate Laboratory Performance (e.g., z-scores) F->G H Publish Comparison Guide & Report G->H

Figure 1. General workflow for an inter-laboratory comparison study.

Enzymatic_Quantification_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_detection Detection & Quantification P1 Homogenize Sample P2 Extract with Hot Water P1->P2 H1 Remove Interfering Sugars (Sucrase/Amylase) P2->H1 H2 Reduce Sugars (Sodium Borohydride) H1->H2 H3 Hydrolyze Fructan (Fructanase) H2->H3 D1 Colorimetric Reaction (PAHBAH) H3->D1 D2 Spectrophotometric Measurement (410 nm) D1->D2 D3 Calculate Concentration vs. Standard Curve D2->D3

Figure 2. Workflow for enzymatic quantification of this compound.

References

Comparative docking studies of D-fructofuranose and its analogues with enzyme active sites.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of D-fructofuranose and its analogues with enzyme active sites, supported by experimental data and detailed methodologies.

This compound, a key isomer of fructose, and its analogues are of significant interest in drug discovery, particularly in the development of enzyme inhibitors. Molecular docking studies are a crucial computational tool to predict the binding affinities and interaction patterns of these molecules with target enzyme active sites, thereby guiding the synthesis and selection of potent drug candidates. This guide synthesizes findings from various studies to provide a comparative overview and a methodological framework for such investigations.

Comparative Docking Performance: this compound and Analogues

The binding affinity of this compound and its analogues can vary significantly depending on the target enzyme and the structural modifications of the analogue. The following tables summarize quantitative data from docking studies against various enzymes.

Binding Affinity Data
LigandTarget EnzymeDocking Score (kcal/mol)Reference
β-D-fructofuranoseMutant levansucrase (E342A)-5.6[1]
D-glucopyranoseMutant levansucrase (E342A)-5.4[1]
β-D-fructopyranoseInsect Taste Receptor (BmGr9)-6.2 to -5.8
β-D-fructofuranoseInsect Taste Receptor (BmGr9)-6.1 to -5.6
α-D-fructofuranoseInsect Taste Receptor (BmGr9)-5.9 to -5.5

Table 1: Comparative binding energies of this compound anomers and a related sugar with enzyme active sites.

Inhibitory Activity Data
CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Rutinα-glucosidase1.0 - 84.1Competitive/Non-competitive[2]
Quercetinα-glucosidase1.0 - 84.1Competitive[2]
Myricetinα-glucosidase1.0 - 84.1Competitive[2]
Acarbose (Reference)α-glucosidase140.5Competitive[2]

Table 2: In-vitro inhibitory activities of natural compounds against α-glucosidase, providing context for the potency of enzyme inhibitors.

Structure-Activity Relationship of Fructofuranose Analogues

The interactions of this compound analogues with enzyme active sites are governed by their structural features. Studies on the D-fructose transporter GLUT5 have shown that the transporter has a stringent requirement for the fructo-configuration of hydroxyl groups, as epimers of D-fructose exhibit low affinity.[3][4] Furthermore, modifications at different positions of the fructofuranose ring have varying effects on binding. For instance, there is poor tolerance for most allyl derivatives of D-fructose, with the exception of 6-O-allyl-D-fructofuranose, suggesting that the C-6 position is a suitable site for modification to develop affinity probes.[3][4]

G Structure-Activity Relationship of this compound Analogues cluster_fructose This compound Core cluster_analogues Analogues cluster_activity Binding Affinity to GLUT5 Fructose This compound High_Affinity High Affinity Fructose->High_Affinity Epimers Epimers (Altered -OH configuration) Low_Affinity Low Affinity Epimers->Low_Affinity Poor tolerance Allyl_Derivatives Allyl Derivatives (General) Allyl_Derivatives->Low_Affinity Poor tolerance O6_Allyl 6-O-allyl-D-fructofuranose O6_Allyl->High_Affinity Exception

Caption: Structure-activity relationship of this compound analogues with the GLUT5 transporter.

Experimental Protocols for Molecular Docking

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the docking results.

Methodologies

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Polar hydrogen atoms are added to the protein structure.

  • Charges are assigned to the protein atoms.

2. Ligand Preparation:

  • The 2D or 3D structures of this compound and its analogues are generated using chemical drawing software like ChemDraw.

  • The structures are then optimized using computational chemistry software, often employing methods like MM+ and AM1.

  • Torsions in the ligand are defined to allow for flexibility during docking.

3. Molecular Docking:

  • Docking software such as AutoDock Vina, PyRx, or Molegro Virtual Docker is used.[5][6]

  • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

  • The docking algorithm is run to generate multiple binding poses of the ligand in the active site.

  • The poses are scored based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses, characterized by the lowest binding energy and favorable interactions.

  • The interactions between the ligand and the active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

  • The root-mean-square deviation (RMSD) between the docked pose and a known binding mode (if available) is calculated to validate the docking protocol.[5]

G General Workflow for Molecular Docking Studies start Start protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (this compound & analogues) start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Analysis of Results (Binding Energy, Interactions, RMSD) docking->analysis end End analysis->end

Caption: A generalized workflow for performing molecular docking studies.

Conclusion

Comparative docking studies are a powerful in silico approach to elucidate the structure-activity relationships of this compound and its analogues as potential enzyme inhibitors. While direct comparative data across a wide range of enzymes is not always available in a single study, by synthesizing information from multiple sources, researchers can build a comprehensive understanding of the key structural determinants for binding. The methodologies outlined in this guide provide a framework for conducting such studies, which are invaluable for the rational design of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for D-fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of D-fructofuranose. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

This compound, also known as D-fructose, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.[3] However, proper disposal procedures are still necessary to maintain laboratory safety and compliance with institutional and local regulations. The primary responsibility for waste characterization and disposal lies with the generator of the waste.[4]

Immediate Safety and Handling Precautions

Before disposal, ensure to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[2][5] Handle the material in a well-ventilated area to avoid inhalation of any dust.[3][5] In case of a spill, sweep or vacuum the material and collect it in a suitable container for disposal, avoiding dust formation.[2][5]

Disposal Decision Workflow

The proper disposal method for this compound depends on its form (solid or aqueous), quantity, and whether it has been mixed with other chemicals. The following diagram outlines the decision-making process for appropriate disposal.

D_fructofuranose_Disposal_Workflow start Start: this compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed treat_hazardous Treat as Hazardous Waste is_mixed->treat_hazardous Yes is_solid Is the waste in solid form or an aqueous solution? is_mixed->is_solid No follow_hazardous_protocol Follow all institutional and regulatory hazardous waste protocols. treat_hazardous->follow_hazardous_protocol solid_quantity Solid Waste: Small or large quantity? is_solid->solid_quantity Solid aqueous_quantity Aqueous Solution: Small or large volume? is_solid->aqueous_quantity Aqueous small_solid_disposal Small Quantity (Solid): Consult institutional EHS guidelines. May be permissible for regular trash. solid_quantity->small_solid_disposal Small large_solid_disposal Large Quantity (Solid): Package, label, and contact EHS for chemical waste pickup. solid_quantity->large_solid_disposal Large small_aqueous_disposal Small Volume (Aqueous): Consult EHS guidelines for sewer disposal. If permitted, dilute with >20x water and flush. aqueous_quantity->small_aqueous_disposal Small large_aqueous_disposal Large Volume (Aqueous): Contact EHS for guidance and/ or chemical waste pickup. aqueous_quantity->large_aqueous_disposal Large

Disposal decision workflow for this compound.

Disposal Procedures Summary

The appropriate disposal route is contingent on the specific circumstances of the waste. Always consult your institution's Environmental Health & Safety (EHS) office for final determination.[4]

Waste FormQuantityRecommended Disposal Procedure
Solid this compound Small QuantitiesAfter consulting institutional guidelines, may be permissible for disposal in regular solid waste trash.[4]
Large QuantitiesPackage in a sealed container, label clearly, and arrange for disposal through your institution's chemical waste program.[4]
Aqueous Solution of this compound Small VolumesMany institutions permit the sewer disposal of non-hazardous, water-soluble substances.[4] If allowed, dilute the solution with at least 20 parts water and flush down the sanitary sewer.[4] Be aware of any daily volume limits.
Large VolumesContact your EHS office for guidance. Sewer disposal may not be appropriate for large volumes. Arrange for a chemical waste pickup if required.[4]
Mixed with Hazardous Waste Any QuantityThe entire mixture must be treated as hazardous waste.[6] Do not dispose of it in the regular trash or down the sewer. Segregate, label as "Hazardous Waste" with all components listed, and dispose of through your institution's hazardous waste program.[6][7]
Empty Containers N/AA container that held this compound can typically be disposed of as regular trash once it has been emptied.[8] It is good practice to deface or remove the label before disposal.[8]

Experimental Protocols

As this compound is not classified as a hazardous material, there are no specific experimental protocols required for its disposal.[4] The primary "protocol" is the administrative process of consulting and adhering to your institution's and local waste disposal regulations to ensure compliance and safety.[4] Always document your disposal methods as part of good laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.